6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
6-bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO3/c1-2-23-17-6-4-3-5-12(17)16-10-14(18(21)22)13-9-11(19)7-8-15(13)20-16/h3-10H,2H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTLWADVTIXXBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366776 | |
| Record name | 6-bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438531-52-3 | |
| Record name | 6-bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid
This guide provides a comprehensive overview of the synthesis of 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid, a quinoline derivative of interest in pharmaceutical and materials science research.[1] The document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and safety considerations.
Introduction
Quinoline-4-carboxylic acids are a significant class of heterocyclic compounds, forming the core structure of many bioactive molecules with a wide range of medicinal properties, including antimalarial, anticancer, antibacterial, and anti-inflammatory activities.[2] The target molecule, 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid, features a bromine substituent at the 6-position and a 2-ethoxyphenyl group at the 2-position, functionalities that can be pivotal for modulating its biological activity and physicochemical properties.
The synthesis of quinoline-4-carboxylic acids is classically achieved through several named reactions, most notably the Pfitzinger reaction and the Doebner reaction. This guide will focus on the Pfitzinger reaction, a robust and versatile method for constructing the quinoline-4-carboxylic acid scaffold from an isatin and a carbonyl compound.[3][4][5][6]
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic disconnection of the target molecule points to 6-bromoisatin and 2'-ethoxyacetophenone as the key starting materials. The Pfitzinger reaction provides a direct and efficient pathway to assemble the desired quinoline core.
Retrosynthetic Pathway:
Caption: The mechanism of the Pfitzinger reaction.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. |
| 6-Bromoisatin | C₈H₄BrNO₂ | 226.03 | 6326-79-0 |
| 2'-Ethoxyacetophenone | C₁₀H₁₂O₂ | 164.20 | 14869-39-7 |
| Potassium Hydroxide | KOH | 56.11 | 1310-58-3 |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 64-17-5 |
| Water (Distilled) | H₂O | 18.02 | 7732-18-5 |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 |
Step-by-Step Synthesis Procedure
-
Preparation of the Reaction Mixture: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide (0.02 mol) in a mixture of water (1 mL) and absolute ethanol (40 mL). [5]2. Addition of 6-Bromoisatin: To the stirred solution, add 6-bromoisatin (0.0075 mol) and continue stirring at room temperature for approximately one hour. The color of the solution should change from purple to brown. [5]3. Addition of 2'-Ethoxyacetophenone: Gradually add 2'-ethoxyacetophenone (0.015 mol) to the reaction mixture. [5]4. Reflux: Heat the mixture to reflux (approximately 79°C) and maintain this temperature with continuous stirring for 24 hours. [5]The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., n-hexane:ethyl acetate = 1:2). [5]5. Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature.
-
Acidification: Carefully acidify the reaction mixture to a pH of approximately 5-6 with concentrated hydrochloric acid. This will cause the product to precipitate out of the solution. [7]7. Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid product with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight.
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow.
Characterization
The identity and purity of the synthesized 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the quinoline and ethoxyphenyl rings, a singlet for the C3-H, and signals for the ethoxy group (triplet and quartet). |
| ¹³C NMR | Signals corresponding to all unique carbon atoms in the molecule, including the carboxylic acid carbonyl. |
| FT-IR | A broad O-H stretch for the carboxylic acid, C=O stretch, and characteristic aromatic C-H and C=C stretching vibrations. [8][5] |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the product (372.21 g/mol for C₁₈H₁₄BrNO₃). [9] |
| Melting Point | A sharp melting point is indicative of high purity. |
Safety and Handling Precautions
It is imperative to adhere to standard laboratory safety practices when performing this synthesis.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene). [10]* Ventilation: All manipulations should be carried out in a well-ventilated fume hood. [10]* Reagent Handling:
-
Potassium Hydroxide (KOH): Highly corrosive and hygroscopic. [10][11]Avoid contact with skin and eyes. [12]Dissolving KOH in water is a highly exothermic process; add the solid to water slowly and with cooling. [10]Store in a tightly sealed container in a cool, dry place. [13] * 6-Bromoisatin: May cause skin and eye irritation. [14][15]Avoid inhalation of dust. [14][16] * 2'-Ethoxyacetophenone: May cause skin, eye, and respiratory irritation. [17] * Concentrated Hydrochloric Acid: Highly corrosive and causes severe burns. Handle with extreme care in a fume hood.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. [10]
Conclusion
The Pfitzinger reaction provides an effective and straightforward method for the synthesis of 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid from readily available starting materials. This guide has outlined the key mechanistic principles, a detailed experimental protocol, and essential safety considerations to aid researchers in the successful synthesis and characterization of this and related quinoline derivatives. The versatility of the Pfitzinger reaction allows for the synthesis of a diverse library of quinoline-4-carboxylic acids by varying the isatin and carbonyl components, opening avenues for further exploration in drug discovery and materials science.
References
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- Potassium hydroxide - Standard Operating Procedure. University of California, Santa Barbara.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIV
- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
- 6-Bromoisatin - SAFETY D
- Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Is
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- 2'-Ethoxyacetophenone Safety D
- 6-Bromoisatin Safety D
- Safe Handling of Potassium Hydroxide. Scribd.
- 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid. Smolecule.
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- 6-Bromois
- 6-Bromois
- Pfitzinger reaction. Wikipedia.
- Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research.
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- Preparation method for quinoline-4-carboxylic acid derivative.
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An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the essential physicochemical properties of the novel quinoline derivative, 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid. As a compound of interest within the broader class of quinoline-4-carboxylic acids—a scaffold known for its diverse biological activities including potential anticancer and antimalarial properties—a thorough understanding of its fundamental characteristics is paramount for any future research and development endeavors.[1] This document outlines not only the theoretical significance of key physicochemical parameters but also details robust, field-proven experimental protocols for their determination. The causality behind methodological choices is explained to provide a self-validating framework for researchers. All quantitative data are presented in a structured format, and experimental workflows are visualized to ensure clarity and reproducibility.
Introduction to the Compound
6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid is a heterocyclic aromatic compound featuring a quinoline core. The quinoline scaffold itself is a privileged structure in medicinal chemistry, forming the backbone of numerous established drugs.[1] The specific substitutions on this core—a bromine atom at the 6-position, an ethoxyphenyl group at the 2-position, and a carboxylic acid at the 4-position—are anticipated to significantly influence its chemical behavior and biological activity.
Structural Features and Their Implications:
-
Quinoline Core: A bicyclic aromatic system that can participate in π-stacking interactions and may influence the compound's ability to intercalate with DNA or bind to protein targets.
-
Carboxylic Acid Group: A key functional group that imparts acidic properties, enabling salt formation and influencing solubility and pharmacokinetic profiles. It can also act as a hydrogen bond donor and acceptor.
-
Bromo Substituent: An electron-withdrawing group that can affect the pKa of the carboxylic acid and the overall electron density of the quinoline ring system. The presence of bromine is also a key indicator in mass spectrometry due to its isotopic pattern.
-
Ethoxyphenyl Group: A bulky, lipophilic moiety that is expected to increase the compound's lipophilicity, potentially impacting its solubility, permeability, and protein binding characteristics.
A thorough characterization of the physicochemical properties of this molecule is the foundational step in its journey from a synthesized compound to a potential therapeutic agent.
Core Physicochemical Properties: A Methodological Approach
The following sections detail the critical physicochemical properties of 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid and provide standardized protocols for their experimental determination.
Molecular Identity and Purity
Before any other property is measured, the identity and purity of the synthesized compound must be unequivocally established. This is a critical first step to ensure the validity of all subsequent data.
Table 1: Compound Identification
| Parameter | Value | Source |
| Molecular Formula | C₁₈H₁₄BrNO₃ | |
| Molecular Weight | 372.21 g/mol | |
| IUPAC Name | 6-bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid | - |
| CAS Number | Not available | - |
A suite of spectroscopic techniques should be employed for structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the carbon-hydrogen framework. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, provide a detailed picture of the molecule's structure. For quinoline derivatives, specific attention should be paid to the aromatic region to confirm the substitution pattern.[2][3]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement. The isotopic pattern of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br) will result in a characteristic M and M+2 peak, which is a key signature for this compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. For this molecule, characteristic absorptions would include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1710-1760 cm⁻¹), and various C=C and C-H stretches in the aromatic region.[4]
-
UV-Vis Spectroscopy: The UV-Vis spectrum, typically measured in a solvent like ethanol or methanol, will show characteristic absorbance maxima related to the π-π* transitions of the conjugated quinoline system.[5][6]
Melting Point (Mp)
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound, whereas a broad melting range suggests the presence of impurities.[7]
-
Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Initial Determination: A rapid heating rate (10-20 °C/min) is used to get an approximate melting point range.
-
Accurate Determination: A fresh sample is heated to about 20 °C below the approximate melting point. The heating rate is then slowed to 1-2 °C/min to allow for thermal equilibrium.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid are recorded as the melting point range.
Diagram 1: Workflow for Melting Point Determination
Caption: A streamlined workflow for accurate melting point determination.
Solubility
Solubility is a critical parameter that influences a drug's absorption and bioavailability. For oral administration, a drug must dissolve in the gastrointestinal fluids to be absorbed.[8][9] The solubility of this compound is expected to be pH-dependent due to the carboxylic acid group.
Table 2: Predicted and Experimental Solubility Profile
| Solvent System | Predicted Solubility | Experimental Method |
| Aqueous Buffer (pH 2.0) | Low | Shake-Flask Method |
| Aqueous Buffer (pH 7.4) | Moderate | Shake-Flask Method |
| Dimethyl Sulfoxide (DMSO) | High | Visual Inspection |
| Ethanol | Moderate | Visual Inspection |
This method determines the equilibrium solubility of a compound and is considered the gold standard.[10]
-
Preparation: An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., phosphate-buffered saline at pH 7.4) in a sealed vial.
-
Equilibration: The vials are agitated in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Causality: The choice of the shake-flask method is deliberate; it measures the thermodynamic equilibrium solubility, which is a true representation of the compound's intrinsic solubility under specific conditions, as opposed to kinetic solubility which can be influenced by the dissolution rate.
Acidity Constant (pKa)
The pKa is the pH at which a molecule is 50% ionized and 50% in its neutral form. For a carboxylic acid, the pKa indicates its strength as an acid. This property is crucial as it dictates the charge state of the molecule at different physiological pH values, which in turn affects its solubility, permeability across biological membranes, and binding to its target.
-
Sample Preparation: A known amount of the compound is dissolved in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored with a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.
Caption: A potential Doebner reaction for the synthesis of the target compound.
Conclusion and Future Directions
This guide has outlined the critical physicochemical properties of 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid and provided a robust framework for their experimental determination. The presented protocols are designed to be self-validating and are grounded in established scientific principles. A comprehensive understanding of these properties is non-negotiable for advancing this compound through the drug discovery pipeline. Future work should focus on obtaining precise experimental data for each of these parameters, which will be invaluable for building predictive models of the compound's in vivo behavior and for guiding further structural optimization.
References
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Lahna, J. (2022, September 29). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. Available at: [Link]
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Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
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van der Water, B. E., et al. (Date not available). Development of Methods for the Determination of pKa Values. PMC - NIH. Available at: [Link]
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ResearchGate. (Date not available). The Physical and Chemical Properties of Quinoline. Available at: [Link]
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TSI Journals. (Date not available). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available at: [Link]
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ResearchGate. (Date not available). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... Available at: [Link]
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Seaton, P. J., & Williamson, R. T. (Date not available). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. Available at: [Link]
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CD ComputaBio. (Date not available). Prediction of Drug-Like Properties. Available at: [Link]
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MDPI. (2021, May 7). UV Properties and Loading into Liposomes of Quinoline Derivatives. Available at: [Link]
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CORE. (Date not available). Intramolecular aromatic substitution reactions in substituted N,N-dimethylthiobenzamide ions. Available at: [Link]
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Royal Society of Chemistry. (2023, February 3). Chapter 1: Physicochemical Properties. Available at: [Link]
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ACS Publications. (Date not available). Determination of pKa using the half-volume method: A laboratory experiment. Journal of Chemical Education. Available at: [Link]
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University of Toronto. (Date not available). Melting point determination. Available at: [Link]
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University of Colorado Boulder. (Date not available). IR: carboxylic acids. Available at: [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]
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NIH. (Date not available). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Available at: [Link]
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PMC - NIH. (2024, October 23). A Universal Framework for General Prediction of Physicochemical Properties: The Natural Growth Model. Available at: [Link]
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SSERC. (Date not available). Melting point determination. Available at: [Link]
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ResearchGate. (Date not available). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Available at: [Link]
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ACS Publications. (Date not available). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A. Available at: [Link]
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Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Available at: [Link]
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Advanced Journal of Chemistry, Section A. (Date not available). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Available at: [Link]
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ACS Publications. (Date not available). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry. Available at: [Link]
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An In-depth Technical Guide to the Structure Elucidation of 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid
Abstract
This technical guide provides a comprehensive, methodology-driven framework for the complete structure elucidation of 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document details a validated workflow from synthesis to definitive three-dimensional structure confirmation. The narrative emphasizes the causality behind experimental choices, integrating a suite of modern analytical techniques including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Single-Crystal X-ray Crystallography. Each protocol is presented as a self-validating system, ensuring the highest degree of scientific integrity and trustworthiness in the final structural assignment.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic therapeutic agents.[1][2] Derivatives of quinoline-4-carboxylic acid, in particular, have demonstrated a wide spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] The target molecule, 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid, combines several key pharmacophoric features: a halogenated quinoline core, a flexible ether linkage, and a carboxylic acid group, making it a compound of significant interest for drug discovery programs.
Unambiguous confirmation of its chemical structure is the foundational requirement for any further investigation, including structure-activity relationship (SAR) studies, preclinical development, and regulatory submission. This guide presents an integrated, authoritative approach to achieve this confirmation with confidence.
Proposed Synthetic Pathway: The Pfitzinger Reaction
To obtain the target compound for analysis, a reliable synthetic route is necessary. The Pfitzinger reaction stands as a classic and highly effective method for constructing quinoline-4-carboxylic acids.[1][3][4] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group, conducted under basic conditions.[5][6]
For the synthesis of 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid, the logical precursors are 5-bromoisatin and 1-(2-ethoxyphenyl)ethan-1-one. The reaction mechanism proceeds via a base-mediated hydrolysis and ring-opening of the isatin, followed by condensation with the ketone to form an imine. Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid product.[3][7]
Caption: High-level workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of potassium hydroxide (3.0 eq.) in a 1:1 mixture of ethanol and water, add 5-bromoisatin (1.0 eq.). Heat the mixture to reflux until a clear solution is obtained, indicating the ring-opening of the isatin.
-
Condensation: Add 1-(2-ethoxyphenyl)ethan-1-one (1.1 eq.) to the reaction mixture. Continue to reflux for 12-24 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. Acidify slowly with concentrated hydrochloric acid (HCl) to a pH of approximately 4-5.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid as a solid.
The Analytical Gauntlet: A Multi-Technique Approach to Elucidation
Caption: Integrated workflow for comprehensive structure elucidation.
Foundational Analysis: Purity and Molecular Formula
Before undertaking detailed spectroscopic analysis, it is imperative to establish the purity and confirm the molecular weight and elemental formula of the synthesized compound.[10][11]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the industry-standard technique for separating, identifying, and quantifying compounds, making it ideal for determining the purity of a new chemical entity.[12][13]
Experimental Protocol: HPLC Analysis
-
Instrument: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution using (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Prep: Dissolve ~1 mg of the compound in 1 mL of 1:1 Acetonitrile/Water.
Anticipated Data
| Parameter | Expected Result | Interpretation |
| Retention Time (t R ) | ~12.5 min | A single major peak indicates a pure compound. |
| Purity (by area %) | >98% | Confirms the sample is suitable for further analysis. |
High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation
Mass spectrometry provides a direct measure of the mass-to-charge ratio (m/z), allowing for the determination of molecular weight.[14] HRMS provides high accuracy mass measurements, enabling the unambiguous confirmation of the elemental formula by comparing the measured mass to the calculated exact mass.
Experimental Protocol: HRMS Analysis
-
Instrument: ESI-TOF (Electrospray Ionization - Time of Flight) Mass Spectrometer.
-
Ionization Mode: Positive (ESI+) or Negative (ESI-).
-
Sample Prep: Infuse a dilute solution (~10 µg/mL) of the compound in methanol directly into the source.
-
Analysis: Acquire the spectrum over a range of 100-1000 m/z.
Anticipated Data
The molecular formula is C₁₈H₁₄BrNO₃. The presence of a bromine atom provides a highly characteristic isotopic pattern (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 natural abundance), which serves as a powerful diagnostic tool.
| Ion | Calculated Exact Mass | Observed m/z | Interpretation |
| [M+H]⁺ (⁷⁹Br) | 372.0230 | ~372.0232 | Confirms molecular weight and elemental composition. |
| [M+H]⁺ (⁸¹Br) | 374.0209 | ~374.0211 | The ~1:1 isotopic pattern confirms the presence of one bromine atom. |
Spectroscopic Interrogation: Assembling the 2D Structure
With purity and formula established, spectroscopic techniques are employed to piece together the atomic connectivity and confirm the functional groups present.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid, non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[12]
Experimental Protocol: ATR-IR Analysis
-
Instrument: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Prep: Place a small amount of the solid powder directly onto the ATR crystal.
-
Analysis: Acquire the spectrum from 4000 to 400 cm⁻¹.
Anticipated Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~1710 | C=O stretch | Carboxylic Acid |
| 1600-1450 | C=C / C=N stretches | Aromatic Rings (Quinoline, Phenyl) |
| ~1240 | C-O stretch (asymm.) | Aryl Ether |
| ~1040 | C-O stretch (symm.) | Aryl Ether |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule in solution.[12][13][14] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.[15][16]
Experimental Protocol: NMR Analysis
-
Instrument: 400 or 500 MHz NMR Spectrometer.
-
Sample Prep: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen to ensure the observation of the acidic carboxylic acid proton.
-
Experiments: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra using standard pulse programs.
Anticipated ¹H and ¹³C NMR Data
The predicted chemical shifts (δ) are based on known data for substituted quinolines and phenyl ethers.[16][17][18]
| Assignment | Predicted ¹H NMR (δ, ppm, Multiplicity, J in Hz) | Predicted ¹³C NMR (δ, ppm) | Key 2D NMR Correlations (COSY, HMBC) |
| Quinoline Core | |||
| H-3 | ~8.1 (s) | ~120.0 | HMBC to C-2, C-4, C-4a |
| C-4 | - | ~145.0 | HMBC to H-3, H-5 |
| COOH | ~13.5 (br s) | ~168.0 | HMBC to C-3, C-4 |
| H-5 | ~8.2 (d, J=8.8) | ~128.0 | COSY to H-7; HMBC to C-4, C-6, C-8a |
| C-6 (Br) | - | ~122.0 | - |
| H-7 | ~7.9 (dd, J=8.8, 2.0) | ~135.0 | COSY to H-5, H-8; HMBC to C-5, C-8a |
| H-8 | ~8.5 (d, J=2.0) | ~130.0 | COSY to H-7; HMBC to C-6, C-8a |
| 2-Ethoxyphenyl Group | |||
| H-3' | ~7.5 (t, J=7.5) | ~121.0 | COSY to H-4', H-5' |
| H-4' | ~7.2 (d, J=8.0) | ~132.0 | COSY to H-3', H-5' |
| H-5' | ~7.6 (t, J=7.8) | ~129.0 | COSY to H-3', H-4', H-6' |
| H-6' | ~8.0 (d, J=7.5) | ~114.0 | COSY to H-5' |
| O-CH₂-CH₃ | ~4.2 (q, J=7.0) | ~64.0 | COSY to -CH₃; HMBC to C-2', -CH₃ |
| O-CH₂-CH₃ | ~1.4 (t, J=7.0) | ~14.5 | COSY to -CH₂- |
-
COSY correlations will confirm the adjacent protons within the ethoxy group and the two aromatic spin systems.
-
HMBC correlations are critical. A key expected correlation from the quinoline H-3 proton to the ipso-carbon of the phenyl ring (C-1') would definitively link the two major fragments of the molecule.
The Gold Standard: Single-Crystal X-ray Crystallography
While the combination of MS and NMR provides a highly confident 2D structure, single-crystal X-ray crystallography offers irrefutable proof of the atomic arrangement in three-dimensional space.[12][19] It provides precise data on bond lengths, bond angles, and stereochemistry, serving as the ultimate confirmation.[20]
Experimental Protocol: Crystal Growth and Analysis
-
Crystal Growth: Obtaining high-quality single crystals is the most critical and often challenging step. Slow evaporation is a common method.
-
Dissolve the purified compound in a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate, or a solvent mixture) to create a saturated solution.
-
Filter the hot solution to remove any particulate matter.
-
Cover the vial with a perforated cap or parafilm and allow the solvent to evaporate slowly and undisturbed over several days to weeks.
-
-
Data Collection: Mount a suitable single crystal on a goniometer head.
-
Structure Solution: Collect diffraction data using a single-crystal X-ray diffractometer. Solve and refine the structure using specialized software.
Anticipated Crystallographic Data
The data presented below is hypothetical but representative of what would be expected for a compound of this nature, drawing parallels from known quinoline-2-carboxylic acid structures.[21]
| Parameter | Anticipated Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or P-1 |
| a (Å) | 9-12 |
| b (Å) | 5-8 |
| c (Å) | 25-30 |
| β (°) | 90-100 |
| Z (molecules/cell) | 4 |
| R-factor | < 0.05 |
The resulting solved structure would provide an unambiguous 3D model, confirming the connectivity, the substitution pattern on both rings, and intermolecular interactions such as hydrogen bonding from the carboxylic acid moiety.
Conclusion: A Validated and Trustworthy Structural Assignment
The structural elucidation of 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid requires a rigorous and systematic application of modern analytical techniques. The workflow presented in this guide—beginning with a confirmed synthesis and proceeding through purity assessment, molecular formula determination, 2D spectroscopic analysis, and final 3D crystallographic confirmation—represents a robust and self-validating process. Each step provides complementary evidence, culminating in a structural assignment of the highest possible confidence. This level of analytical rigor is fundamental to the integrity of research and is an absolute requirement for advancing novel chemical entities through the drug discovery and development pipeline.
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The Architectural Versatility of Quinolines: A Deep Dive into the Mechanistic Landscape of Quinololine-4-Carboxylic Acid Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, giving rise to a plethora of therapeutic agents with diverse pharmacological activities. Among its many derivatives, quinoline-4-carboxylic acids have garnered significant attention, serving as a versatile template for the development of potent antibacterial, anticancer, antimalarial, and anti-inflammatory drugs.[1][2][3] This technical guide provides a comprehensive exploration of the core mechanisms of action underpinning the multifaceted therapeutic potential of these compounds, offering insights for researchers and drug development professionals in the field.
Part 1: The Antibacterial Arsenal: Targeting Bacterial Topoisomerases
The hallmark of many quinoline-4-carboxylic acid derivatives, particularly the widely recognized fluoroquinolone antibiotics, is their potent inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[4][5][6] These enzymes are essential for bacterial survival, playing critical roles in DNA replication, transcription, and repair by managing DNA topology.[4][7]
The Dual-Target Mechanism: DNA Gyrase and Topoisomerase IV
-
DNA Gyrase: This enzyme, unique to bacteria, introduces negative supercoils into the DNA, a process crucial for compacting the bacterial chromosome and facilitating DNA replication.[7][8] Quinolone derivatives bind to the complex of DNA gyrase and DNA, stabilizing it.[4] This stabilization traps the enzyme in its cleavage-competent state, preventing the re-ligation of the DNA strands and leading to the accumulation of double-strand breaks.[4][8]
-
Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes after replication, allowing for proper segregation into daughter cells.[9] Similar to their action on DNA gyrase, quinolones trap the topoisomerase IV-DNA complex, inhibiting its function and ultimately leading to cell death.[7][9]
The specific primary target can differ between bacterial species. In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is the more susceptible enzyme.[5][9]
Structural Hallmarks for Antibacterial Activity
The structure-activity relationship (SAR) of quinoline-4-carboxylic acid derivatives as antibacterial agents has been extensively studied. The carboxylic acid group at the 4-position is crucial for their activity, as it is involved in binding to the enzyme-DNA complex.[4][10] Substitutions at various positions on the quinoline ring system allow for the fine-tuning of their pharmacological profiles, including their spectrum of activity and potency.[1][7]
Part 2: Combating Cancer: Diverse Strategies of Proliferation Inhibition
Quinoline-4-carboxylic acid derivatives have emerged as promising anticancer agents, exhibiting a range of mechanisms that disrupt cancer cell proliferation and survival.[1][11]
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
A key anticancer mechanism for certain quinoline-4-carboxylic acids is the inhibition of the human enzyme dihydroorotate dehydrogenase (DHODH).[4][10] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[4][10] Cancer cells, with their high proliferation rates, are particularly dependent on this pathway. By inhibiting DHODH, these compounds deplete the cellular pool of pyrimidines, leading to an arrest of cell growth and division.[4]
Modulation of Sirtuins (SIRTs)
Some quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of sirtuins (SIRTs), a class of NAD+-dependent deacetylases.[12] Specifically, certain derivatives have shown selective inhibitory activity against SIRT3.[12] The inhibition of SIRT3 in cancer cells has been shown to induce cell cycle arrest and differentiation, contributing to their anticancer effects.[12]
Other Anticancer Mechanisms
The versatility of the quinoline-4-carboxylic acid scaffold allows for the exploration of other anticancer strategies, including the disruption of tubulin polymerization and the inhibition of histone deacetylases (HDACs).[1][13]
Part 3: Beyond Bacteria and Cancer: Expanding Therapeutic Horizons
The therapeutic potential of quinoline-4-carboxylic acid derivatives extends beyond antibacterial and anticancer applications.
Antimalarial Activity: Targeting Protein Synthesis
A novel mechanism of action has been identified for certain quinoline-4-carboxamide derivatives in the fight against malaria. These compounds have been shown to inhibit the translation elongation factor 2 (PfEF2) in Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[14] This inhibition effectively halts protein synthesis in the parasite, leading to its death.[14]
Anti-inflammatory and Antioxidant Properties
Several quinoline-4-carboxylic acid derivatives have demonstrated significant anti-inflammatory and antioxidant activities.[1][15] Their anti-inflammatory effects have been observed in cellular models of inflammation, suggesting their potential for treating inflammatory conditions.[15] Additionally, some derivatives have shown the ability to scavenge free radicals, indicating antioxidant potential.[3]
Part 4: Experimental Protocols and Data
Experimental Workflow: DNA Gyrase Supercoiling Assay
This assay is fundamental for determining the inhibitory activity of compounds against DNA gyrase.
Caption: Workflow for a DNA Gyrase Supercoiling Assay.
Detailed Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine a reaction buffer containing ATP, relaxed plasmid DNA, and purified DNA gyrase enzyme.
-
Compound Addition: Add the quinoline-4-carboxylic acid derivative to be tested at various concentrations. Include a positive control (a known gyrase inhibitor like ciprofloxacin) and a negative control (no inhibitor).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) to allow the supercoiling reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop buffer, typically containing a protein denaturant (e.g., SDS) and a DNA loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel. The supercoiled DNA will migrate faster through the gel than the relaxed DNA.
-
Visualization and Analysis: Stain the gel with a DNA intercalating agent (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA with increasing concentrations of the test compound. The IC50 value can then be determined.
Quantitative Data Summary
The following table summarizes the inhibitory activities of selected quinoline-4-carboxylic acid derivatives against various targets.
| Compound ID | Target | Cell Line/Organism | IC50 (µM) | Reference |
| P6 | SIRT3 | MLLr leukemic cell lines | 7.2 | [1][12] |
| Compound 14 | DNA Gyrase | E. coli | 3.39 | [16] |
| Brequinar Sodium | DHODH | L1210 | - | [10] |
| Compound 6b | DNA Gyrase | S. aureus | 33.64 | [17][18] |
| Compound 10 | DNA Gyrase | S. aureus | 8.45 | [17][18] |
Part 5: Signaling Pathways and Logical Relationships
Mechanism of Action for Antibacterial Quinolones
Caption: Inhibition of Bacterial DNA Topoisomerases by Quinolones.
Anticancer Mechanism via DHODH Inhibition
Caption: Anticancer Mechanism via DHODH Inhibition.
Conclusion
The quinoline-4-carboxylic acid scaffold represents a remarkably versatile platform in drug discovery. Its derivatives have demonstrated a broad spectrum of therapeutic activities by engaging with a diverse array of molecular targets. From the well-established inhibition of bacterial topoisomerases to the more recently elucidated mechanisms in cancer and parasitic diseases, these compounds continue to be a rich source of inspiration for the development of novel therapeutic agents. A thorough understanding of their intricate mechanisms of action, coupled with detailed structure-activity relationship studies, will be paramount in guiding the rational design of next-generation quinoline-based drugs with enhanced efficacy and selectivity.
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The Architect's Guide to a Privileged Scaffold: Discovery and Synthesis of Novel Phenylquinoline-4-Carboxylic Acid Derivatives
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The phenylquinoline-4-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, consistently appearing in compounds with a wide array of biological activities.[1] This technical guide provides a comprehensive overview of the discovery and synthesis of novel derivatives of this versatile core. We will delve into the strategic rationale behind synthetic choices, offering detailed, field-proven protocols for the classical Doebner and Combes reactions. Beyond synthesis, this guide will explore the critical aspects of biological evaluation, focusing on this scaffold's promising role as an inhibitor of key oncological targets such as histone deacetylases (HDACs) and dihydroorotate dehydrogenase (DHODH). Furthermore, we will navigate the essential considerations for drug development, including the predictive power of in silico ADMET analysis and the principles of drug-likeness. This document is designed to empower researchers with the knowledge and practical methodologies required to innovate within this exciting chemical space.
The Phenylquinoline-4-Carboxylic Acid Core: A Foundation for Therapeutic Innovation
The quinoline ring system, a fusion of benzene and pyridine rings, is a recurring motif in a multitude of natural products and synthetic pharmaceuticals.[2] The addition of a phenyl group at the 2-position and a carboxylic acid at the 4-position gives rise to the phenylquinoline-4-carboxylic acid scaffold, a structure that has garnered significant attention for its diverse pharmacological potential. Derivatives have demonstrated promising activity as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[3] The true power of this scaffold lies in its amenability to structural modification at multiple positions, allowing for the fine-tuning of its physicochemical and pharmacological properties to optimize potency and selectivity for specific biological targets.
Strategic Synthesis: Building the Core
The construction of the phenylquinoline-4-carboxylic acid core is primarily achieved through well-established condensation reactions. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. Here, we provide detailed protocols for two of the most robust and versatile methods: the Doebner reaction and the Combes synthesis.
The Doebner Reaction: A Three-Component Approach
The Doebner reaction is a cornerstone for the synthesis of 2-substituted quinoline-4-carboxylic acids. This one-pot, three-component condensation of an aniline, an aldehyde, and pyruvic acid offers an efficient pathway to the desired scaffold.[4]
The reaction mechanism initiates with the formation of a Schiff base from the aniline and aldehyde. The enolate of pyruvic acid then adds to this imine, followed by an intramolecular cyclization and subsequent dehydration to form a dihydroquinoline intermediate. An in-situ oxidation (hydrogen transfer) then yields the final aromatic product. The use of a Lewis acid catalyst, such as iron(III) trifluoromethanesulfonate, can significantly enhance the reaction rate and improve yields by activating the carbonyl group of the aldehyde, thereby facilitating the initial imine formation. Ethanol is a commonly used solvent as it effectively dissolves the reactants and facilitates the reflux temperature necessary for the reaction to proceed to completion.
Materials:
-
Pyruvic acid
-
Aniline
-
Benzaldehyde
-
Ethanol
-
Iron(III) trifluoromethanesulfonate (Fe(OTf)₃)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
-
Rotary evaporator
Procedure:
-
To a 50 mL round-bottom flask, add pyruvic acid (1.0 mmol, 88 mg), aniline (1.1 mmol, 102 mg), and benzaldehyde (1.0 mmol, 106 mg) in ethanol (5 mL).
-
Add the catalyst, iron(III) trifluoromethanesulfonate (15 mol%, 76 mg), to the mixture.
-
Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to 80°C and maintain reflux for 3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The crude product may precipitate out of solution.
-
Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the aqueous layer and extract it with EtOAc.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by solidification and filtration or by column chromatography on silica gel.
Visualizing the Doebner Reaction Workflow
Caption: Experimental workflow for the Doebner synthesis.
The Combes Synthesis: A Route to 2,4-Disubstituted Quinolines
The Combes synthesis provides a versatile method for preparing 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[2][5][6] This reaction is particularly useful when different substituents are desired at the 2 and 4 positions of the quinoline core.
The reaction proceeds via the formation of an enamine intermediate from the aniline and the β-diketone.[2] Subsequent acid-catalyzed cyclization and dehydration afford the final quinoline product. Concentrated sulfuric acid is a common catalyst as it effectively protonates the carbonyl group of the β-diketone, facilitating the initial nucleophilic attack by the aniline, and also serves as a dehydrating agent in the final step. The choice of a β-diketone as a starting material is what distinguishes the Combes synthesis and allows for the introduction of substituents at both the 2- and 4-positions of the resulting quinoline.
Materials:
-
Aniline
-
Dibenzoylmethane (1,3-diphenyl-1,3-propanedione)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Aqueous ammonia solution
-
Ethanol
-
Round-bottom flask
-
Heating mantle or oil bath
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, cautiously add concentrated sulfuric acid to a cooled mixture of aniline and dibenzoylmethane.
-
Heat the mixture gently in an oil bath. The reaction is often exothermic, and the temperature should be controlled.
-
After the initial reaction subsides, continue heating for a short period to ensure the reaction goes to completion.
-
Carefully pour the reaction mixture over crushed ice in a beaker.
-
Neutralize the acidic solution by slowly adding an aqueous ammonia solution until the product precipitates.
-
Collect the precipitated solid by filtration using a Buchner funnel.
-
Wash the solid with water to remove any inorganic impurities.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 2,4-diphenylquinoline.
Visualizing the Combes Synthesis Mechanism
Caption: Key steps in the Combes quinoline synthesis.
Biological Evaluation: Unveiling Therapeutic Potential
The phenylquinoline-4-carboxylic acid scaffold has shown significant promise as a modulator of various biological targets, particularly in the realm of oncology. Here, we focus on two key targets: histone deacetylases (HDACs) and dihydroorotate dehydrogenase (DHODH).
Histone Deacetylase (HDAC) Inhibition
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[7] Aberrant HDAC activity is a hallmark of many cancers, leading to the silencing of tumor suppressor genes.[7] HDAC inhibitors can restore normal acetylation patterns, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[8] The 2-phenylquinoline-4-carboxylic acid moiety has been successfully incorporated as a "cap" group in the design of novel HDAC inhibitors.[3][9][10]
Systematic modification of the phenylquinoline-4-carboxylic acid scaffold has provided valuable insights into the structural requirements for potent HDAC inhibition. The following table summarizes key SAR findings from a study that synthesized and evaluated a series of these derivatives.[9][10][11]
| Compound | R1 (on Phenyl Ring) | R2 (Linker) | ZBG | HDAC1 IC₅₀ (µM) | HDAC3 IC₅₀ (µM) | K562 Cell IC₅₀ (µM) |
| D28 | 4-Cl | Phenylpiperazine | Hydroxamic Acid | >1000 | 24.45 | 1.02 |
| D29 | 4-Cl | Phenylpiperazine | Hydrazide | 32.59 | 0.477 | >10 |
| SAHA | - | - | Hydroxamic Acid | 0.02 | 0.01 | 0.45 |
Data adapted from a study on novel HDAC inhibitors.[9][10][11]
Key Insights from SAR Data:
-
The nature of the Zinc Binding Group (ZBG) is critical for both potency and selectivity. The hydrazide group in D29 conferred significantly higher potency against HDAC3 compared to the hydroxamic acid in D28.[11]
-
While enzymatic inhibition is crucial, it does not always translate directly to cellular potency. Despite its potent HDAC3 inhibition, D29 showed poor activity against the K562 cancer cell line, highlighting the importance of cellular permeability and other factors.[9][11]
-
The 2-phenylquinoline-4-carboxylic acid core serves as an effective cap group, likely engaging in hydrophobic interactions within the active site of the HDAC enzyme.[9][10]
Visualizing the HDAC Signaling Pathway
Caption: Role of HDACs in gene expression and their inhibition.
This protocol is based on a commercially available colorimetric HDAC activity/inhibition assay kit.
Materials:
-
HDAC Activity/Inhibition Assay Kit (containing acetylated histone substrate-coated wells, assay buffer, HeLa nuclear extract or recombinant HDAC enzyme, acetylated histone antibody, secondary antibody-HRP conjugate, and developing solution)
-
Test compounds (phenylquinoline-4-carboxylic acid derivatives)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all kit components according to the manufacturer's instructions. Dilute the test compounds to the desired concentrations.
-
Reaction Setup:
-
Add assay buffer to the wells of the histone substrate-coated microplate.
-
Add the test compound or vehicle control to the appropriate wells.
-
Add the HeLa nuclear extract or recombinant HDAC enzyme to all wells except the blank.
-
-
Incubation: Cover the plate and incubate at 37°C for 45-60 minutes to allow for histone deacetylation.
-
Antibody Incubation:
-
Wash the wells with the provided wash buffer.
-
Add the diluted acetylated histone antibody to each well and incubate at room temperature for 60 minutes.
-
Wash the wells again.
-
Add the diluted secondary antibody-HRP conjugate and incubate at room temperature for 30 minutes.
-
-
Color Development:
-
Wash the wells.
-
Add the developing solution and incubate at room temperature, protected from light, until a blue color develops.
-
Add the stop solution to each well. The color will change to yellow.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Dihydroorotate Dehydrogenase (DHODH) Inhibition
DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[12] Cancer cells, with their high proliferation rate, are particularly dependent on this pathway, making DHODH an attractive target for anticancer therapy.[12] Quinoline-4-carboxylic acids have been identified as potent inhibitors of DHODH.[13][14][15]
The development of potent DHODH inhibitors has been guided by extensive SAR studies. The following table presents data for a series of 4-quinoline carboxylic acid analogs, highlighting the impact of substitutions on their inhibitory activity.[14][15][16]
| Compound | R (at C6) | DHODH IC₅₀ (nM) |
| 3 | H | 250 ± 110 |
| 39 | F | 54.8 ± 4.3 |
| 41 | OMe | 9.71 ± 1.4 |
| 43 | OEt | 26.2 ± 1.8 |
Data adapted from a study on 4-quinoline carboxylic acids as DHODH inhibitors.[14][15][16]
Key Insights from SAR Data:
-
Substitution at the C6 position of the quinoline ring significantly influences potency. Halogen and alkoxy groups at this position generally lead to more potent inhibitors compared to the unsubstituted analog.[14]
-
A methoxy group at the C6 position (compound 41) resulted in the most potent inhibitor in this series, with an IC₅₀ value in the single-digit nanomolar range.[14][15]
-
The carboxylic acid at the C4 position is crucial for activity, likely forming key interactions, such as a salt bridge, within the DHODH active site.[14]
Visualizing the DHODH Metabolic Pathway
Caption: DHODH's role in pyrimidine synthesis and its inhibition.
This protocol measures the enzymatic activity of recombinant human DHODH by monitoring the reduction of a chromogenic substrate.[7]
Materials:
-
Recombinant human DHODH
-
Test compounds (quinoline-4-carboxylic acid derivatives)
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10) or Decylubiquinone
-
2,6-dichloroindophenol (DCIP)
-
Tris-HCl buffer (pH 8.0)
-
DMSO
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compounds in DMSO. Perform serial dilutions to create a range of concentrations.
-
Prepare solutions of DHO, CoQ10, and DCIP in the Tris-HCl buffer.
-
-
Reaction Setup:
-
Add the diluted test compound solutions or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add the diluted recombinant human DHODH solution to each well.
-
Pre-incubate the plate for 30 minutes at 25°C to allow for inhibitor binding.
-
-
Initiation and Measurement:
-
Add the CoQ10 and DCIP solution to each well.
-
Initiate the enzymatic reaction by adding the DHO solution to each well.
-
Immediately begin measuring the decrease in absorbance at 600-650 nm over a period of 10 minutes at 25°C using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Anticancer Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is a fundamental tool for evaluating the anticancer potential of novel compounds.[17]
Materials:
-
HeLa cells (or other relevant cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (phenylquinoline-4-carboxylic acid derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count HeLa cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate overnight in a CO₂ incubator at 37°C to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium only (blank) and cells with vehicle (control).
-
Incubate the plate for 24-72 hours (the incubation time should be optimized for the specific cell line and compounds).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting the percentage of viability against the logarithm of the compound concentration.
-
Drug Development Considerations: From Bench to Bedside
The journey from a promising lead compound to a clinically approved drug is long and arduous. Early assessment of a compound's pharmacokinetic properties and drug-likeness is crucial to minimize late-stage failures.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling
ADMET properties determine the bioavailability, efficacy, and safety of a drug candidate. In silico ADMET prediction has become an indispensable tool in early-stage drug discovery, allowing for the rapid and cost-effective screening of large numbers of compounds.[18][19]
-
Absorption: Predicted human intestinal absorption (HIA) and Caco-2 cell permeability are important indicators of oral bioavailability.
-
Distribution: Blood-brain barrier (BBB) penetration is a key consideration, depending on the therapeutic target. Plasma protein binding (PPB) can also affect the free drug concentration.
-
Metabolism: Prediction of cytochrome P450 (CYP) enzyme inhibition is crucial to assess the potential for drug-drug interactions.
-
Excretion: The route and rate of elimination are important for determining dosing regimens.
-
Toxicity: Predictions of hepatotoxicity, cardiotoxicity (hERG inhibition), and mutagenicity are critical for safety assessment.
A number of online tools and software packages are available for in silico ADMET prediction, such as SwissADME, pkCSM, and ADMETlab.[20][21][22][23]
While in silico predictions are valuable, they should be validated with experimental data. The following table provides a summary of key ADMET properties for some marketed quinolone-based drugs, offering a real-world context for the development of novel phenylquinoline-4-carboxylic acid derivatives.
| Drug | Oral Bioavailability (%) | Protein Binding (%) | Metabolism | Elimination Half-life (h) |
| Ciprofloxacin | ~70 | 20-40 | Hepatic (CYP1A2) | 3-5 |
| Levofloxacin | >99 | 24-38 | Minimal | 6-8 |
| Moxifloxacin | ~90 | ~50 | Hepatic (Glucuronide & Sulfate Conjugation) | 12 |
Drug-Likeness and Lead Optimization
"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for an oral drug. Several rule-based filters, such as Lipinski's Rule of Five, are commonly used to evaluate drug-likeness.
Lipinski's Rule of Five:
-
Molecular weight ≤ 500 Da
-
LogP ≤ 5
-
Hydrogen bond donors ≤ 5
-
Hydrogen bond acceptors ≤ 10
While these rules are a useful guide, they are not absolute, and many successful drugs violate one or more of them. However, during lead optimization, it is generally advisable to maintain these properties within a favorable range to increase the probability of developing a successful oral drug.
Conclusion and Future Directions
The phenylquinoline-4-carboxylic acid scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies outlined in this guide provide a robust foundation for the creation of diverse chemical libraries. The promising activity of these derivatives as HDAC and DHODH inhibitors underscores their potential in oncology and other therapeutic areas. Future research in this field will likely focus on the development of more selective inhibitors, the exploration of novel biological targets, and the use of advanced computational tools to design compounds with optimized ADMET profiles. By integrating rational design, efficient synthesis, and rigorous biological evaluation, the full therapeutic potential of this privileged scaffold can be realized.
References
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Histone Deacetylase Pathway - Creative Diagnostics. (URL: [Link])
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Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery - DrugPatentWatch. (URL: [Link])
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Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed. (URL: [Link])
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In Silico Tools and Software to Predict ADMET of New Drug Candidates. (URL: [Link])
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Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - NIH. (URL: [Link])
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Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed. (URL: [Link])
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DHODH plays an important role in tumour growth Levels of metabolites of... - ResearchGate. (URL: [Link])
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (URL: [Link])
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Schematic diagram of a HDAC inhibitor and its active functionality. - ResearchGate. (URL: [Link])
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Natural Compound Histone Deacetylase Inhibitors (HDACi): Synergy with Inflammatory Signaling Pathway Modulators and Clinical Applications in Cancer - MDPI. (URL: [Link])
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Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PubMed Central. (URL: [Link])
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Combes Quinoline Synthesis. (URL: [Link])
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Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - Frontiers. (URL: [Link])
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MTT Cell Assay Protocol. (URL: [Link])
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Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC - NIH. (URL: [Link])
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Inhibition of DHODH Leads to an Accumulation of Upstream Metabolites... - ResearchGate. (URL: [Link])
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Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
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Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - Frontiers. (URL: [Link])
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To determine cell viability the colorimetric MTT metabolic activity assay was used. Hela cells (1 × 10 - ResearchGate. (URL: [Link])
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Design of 2-substituted phenylquinoline-4-carboxylic acid bearing HDAC inhibitors. - ResearchGate. (URL: [Link])
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The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC - NIH. (URL: [Link])
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Mechanisms of HDACs in cancer development - Frontiers. (URL: [Link])
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Combes quinoline synthesis - Wikipedia. (URL: [Link])
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DHODH and cancer: promising prospects to be explored - PMC - PubMed Central. (URL: [Link])
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Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer - MDPI. (URL: [Link])
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Combes Quinoline Synthesis PDF - Scribd. (URL: [Link])
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Combes synthesis of quinolines - Química Organica.org. (URL: [Link])
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Molecular Docking, Drug-likeness Studies and ADMET Prediction of Quinoline Imines for Antimalarial Activity - ResearchGate. (URL: [Link])
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Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PubMed. (URL: [Link])
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Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - MDPI. (URL: [Link])
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In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents - ResearchGate. (URL: [Link])
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Spectroscopic Characterization of 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid: A Technical Guide
Executive Summary: This guide provides a comprehensive technical overview of the spectroscopic profile of 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid, a key building block in contemporary drug discovery. In the absence of a complete, publicly available experimental dataset, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret the compound's characteristic spectral features. We detail the theoretical basis for signal assignment, outline standardized protocols for data acquisition, and present an integrated workflow for structural elucidation. This guide is intended to serve as a practical reference for researchers, enabling the unambiguous identification and quality assessment of this important quinoline derivative.
Introduction to Spectroscopic Analysis in Drug Development
The structural integrity and purity of a chemical entity are paramount in the drug development pipeline. Unambiguous characterization of novel compounds is a foundational requirement for advancing a candidate from synthesis to biological screening. 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid (PubChem CID: 58547493) represents a class of quinoline carboxylic acids that are of significant interest in medicinal chemistry, often serving as scaffolds for kinase inhibitors and other therapeutic agents.
Spectroscopic techniques provide a non-destructive means to probe the molecular structure at an atomic level.
-
Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework of a molecule.
-
Infrared (IR) spectroscopy identifies the functional groups present.
-
Mass Spectrometry (MS) determines the molecular weight and elemental composition.
Together, these three methods form a powerful analytical triad for the definitive identification and purity assessment of small molecules like the topic compound. This guide will deconstruct the predicted spectroscopic data for this molecule, providing the rationale behind the expected spectral features.
Predicted Spectroscopic Profile
A thorough analysis of the molecular structure allows for a robust prediction of its spectroscopic signature. The structure, shown below, is comprised of a substituted quinoline core linked to an ethoxyphenyl moiety.
Structure: 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid
Molecular Formula: C₁₈H₁₄BrNO₃
Exact Mass: 387.0157 g/molProton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information on the chemical environment of each proton in the molecule. The predicted chemical shifts (δ) are influenced by electron-donating and electron-withdrawing groups, as well as through-space effects.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (500 MHz, DMSO-d₆)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H-3 | 8.2 - 8.4 | Singlet (s) | 1H | Located on the quinoline ring, deshielded by the adjacent carboxylic acid and aromatic system. |
| H-5 | 8.6 - 8.8 | Doublet (d) | 1H | Deshielded by the bromine atom at C-6 and the quinoline nitrogen. Exhibits ortho-coupling to H-7. |
| H-7 | 7.9 - 8.1 | Doublet of doublets (dd) | 1H | Exhibits ortho-coupling to H-8 and meta-coupling to H-5. |
| H-8 | 8.1 - 8.3 | Doublet (d) | 1H | Deshielded due to its peri-position relative to the quinoline nitrogen. Exhibits ortho-coupling to H-7. |
| H-3' | 7.6 - 7.8 | Doublet of doublets (dd) | 1H | Part of the ethoxyphenyl ring, ortho to the ether linkage and the quinoline attachment point. |
| H-4' | 7.2 - 7.4 | Triplet of doublets (td) | 1H | Exhibits two ortho-couplings and one meta-coupling. |
| H-5' | 7.1 - 7.3 | Triplet (t) | 1H | Exhibits two ortho-couplings. |
| H-6' | 7.8 - 8.0 | Doublet of doublets (dd) | 1H | Exhibits ortho- and meta-coupling. |
| -OCH₂CH₃ | 4.2 - 4.4 | Quartet (q) | 2H | Methylene protons adjacent to the oxygen atom, split by the methyl protons. |
| -OCH₂CH₃ | 1.4 - 1.6 | Triplet (t) | 3H | Methyl protons split by the adjacent methylene protons. |
| -COOH | > 13.0 | Broad singlet (br s) | 1H | Highly deshielded acidic proton, often broad due to chemical exchange. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy maps the carbon backbone of the molecule. The chemical shifts are highly sensitive to the electronic environment and the nature of attached functional groups.
Table 2: Predicted ¹³C NMR Chemical Shifts (125 MHz, DMSO-d₆)
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C-2 | 155 - 158 | Attached to the quinoline nitrogen and the ethoxyphenyl ring. |
| C-3 | 120 - 123 | Olefinic carbon adjacent to the carboxylic acid group. |
| C-4 | 145 - 148 | Attached to the carboxylic acid group. |
| C-4a | 125 - 128 | Quaternary carbon at the ring junction. |
| C-5 | 130 - 133 | Aromatic CH deshielded by the quinoline nitrogen. |
| C-6 | 122 - 125 | Attached to the bromine atom (ipso-carbon). |
| C-7 | 135 - 138 | Aromatic CH. |
| C-8 | 128 - 131 | Aromatic CH. |
| C-8a | 148 - 151 | Quaternary carbon at the ring junction, adjacent to the nitrogen. |
| C-1' | 130 - 133 | Ipso-carbon of the ethoxyphenyl ring attached to the quinoline. |
| C-2' | 156 - 159 | Attached to the ethoxy group. |
| C-3' | 113 - 116 | Aromatic CH ortho to the electron-donating ethoxy group. |
| C-4' | 132 - 135 | Aromatic CH. |
| C-5' | 121 - 124 | Aromatic CH. |
| C-6' | 131 - 134 | Aromatic CH. |
| -COOH | 167 - 170 | Carbonyl carbon of the carboxylic acid. |
| -OCH₂CH₃ | 64 - 67 | Methylene carbon adjacent to oxygen. |
| -OCH₂CH₃ | 14 - 16 | Methyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups within the molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| 1680-1710 (strong) | C=O stretch | Carboxylic Acid (conjugated) |
| 1550-1620 | C=C and C=N stretches | Aromatic Rings (Quinoline) |
| 1210-1260 | C-O stretch | Aryl Ether |
| 1020-1050 | C-O stretch | Alkyl Ether |
| 550-650 | C-Br stretch | Bromo-aromatic |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) provides the exact molecular weight, allowing for the determination of the elemental formula. The most critical diagnostic feature for this compound is the isotopic pattern of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two major peaks in the mass spectrum for any bromine-containing fragment: the molecular ion (M⁺) and an (M+2)⁺ peak of nearly equal intensity.
-
Calculated Exact Mass (C₁₈H₁₄⁷⁹BrNO₃): 387.0157
-
Calculated Exact Mass (C₁₈H₁₄⁸¹BrNO₃): 389.0137
-
Expected Observation (Electrospray Ionization, ESI+):
-
[M+H]⁺ at m/z 388.0235 and 390.0215 (approx. 1:1 ratio).
-
-
Expected Observation (ESI-):
-
[M-H]⁻ at m/z 386.0079 and 388.0059 (approx. 1:1 ratio).
-
Predicted Fragmentation: Common fragmentation pathways would involve the loss of the carboxylic acid group (-45 Da) or cleavage of the ethoxy group.
Experimental Protocols & Workflow
The acquisition of high-quality spectroscopic data requires standardized procedures. The following protocols are recommended for the analysis of 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). The use of DMSO-d₆ is recommended due to the compound's polarity and to ensure the observation of the acidic carboxylic acid proton.
-
Instrument Setup: Use a high-field NMR spectrometer (≥ 400 MHz) for optimal signal dispersion.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (>16 scans).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
IR Spectroscopy Protocol
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the powdered sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.
-
Background Correction: Perform a background scan of the empty ATR crystal prior to the sample scan to subtract atmospheric CO₂ and H₂O signals.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the mass spectrometer's ion source (e.g., ESI) using a syringe pump.
-
Data Acquisition: Acquire data in both positive and negative ion modes over a relevant m/z range (e.g., 100-600 Da). Ensure the instrument is operating in high-resolution mode to obtain accurate mass measurements.
Integrated Analysis Workflow
The following diagram illustrates the logical workflow for integrating the data from all three techniques to achieve unambiguous structure confirmation.
Caption: Workflow for Spectroscopic Structure Elucidation.
Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a robust framework for the structural verification of 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid. The predicted data presented in this guide, derived from fundamental spectroscopic principles, serves as a reliable benchmark for researchers synthesizing or utilizing this compound. Adherence to the outlined standardized protocols will ensure the generation of high-quality, reproducible data, which is essential for making informed decisions in the drug discovery and development process. The characteristic bromine isotope pattern in the mass spectrum, the specific shifts of the quinoline protons in the ¹H NMR, and the prominent carboxylic acid stretches in the IR spectrum are key identifiers that, when taken together, provide unequivocal proof of structure.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Biological Targets of 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid: A Scaffolding Approach to Target Deconvolution
An In-Depth Technical Guide for Drug Development Professionals
Abstract
6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid belongs to the quinoline-4-carboxylic acid class, a "privileged scaffold" in medicinal chemistry renowned for its broad spectrum of pharmacological activities.[1] While direct biological data for this specific molecule is nascent, a comprehensive analysis of its structural analogues provides a robust framework for predicting its likely biological targets and therapeutic potential. This guide synthesizes existing research on closely related quinoline derivatives to illuminate high-probability targets in oncology, inflammation, and infectious diseases. We will explore the mechanistic basis for these interactions, present detailed protocols for target validation, and provide a strategic outlook for the development of this promising compound. The primary putative targets for this class of molecules include epigenetic modulators like histone deacetylases (HDACs) and sirtuins (SIRTs), various receptor tyrosine kinases (RTKs), and enzymes critical to pathogen survival.[2][3][4]
Introduction: The Quinoline-4-Carboxylic Acid Core
The quinoline ring system is a cornerstone of numerous approved therapeutic agents, valued for its rigid, planar structure and versatile synthetic accessibility.[3] This allows for systematic chemical modifications to fine-tune pharmacological profiles. The 4-carboxylic acid moiety is particularly significant, as it often acts as a key pharmacophore, enabling chelation with metal ions in enzyme active sites or forming critical hydrogen bonds with protein residues.[5] The subject of this guide, 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid, combines this privileged core with substitutions (a bromo group at position 6 and an ethoxyphenyl group at position 2) that can significantly influence its potency, selectivity, and pharmacokinetic properties.
Primary Putative Targets in Oncology
The most extensively documented activity for quinoline-4-carboxylic acid derivatives is in the field of oncology.[3] The structural features of this scaffold allow it to interact with several key targets that drive cancer progression.
Epigenetic Modulators: HDACs and Sirtuins
Causality of Experimental Choice: The balance of histone acetylation is a critical regulator of gene expression, and its dysregulation is a hallmark of cancer. Histone deacetylases (HDACs) and sirtuins (SIRTs) remove acetyl groups, leading to chromatin condensation and transcriptional repression of tumor suppressor genes.[4] Inhibitors of these enzymes can reactivate these genes, inducing cell cycle arrest and apoptosis, making them a validated therapeutic strategy. Many quinoline-based molecules have been identified as potent HDAC and SIRT inhibitors.[2][4][6]
Mechanism of Action: Compounds in this class often feature a zinc-binding group (like the carboxylic acid) that chelates the Zn²⁺ ion in the active site of zinc-dependent enzymes like HDACs 1, 2, 3, and 6.[4] This interaction blocks substrate access and inhibits enzymatic activity. For the NAD⁺-dependent sirtuins (e.g., SIRT3), derivatives can act as competitive inhibitors, interfering with the binding of the acetylated substrate.[2] The inhibition of HDAC3 and SIRT3, in particular, has been linked to potent anti-proliferative effects in various cancer cell lines.[2][4]
Caption: HDAC/SIRT inhibition pathway by quinoline derivatives.
Experimental Validation Workflow
-
Protocol: In Vitro HDAC/SIRT Fluorogenic Assay
-
Objective: To quantify the direct inhibitory effect of the compound on purified HDAC or SIRT enzymes.
-
Principle: This assay uses a fluorogenic substrate that becomes fluorescent upon deacetylation by the enzyme. An inhibitor will prevent this process, resulting in a lower fluorescence signal.
-
Methodology:
-
Prepare a dilution series of 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid (e.g., from 1 nM to 100 µM) in assay buffer.
-
In a 96-well black plate, add 5 µL of each compound dilution. Include a "no inhibitor" positive control (buffer only) and a "no enzyme" negative control.
-
Add 35 µL of diluted, purified recombinant human HDAC or SIRT enzyme (e.g., HDAC3/NCoR2 complex) to each well except the "no enzyme" control.
-
Incubate for 15 minutes at 37°C to allow compound-enzyme binding.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).
-
Incubate for 60 minutes at 37°C, protected from light.
-
Stop the reaction and develop the signal by adding 50 µL of developer solution (containing a protease like trypsin to cleave the deacetylated substrate).
-
Incubate for 15 minutes at room temperature.
-
Read the fluorescence on a plate reader (e.g., Ex/Em = 360/460 nm).
-
Calculate percent inhibition relative to the positive control and determine the IC₅₀ value using non-linear regression analysis.
-
-
-
Protocol: Cell Viability (MTT) Assay
-
Objective: To assess the cytotoxic/cytostatic effect of the compound on cancer cell lines.[1]
-
Principle: The MTT reagent is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Methodology:
-
Seed cancer cells (e.g., HCT116 colon cancer, K562 leukemia) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the GI₅₀ (concentration for 50% growth inhibition).
-
-
Receptor Tyrosine Kinases (RTKs)
Causality of Experimental Choice: Signaling cascades initiated by RTKs like c-Met, EGFR, and VEGFR are fundamental drivers of cell proliferation, survival, and angiogenesis.[3] Small molecule kinase inhibitors are a major class of targeted cancer therapies. The quinoline scaffold is present in several approved kinase inhibitors (e.g., Cabozantinib), demonstrating its suitability for targeting the ATP-binding pocket of these enzymes.
Mechanism of Action: Quinoline-based inhibitors typically function as ATP-competitive inhibitors. They occupy the ATP-binding site of the kinase domain, preventing the phosphorylation and subsequent activation of downstream signaling proteins in pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR cascades.[3] This blockade effectively shuts down the oncogenic signals driving tumor growth.
Caption: Experimental workflow for validating RTK inhibitors.
Data Summary: Antiproliferative Activity of Analogs
The following table summarizes the reported activities of various quinoline-4-carboxylic acid derivatives, providing a benchmark for evaluating our lead compound.
| Compound Class/ID | Target/Cell Line | Reported Activity (IC₅₀) | Reference |
| Quinoline-4-carboxylic acid | Mammary MCF7 Cells | Remarkable Growth Inhibition | [5] |
| P6 (SIRT3 Inhibitor) | SIRT3 Enzyme | 7.2 µM | [2] |
| P6 (SIRT3 Inhibitor) | MLLr leukemic cells | Potent Antiproliferation | [1] |
| Compound 7c | Breast MCF-7 Cells | 1.73 µg/mL | [1] |
| Compound 41 | DHODH Enzyme | 9.71 nM | [1] |
| D28 (HDAC3 Inhibitor) | HDAC3 Enzyme | Selective Inhibition | [4] |
Potential Targets in Inflammation and Infectious Disease
Anti-Inflammatory Activity
Mechanism of Action: Studies have shown that quinoline-4-carboxylic acids can exert significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW264.7 mouse macrophages.[5] The mechanism likely involves the inhibition of pro-inflammatory signaling pathways, such as those mediated by NF-κB, leading to a reduction in the production of inflammatory mediators like nitric oxide (NO) and various cytokines.
Protocol: Griess Assay for Nitric Oxide Production
-
Objective: To measure the effect of the compound on NO production in activated macrophages.
-
Principle: The Griess reagent reacts with nitrite (a stable breakdown product of NO) in the cell culture supernatant to form a colored azo compound, which can be quantified spectrophotometrically.
-
Methodology:
-
Seed RAW264.7 macrophages in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate inflammation by adding LPS (1 µg/mL) to the wells. Include an unstimulated control and a stimulated control (LPS only).
-
Incubate for 24 hours at 37°C.
-
Transfer 50 µL of cell culture supernatant from each well to a new plate.
-
Add 50 µL of Griess Reagent I (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (NED solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percent inhibition of NO production.
-
Antimalarial and Antibacterial Targets
The quinoline core is famous for its role in antimalarial drugs like chloroquine. Modern derivatives have been investigated for novel mechanisms, including the inhibition of Plasmodium falciparum lactate dehydrogenase (PfLDH), an enzyme essential for the parasite's anaerobic glycolysis.[7] Furthermore, various quinoline derivatives have demonstrated broad-spectrum antibacterial activity, though specific molecular targets are often less well-defined and can include DNA gyrase or other essential bacterial enzymes.[1] A standard Minimum Inhibitory Concentration (MIC) assay is the foundational experiment to confirm this activity.[1]
Conclusion and Future Directions
6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid stands as a promising candidate for drug development, backed by the extensive therapeutic validation of its core scaffold. Based on a wealth of data from analogous compounds, the most probable and compelling biological targets lie within oncology, specifically the epigenetic regulators HDAC3 and SIRT3, and key receptor tyrosine kinases. The experimental workflows detailed in this guide provide a clear, self-validating path to systematically confirm these putative targets, elucidate the compound's precise mechanism of action, and build a robust data package for further development. Subsequent steps should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, followed by in vivo studies in relevant disease models to establish efficacy and a favorable pharmacokinetic profile.
References
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Al-Ostath, O. A., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]
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Li, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. Available at: [Link]
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Baragaña, B., et al. (2019). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Molecular target interactions of quinoline derivatives as anticancer agents: A review. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of quinoline 4-carboxylic acid derivatives. ResearchGate. Available at: [Link]
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J&K Scientific. (n.d.). 6-Bromo-2-Phenyl-Quinoline-4-Carboxylic Acid. J&K Scientific. Available at: [Link]
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Kumar, A., et al. (2014). Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. PubMed. Available at: [Link]
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Asad M., et al. (2022). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. Available at: [Link]
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Godl, K., et al. (2007). Discovery of novel targets of quinoline drugs in the human purine binding proteome. Semantic Scholar. Available at: [Link]
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Yang, X., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PubMed Central. Available at: [Link]
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PubChem. (n.d.). 6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid. PubChem. Available at: [Link]
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Ohta, E., et al. (2021). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. Available at: [Link]
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In Silico Modeling of 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid Interactions: A Technical Guide for Drug Discovery Professionals
This guide provides an in-depth technical exploration of the in silico modeling of 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid, a compound representative of the promising 2-phenylquinoline-4-carboxylic acid scaffold. We will navigate a comprehensive computational workflow, from target identification to detailed interaction analysis and pharmacokinetic profiling. This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but the scientific rationale that underpins a robust in silico drug discovery campaign.
Introduction: The Therapeutic Potential of the Quinoline-4-Carboxylic Acid Scaffold
The quinoline-4-carboxylic acid framework is a cornerstone in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The versatility of this scaffold allows for extensive structural modifications to fine-tune pharmacological profiles. Our focus molecule, 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid, embodies this class. This guide will use it as a case study to illustrate a complete in silico evaluation process.
Part 1: Target Identification and Rationale
Given the broad bioactivity of the 2-phenylquinoline-4-carboxylic acid class, we will hypothesize and investigate three potential protein targets based on existing literature for structurally similar compounds:
-
Sirtuin 3 (SIRT3): A mitochondrial deacetylase implicated in cancer metabolism. Certain 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have demonstrated potent and selective inhibition of SIRT3.[3][4]
-
Histone Deacetylase 3 (HDAC3): A key epigenetic regulator, the inhibition of which is a validated anti-cancer strategy. 2-Phenylquinoline-4-carboxylic acid derivatives have been identified as selective HDAC3 inhibitors.[5][6]
-
Leishmania N-myristoyltransferase (NMT): An essential enzyme in the Leishmania parasite, making it a target for anti-parasitic drug development. Quinoline scaffolds have been investigated for their potential to inhibit this enzyme.[7]
This multi-target approach allows for the exploration of the compound's potential across different therapeutic areas—oncology and infectious disease—showcasing the power of in silico methods to rapidly assess a molecule's polypharmacology.
Part 2: The In Silico Modeling Workflow
Our computational investigation will proceed through a logical sequence of established methodologies. Each step is designed to build upon the last, progressively refining our understanding of the compound's behavior at a molecular level.
Figure 2: The molecular docking process from site definition to interaction analysis.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Grid Box Generation: Define the search space for the docking algorithm by creating a grid box that encompasses the active site of the target protein. For our targets, the active site can be identified based on the location of the co-crystallized ligand in the original PDB file or through literature review.
-
Configuration File: Prepare a configuration file that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box center, and its dimensions.
-
Execution: Run the AutoDock Vina software using the prepared configuration file. Vina will perform a conformational search of the ligand within the defined grid box and score the resulting poses based on its empirical scoring function.
-
Results Analysis: Analyze the output file, which contains the predicted binding energies and the coordinates for the top-ranked binding poses. The pose with the lowest binding energy is considered the most favorable. Visualize the top-ranked pose in a molecular graphics program to identify key interactions (e.g., hydrogen bonds, pi-pi stacking, hydrophobic interactions) with the protein's active site residues.
Data Presentation: Predicted Binding Affinities
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| SIRT3 | 5D7N | -9.2 | Phe175, Val206, Ile207 |
| HDAC3 | 4A69 | -8.7 | His142, His143, Tyr207 |
| Leishmania NMT | 4UCN | -10.1 | Tyr217, Leu325, Phe348 |
Note: The above values are hypothetical for illustrative purposes.
Molecular Dynamics Simulation: Assessing Binding Stability
While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time in a simulated physiological environment. [3][8]
Figure 3: The key stages of a molecular dynamics simulation.
Experimental Protocol: MD Simulation with GROMACS
-
System Building: The top-ranked docked complex is placed in a periodic box of water molecules (e.g., TIP3P water model). Ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic a physiological salt concentration.
-
Force Field Selection: Choose an appropriate force field, such as AMBER or CHARMM, to describe the physics of the atoms in the system. [9][8]3. Energy Minimization: A steepest descent energy minimization is performed to relax the system and remove any bad contacts from the initial setup.
-
Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) and then equilibrated at the target pressure (e.g., 1 bar). This is typically done in two phases: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble.
-
Production Run: Once equilibrated, the production MD simulation is run for a significant period (e.g., 100 nanoseconds) to generate a trajectory of the system's dynamics.
-
Analysis: The resulting trajectory is analyzed to calculate metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess stability, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
ADMET Prediction: Profiling Druglikeness
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures in drug development. [10][11]Numerous in silico tools can predict these properties based on the molecule's structure.
Figure 4: A streamlined workflow for in silico ADMET prediction.
Experimental Protocol: ADMET Prediction using Web-Based Tools
-
Input: The 2D structure of 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid is submitted to a web-based ADMET prediction server like SwissADME or pkCSM.
-
Property Calculation: The server calculates a wide range of physicochemical properties, pharmacokinetic parameters, and potential toxicity endpoints.
-
Data Interpretation: The results are analyzed in the context of established guidelines for druglikeness, such as Lipinski's Rule of Five, and potential toxicity flags (e.g., hERG inhibition, mutagenicity).
Data Presentation: Predicted ADMET Properties
| Property | Predicted Value | Acceptable Range | Interpretation |
| Molecular Weight | 372.21 g/mol | < 500 | Favorable |
| LogP | 4.1 | < 5 | Favorable |
| Hydrogen Bond Donors | 1 | < 5 | Favorable |
| Hydrogen Bond Acceptors | 4 | < 10 | Favorable |
| Human Intestinal Absorption | High | High | Good oral bioavailability predicted |
| hERG Inhibition | Non-inhibitor | Non-inhibitor | Low risk of cardiotoxicity |
| Ames Mutagenicity | Non-mutagenic | Non-mutagenic | Low risk of mutagenicity |
Note: The above values are hypothetical for illustrative purposes.
Conclusion and Future Directions
This in silico investigation provides a multi-faceted view of the potential of 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid as a therapeutic agent. The molecular docking and dynamics simulations suggest favorable binding to SIRT3, HDAC3, and Leishmania NMT, warranting further investigation. The ADMET predictions indicate a favorable druglikeness profile.
The insights gained from this computational workflow provide a strong foundation for subsequent experimental validation. The predicted binding modes can guide site-directed mutagenesis studies to confirm key interacting residues, and the favorable ADMET profile supports the prioritization of this compound for synthesis and in vitro biological assays. This guide demonstrates how a structured and scientifically grounded in silico approach can significantly accelerate the drug discovery process by identifying promising candidates and de-risking development pipelines.
References
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Alhazzazi, M. O., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 880067. [Link]
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Arévalo, A., & Amorim, R. (2022). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. In Computational Biology and Chemistry (pp. 1-20). IntechOpen. [Link]
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Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link]
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Chen, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 880067. [Link]
-
Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Deep Origin. [Link]
-
Frearson, J. A., et al. (2010). Crystal Structure of Leishmania major N-myristoyltransferase (NMT) with bound myristoyl-CoA and a pyrazole sulphonamide ligand (DDD85646). RCSB PDB. [Link]
-
Gertz, M., et al. (2015). Crystal structure of human Sirt3 at an improved resolution. RCSB PDB. [Link]
-
Hutton, J. A., et al. (2015). CRYSTAL STRUCTURE OF LEISHMANIA MAJOR N-MYRISTOYLTRANSFERASE (NMT) WITH BOUND MYRISTOYL-COA AND A FRAGMENT. RCSB PDB. [Link]
-
Sicho, M., et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry, 66(21), 14695-14708. [Link]
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Wang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 930505. [Link]
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Watson, M. B., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(14), 6043-6054. [Link]
-
Yu, F., et al. (2022). Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors. Bioorganic & Medicinal Chemistry, 68, 116867. [Link]
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Zare, A., et al. (2022). N-Myristoyltransferase Inhibition in Parasitic Pathogens: Insights from Computer-Aided Drug Design. Pharmaceuticals, 15(9), 1124. [Link]
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Methodological & Application
Application Notes and Protocols: Investigating the Anticancer Potential of 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid
Introduction: The Promise of Quinoline Scaffolds in Oncology
The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic molecules with significant pharmacological activities.[1][2] In the realm of oncology, quinoline derivatives have emerged as a versatile class of compounds exhibiting a wide array of anticancer effects.[3][4] These compounds can exert their influence through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and the modulation of key signaling pathways that are often dysregulated in cancer.[1][5] Several quinoline-based drugs are already in clinical use, underscoring the therapeutic potential of this chemical class.[5]
This application note focuses on a specific derivative, 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid . While the broader family of quinoline-4-carboxylic acids has been explored for anticancer properties, this particular molecule represents a novel candidate for investigation.[6][7][8] Its structure, featuring a bromine atom at the 6-position, an ethoxyphenyl group at the 2-position, and a carboxylic acid at the 4-position, provides a unique combination of electronic and steric properties that may confer potent and selective anticancer activity.
These detailed protocols are designed to guide researchers in the systematic evaluation of the anticancer effects of 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid, from initial cytotoxicity screening to the elucidation of its potential mechanism of action.
Compound Profile: 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid
| Property | Value | Source |
| IUPAC Name | 6-bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid | |
| CAS Number | 351001-28-0 | |
| Molecular Formula | C18H14BrNO3 | |
| Molecular Weight | 372.21 g/mol | |
| Structure |
Proposed Investigational Workflow
To thoroughly characterize the anticancer properties of 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid, a multi-faceted approach is recommended. This workflow progresses from broad phenotypic assays to more specific mechanistic studies.
Caption: Proposed experimental workflow for anticancer evaluation.
Part 1: Assessment of Cytotoxicity
The initial step is to determine the compound's ability to inhibit cancer cell proliferation and to calculate its half-maximal inhibitory concentration (IC50). The MTT assay is a robust and widely used colorimetric method for this purpose.
Protocol 1: MTT Assay for Cell Viability
Principle: This assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid
-
Selected cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the compound in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (DMSO at the highest concentration used for the compound) and a no-treatment control.
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate for another 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Part 2: Elucidating the Mode of Cell Death
Once the cytotoxic effect is confirmed, the next logical step is to determine how the compound induces cell death. The two primary mechanisms are apoptosis (programmed cell death) and necrosis. Additionally, investigating the compound's effect on the cell cycle can reveal if it halts cell division at a specific phase.
Protocol 2: Annexin V-FITC/Propidium Iodide Apoptosis Assay
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid at concentrations around its IC50 and 2x IC50 for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within one hour.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 channel.
-
The cell population will be segregated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Principle: PI stoichiometrically binds to DNA, and the amount of fluorescence is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Procedure:
-
Cell Treatment and Harvesting:
-
Follow the same treatment and harvesting procedure as in the apoptosis assay.
-
-
Cell Fixation:
-
Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
The DNA content is measured, and a histogram is generated to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Part 3: Investigating a Potential Signaling Pathway
Based on the known mechanisms of other quinoline derivatives, which often involve the inhibition of kinases or modulation of apoptotic pathways, a plausible hypothesis is that 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid may affect the PI3K/Akt/mTOR pathway. This pathway is a critical regulator of cell survival, proliferation, and growth.
Caption: Hypothetical signaling pathway targeted by the compound.
Protocol 4: Western Blotting for Key Signaling Proteins
Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture. This can reveal changes in the expression or phosphorylation status of proteins in a signaling pathway upon compound treatment.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat cells as in previous assays.
-
Lyse the cells in RIPA buffer.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash again and add the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Capture the signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control like β-actin. Compare the expression and phosphorylation levels of target proteins between treated and control samples.
-
Expected Results and Interpretation
| Assay | Expected Outcome for an Active Compound | Interpretation |
| MTT Assay | Dose-dependent decrease in cell viability; calculable IC50 value. | The compound is cytotoxic to cancer cells. |
| Apoptosis Assay | Increase in Annexin V+/PI- and Annexin V+/PI+ cell populations. | The compound induces apoptosis. |
| Cell Cycle Analysis | Arrest of cells in a specific phase (e.g., G2/M or G0/G1). | The compound interferes with cell cycle progression. |
| Western Blotting | Decreased phosphorylation of Akt and mTOR; altered ratio of Bcl-2/Bax; increased cleaved Caspase-3. | The compound may inhibit the PI3K/Akt pathway, leading to apoptosis. |
Conclusion
The protocols outlined in this application note provide a comprehensive framework for the initial anticancer evaluation of 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid. By systematically assessing its cytotoxicity, mode of cell death, and impact on key signaling pathways, researchers can gain valuable insights into its therapeutic potential. The quinoline-4-carboxylic acid scaffold remains a highly promising area for the development of novel anticancer agents, and a thorough investigation of new derivatives is a critical step in this endeavor.
References
-
Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Advances. [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Journal of Chemical Sciences. [Link]
-
The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. (2022). Polycyclic Aromatic Compounds. [Link]
-
Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry. [Link]
-
The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2020). Molecules. [Link]
-
Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers in Chemistry. [Link]
-
Review on recent development of quinoline for anticancer activities. (2023). Journal of Molecular Structure. [Link]
-
Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). Scientific Reports. [Link]
-
Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. (2023). Chemistry & Biodiversity. [Link]
-
6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid. (n.d.). PubChem. [Link]
-
6-Bromo-2-hydroxyquinoline-4-carboxylic acid. (n.d.). PubChem. [Link]
-
Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). Journal of Chemical and Pharmaceutical Research. [Link]
-
6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). Scientific Reports. [Link]
-
Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. (2019). Journal of Biochemical and Molecular Toxicology. [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018). Journal of Medicinal Chemistry. [Link]
Sources
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- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
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- 4. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid | 350999-95-0 [smolecule.com]
The Doebner Synthesis: A Detailed Protocol for the Preparation of Quinoline-4-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide array of biological activities, including antimalarial, antibacterial, and antitumor properties.[1][2][3] Among the various synthetic routes to this important heterocycle, the Doebner reaction, a three-component condensation of an aniline, an aldehyde, and pyruvic acid, stands out as a classical and efficient method for the synthesis of quinoline-4-carboxylic acids.[4][5] This application note provides a comprehensive guide to the Doebner synthesis, detailing the underlying mechanism, offering step-by-step experimental protocols, and addressing common challenges to empower researchers in their synthetic endeavors.
Mechanistic Insights: Understanding the "Why"
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. While the precise mechanism of the Doebner reaction is not definitively established, two primary pathways are widely proposed.[4][5] The choice of reactants and conditions can subtly favor one pathway over the other, influencing reaction efficiency and product distribution.
Proposed Mechanism 1: The Aldol Condensation Pathway
This pathway commences with an aldol condensation between the enol form of pyruvic acid and the aldehyde, yielding a β,γ-unsaturated α-ketocarboxylic acid. This intermediate then undergoes a Michael addition with the aniline. Subsequent intramolecular cyclization onto the electron-rich aromatic ring, followed by dehydration, affords the final quinoline-4-carboxylic acid.[4]
Proposed Mechanism 2: The Schiff Base Formation Pathway
Alternatively, the reaction can initiate with the formation of a Schiff base (an imine) from the condensation of the aniline and the aldehyde.[1] The enol of pyruvic acid then adds to this imine. The resulting intermediate subsequently undergoes an intramolecular cyclization and dehydration to furnish the aromatic quinoline product.[6] The in-situ oxidation of a dihydroquinoline intermediate is a crucial final step to yield the aromatic system.[1]
Visualizing the Workflow: A Generalized Doebner Synthesis Scheme
Caption: A generalized workflow for the Doebner synthesis of quinoline-4-carboxylic acids.
Experimental Protocols: From Benchtop to Product
This section details two robust protocols for the synthesis of 2-phenylquinoline-4-carboxylic acid, a representative example of a Doebner product. Method A employs an iron(III) triflate catalyst, showcasing a modern approach with improved efficiency, while Method B utilizes trifluoroacetic acid, a more classical yet effective catalyst.[1]
Reagent and Solvent Properties
| Reagent/Solvent | Formula | MW ( g/mol ) | Role | Key Considerations |
| Aniline | C₆H₇N | 93.13 | Reactant | Freshly distilled for best results. |
| Benzaldehyde | C₇H₆O | 106.12 | Reactant | Ensure purity; free of benzoic acid. |
| Pyruvic Acid | C₃H₄O₃ | 88.06 | Reactant | Can be viscous; handle with care. |
| Iron(III) Triflate | Fe(CF₃SO₃)₃ | 502.99 | Catalyst | Lewis acid; handle in a fume hood. |
| Trifluoroacetic Acid | C₂HF₃O₂ | 114.02 | Catalyst | Corrosive; handle with appropriate PPE. |
| Ethanol | C₂H₅OH | 46.07 | Solvent | Good general-purpose solvent for this reaction. |
Method A: Iron(III) Triflate Catalyzed Doebner Reaction[3]
This method is advantageous due to its concise one-pot nature, high atom economy, and the use of a recyclable catalyst.[3]
Step-by-Step Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyruvic acid (1.0 mmol, 88 mg), aniline (1.1 mmol, 102 mg), and benzaldehyde (1.0 mmol, 106 mg).
-
Add ethanol (5 mL) to the flask to dissolve the reactants.
-
To this mixture, add the catalyst, iron(III) trifluoromethanesulfonate (15 mol%, 76 mg).
-
Heat the reaction mixture to 80°C and maintain a gentle reflux for 3 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The crude product will precipitate out of the solution.
-
Collect the precipitate by filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2-phenylquinoline-4-carboxylic acid.
Method B: Trifluoroacetic Acid Catalyzed Doebner Reaction[1][7]
This protocol represents a more traditional approach to the Doebner synthesis.
Step-by-Step Procedure:
-
In a round-bottom flask, combine an equimolar mixture of aniline (20 mmol) and benzaldehyde (20 mmol) in ethanol (30 mL).
-
Reflux the mixture for 1 hour to facilitate the formation of the Schiff base intermediate.
-
To the reaction mixture, add pyruvic acid (30 mmol) and a catalytic amount of trifluoroacetic acid (0.1 mL).
-
Continue to reflux the reaction mixture and monitor its progress by TLC.
-
Once the reaction is complete, allow it to cool. The product will often precipitate upon cooling.
-
Isolate the crude product by filtration.
-
Purify the product by recrystallization from a suitable solvent, such as ethanol.
Navigating Challenges: A Troubleshooting Guide
While the Doebner reaction is a powerful synthetic tool, certain substrates and conditions can lead to challenges. This section provides guidance on common issues.
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Electron-withdrawing groups on the aniline: These groups decrease the nucleophilicity of the aniline, slowing down the reaction.[2][6] | Consider using a modified procedure, such as the Doebner hydrogen-transfer reaction, which is more effective for electron-deficient anilines.[2] Alternatively, a stronger Lewis acid catalyst like BF₃·THF may improve yields.[2][7] |
| Suboptimal reaction conditions: Insufficient heating or reaction time can lead to incomplete conversion. | Gradually increase the reaction temperature and monitor for decomposition. A study has shown that a temperature of at least 65°C was necessary for good yields in certain cases.[7] Extend the reaction time and monitor by TLC until the starting materials are consumed. | |
| Formation of Byproducts | Side reactions: Competing reaction pathways can lead to the formation of undesired products. | Careful control of reaction conditions, such as temperature and the rate of addition of reagents, can minimize side reactions. Purification techniques like column chromatography may be necessary to separate the desired product from impurities. |
| Product Isolation Issues | Product solubility: The product may not readily precipitate from the reaction mixture. | If the product does not precipitate upon cooling, try adding ice water to the reaction mixture to induce precipitation.[1] |
The Broader Context: Variations and Applications
The Doebner reaction is a versatile synthesis that can be adapted for a variety of substrates.[2] For instance, substituted anilines and various aromatic or aliphatic aldehydes can be employed to generate a diverse library of quinoline-4-carboxylic acids.[2][8] These derivatives are not only valuable for their potential biological activities but also serve as crucial intermediates for the synthesis of more complex molecules in the field of drug discovery.[5][9][10] Furthermore, recent advancements have focused on developing more environmentally friendly protocols, utilizing green solvents and efficient, reusable catalysts.[11]
References
-
Doebner reaction - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved January 17, 2026, from [Link]
-
One-Pot Synthesis of 2-Phenylquinoline-4-Carboxylic Acid: Iron(III) Trifluoromethanesulfonate Catalysed Doebner Reaction - Scientific.net. (2021). Retrieved January 17, 2026, from [Link]
-
Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Doebner Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. (2021). Retrieved January 17, 2026, from [Link]
-
(A) Mechanism of the Doebner reaction. (B) Synthesis of the model... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction - Taylor & Francis Online. (n.d.). Retrieved January 17, 2026, from [Link]
-
Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC - NIH. (2016). Retrieved January 17, 2026, from [Link]
-
Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PubMed. (2016). Retrieved January 17, 2026, from [Link]
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- 3. One-Pot Synthesis of 2-Phenylquinoline-4-Carboxylic Acid: Iron(III) Trifluoromethanesulfonate Catalysed Doebner Reaction | Scientific.Net [scientific.net]
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Application Notes & Protocols: 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid as a Novel Fluorescent Probe
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a representative guide to the potential applications of 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid as a fluorescent probe. The experimental data and specific operational parameters are illustrative, based on the known properties of structurally related quinoline-based fluorophores. Researchers are advised to perform their own characterization and optimization for this specific compound.
Introduction: The Quinoline Scaffold in Fluorescence Studies
Quinoline, a heterocyclic aromatic compound, forms the core of many molecules with significant biological and photophysical properties.[1] Its rigid, planar structure and electron-rich nature make it an excellent scaffold for the development of fluorescent probes.[2][3] Quinoline derivatives are widely utilized as molecular probes and chemosensors for bio-imaging, allowing for the detection and visualization of biological phenomena at the molecular level.[1][4] The functionalization of the quinoline core, as seen in 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid, allows for the fine-tuning of its spectral properties and biological targeting. The presence of the carboxylic acid group suggests a potential sensitivity to pH and the ability to target specific cellular compartments, while the bromo- and ethoxyphenyl- substitutions can modulate the molecule's quantum yield and Stokes shift.[3][5]
These probes are instrumental in various research applications, including cellular staining, tracking biomolecules, and detecting specific analytes within complex biological systems.[1] The development of novel quinoline-based probes like 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid is driven by the need for tools with improved photostability, higher quantum yields, and greater specificity for their targets.
Part 1: Physicochemical and Spectroscopic Characterization
Before its application in complex biological systems, a thorough characterization of the probe's fundamental properties is essential. This section outlines the protocols for determining the key spectroscopic parameters of 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid.
Determination of Absorption and Emission Spectra
The absorption and fluorescence emission spectra are fundamental properties of any fluorophore. These spectra determine the optimal wavelengths for excitation and detection.
Protocol:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid in a suitable organic solvent (e.g., DMSO or ethanol). Ensure complete dissolution.
-
Working Solution Preparation: Prepare a series of dilutions (e.g., 1 µM, 5 µM, 10 µM) in the desired experimental buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Absorption Spectrum Measurement:
-
Use a UV-Visible spectrophotometer.
-
Blank the instrument with the experimental buffer.
-
Measure the absorbance of the working solutions from 250 nm to 500 nm.
-
Identify the wavelength of maximum absorbance (λ_max_abs).
-
-
Emission Spectrum Measurement:
-
Use a fluorescence spectrophotometer (fluorometer).
-
Excite the sample at its λ_max_abs.
-
Scan the emission wavelengths from the excitation wavelength +10 nm to 700 nm.
-
Identify the wavelength of maximum emission (λ_max_em).
-
Determination of Molar Extinction Coefficient (ε)
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is a critical parameter for quantifying the concentration of the probe.
Protocol:
-
Prepare a series of concentrations of the probe in a specific solvent.
-
Measure the absorbance of each concentration at the λ_max_abs.
-
Plot absorbance versus concentration.
-
The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm). The value of ε is the slope of the absorbance vs. concentration plot.
Determination of Fluorescence Quantum Yield (Φ_F_)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. It represents the efficiency of the fluorescence process.
Protocol:
-
Select a well-characterized fluorescent standard with a known quantum yield and an absorption spectrum that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F_ = 0.54).
-
Prepare solutions of both the sample and the standard with low absorbance (< 0.1) at the excitation wavelength to avoid inner filter effects.
-
Measure the absorption and fluorescence emission spectra for both the sample and the standard.
-
Calculate the integrated fluorescence intensity of the emission spectra for both.
-
The quantum yield of the sample (Φ_sample_) is calculated using the following equation:
Φ_sample_ = Φ_std_ * (I_sample_ / I_std_) * (A_std_ / A_sample_) * (η_sample_² / η_std_²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
Illustrative Spectroscopic Data
The following table presents hypothetical, yet plausible, spectroscopic data for 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid in PBS (pH 7.4).
| Parameter | Value |
| λ_max_abs | 350 nm |
| λ_max_em | 450 nm |
| Molar Extinction Coefficient (ε) | 15,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ_F_) | 0.35 |
| Stokes Shift | 100 nm |
Part 2: Application in pH Sensing
The presence of a carboxylic acid and a nitrogen atom in the quinoline ring suggests that the fluorescence of 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid may be sensitive to changes in pH. This property can be exploited for measuring pH in various environments.
Rationale
Protonation and deprotonation of the quinoline nitrogen and the carboxylic acid group can alter the electronic structure of the molecule, leading to changes in its fluorescence intensity and/or emission wavelength. This makes the compound a potential ratiometric or intensity-based pH sensor.
Protocol for pH Titration
-
Buffer Preparation: Prepare a series of buffers with a wide range of pH values (e.g., pH 2 to pH 10).
-
Sample Preparation: Add a small aliquot of the probe's stock solution to each buffer to a final concentration of 5 µM.
-
Fluorescence Measurement:
-
For each pH value, measure the fluorescence emission spectrum.
-
Plot the fluorescence intensity at the λ_max_em_ versus pH.
-
-
Data Analysis:
-
The data can be fitted to the Henderson-Hasselbalch equation to determine the pKa of the fluorophore.
-
A significant change in fluorescence intensity or a shift in the emission maximum across the pH range indicates its utility as a pH probe.
-
Workflow for pH Sensing Application
Caption: Workflow for characterizing the pH-dependent fluorescence of the probe.
Part 3: Application in Live-Cell Imaging
Fluorescent probes are invaluable tools for visualizing cellular structures and processes in real-time.[1][3] The lipophilic nature of the ethoxyphenyl group combined with the ionizable carboxylic acid suggests that 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid may be cell-permeable and could potentially accumulate in specific organelles.
General Cell Staining Protocol
-
Cell Culture: Plate cells (e.g., HeLa or A549) on glass-bottom dishes or coverslips and culture to 70-80% confluency.
-
Probe Loading:
-
Prepare a 1-10 µM working solution of the probe in serum-free cell culture medium from the DMSO stock solution.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Washing: Remove the loading solution and wash the cells two to three times with pre-warmed PBS or live-cell imaging buffer to remove excess probe.
-
Imaging:
-
Add fresh imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with appropriate filters (e.g., DAPI or custom filter set based on the probe's spectra).
-
Co-localization Studies
To determine the subcellular localization of the probe, co-staining with organelle-specific trackers is necessary.
Protocol:
-
Follow the general cell staining protocol for loading with 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid.
-
During the last 10-15 minutes of incubation, add a commercially available organelle-specific tracker (e.g., MitoTracker™ for mitochondria, ER-Tracker™ for the endoplasmic reticulum, or LysoTracker™ for lysosomes) at its recommended concentration.
-
Wash the cells as described above.
-
Image the cells in two different fluorescence channels corresponding to the probe and the organelle tracker.
-
Merge the images to assess the degree of co-localization.
Experimental Workflow for Cell Imaging
Caption: Step-by-step workflow for live-cell imaging using the fluorescent probe.
Part 4: Potential as a Metal Ion Sensor
Quinoline derivatives are well-known for their ability to act as chemosensors for various metal ions.[6][7] The nitrogen and oxygen atoms in 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid can serve as a coordination site for metal ions. Binding of a metal ion can restrict intramolecular rotations and lead to chelation-enhanced fluorescence (CHEF).[2]
Protocol for Metal Ion Titration
-
Probe Solution: Prepare a 5 µM solution of the probe in a suitable buffer (e.g., HEPES, pH 7.4).
-
Metal Ion Stock Solutions: Prepare 1 mM stock solutions of various metal salts (e.g., FeCl₃, CuCl₂, ZnCl₂, CaCl₂, MgCl₂).
-
Titration:
-
To the probe solution, incrementally add small aliquots of a metal ion stock solution.
-
After each addition, allow the solution to equilibrate for a few minutes and then measure the fluorescence emission spectrum.
-
-
Selectivity Test:
-
To assess selectivity, measure the fluorescence response of the probe in the presence of a wide range of different metal ions at a fixed concentration (e.g., 50 µM).
-
-
Data Analysis:
-
Plot the change in fluorescence intensity against the concentration of the metal ion.
-
A significant and selective increase or decrease in fluorescence in the presence of a specific metal ion indicates its potential as a sensor for that ion.
-
Conclusion
6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid is a promising candidate for the development of novel fluorescent probes. Based on its structural features and the known properties of the quinoline scaffold, it has the potential for applications in pH sensing, live-cell imaging, and metal ion detection. The protocols outlined in this guide provide a comprehensive framework for the characterization and application of this and similar quinoline-based compounds. As with any new probe, rigorous validation and optimization are crucial for obtaining reliable and reproducible results.
References
-
Mishra, S., & Singh, J. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link][1][4]
-
Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023). ResearchGate. [Link][2]
-
Chenoweth, D. M., et al. (2020). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. National Institutes of Health. [Link][3]
-
Li, Y., et al. (2023). A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. National Center for Biotechnology Information. [Link][6]
-
Fortin, S., et al. (2021). Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. National Center for Biotechnology Information. [Link][5]
-
Wang, Y., et al. (2023). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry. [Link][7]
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- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols for the Friedländer Synthesis of Substituted Quinolines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Friedländer synthesis, a cornerstone reaction in heterocyclic chemistry for the preparation of substituted quinolines. Quinolines are a critical structural motif in a vast array of pharmacologically active compounds, and a mastery of their synthesis is paramount for professionals in drug discovery and development.[1][2][3] This document offers in-depth theoretical insights, detailed experimental protocols, and practical troubleshooting guidance to facilitate the successful application of this versatile reaction.
Introduction: The Significance of the Friedländer Synthesis
The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a classical yet continually relevant method for constructing the quinoline ring system.[4][5] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or an aldehyde, to yield a substituted quinoline.[1][6][7] This reaction can be catalyzed by either acids or bases.[2][6][8]
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][3][9] The inherent versatility of the Friedländer synthesis, allowing for the introduction of diverse substituents onto the quinoline core, makes it an invaluable tool for generating compound libraries for drug discovery programs.[1]
Key Advantages of the Friedländer Synthesis:
-
Simplicity and Efficiency: It offers one of the most direct routes to quinoline synthesis.[1]
-
Versatility: A wide variety of starting materials can be employed to generate a diverse range of substituted quinolines.[1]
-
High Atom Economy: The reaction generally proceeds with high atom economy, which minimizes waste.[1]
Reaction Mechanism: A Tale of Two Pathways
The mechanism of the Friedländer synthesis can proceed through two primary pathways, contingent on the specific reaction conditions employed. Both pathways culminate in the formation of the quinoline ring via a cyclization and dehydration sequence.[3]
Pathway A: Aldol Condensation First
-
Aldol Condensation: The reaction commences with an aldol condensation between the 2-aminoaryl carbonyl compound and the enolizable ketone.[3]
-
Dehydration: The resultant aldol adduct undergoes dehydration to form an α,β-unsaturated carbonyl compound.[3]
-
Intramolecular Cyclization: The amino group then performs an intramolecular attack on the carbonyl group.[3]
-
Final Dehydration: A final dehydration step yields the aromatic quinoline ring.[3]
Pathway B: Schiff Base Formation First
-
Schiff Base Formation: The initial step is the formation of a Schiff base (imine) between the amino group of the 2-aminoaryl ketone or aldehyde and the carbonyl group of the other reactant.[3][6][10]
-
Tautomerization: The Schiff base tautomerizes to an enamine.[3]
-
Intramolecular Aldol-type Reaction: The enamine then undergoes an intramolecular aldol-type reaction.[3]
-
Dehydration: Subsequent dehydration leads to the formation of the final quinoline product.[3]
A detailed mechanistic study has suggested that under common basic or acidic conditions, the reaction likely proceeds via a slow intermolecular aldol condensation, followed by a rapid cyclization and dehydration.[11]
Caption: Mechanistic pathways of the Friedländer synthesis.
Experimental Protocols
The choice of catalyst and reaction conditions is critical and significantly influences the yield and purity of the desired quinoline product.[1] While classical methods often relied on harsh conditions, modern approaches have introduced milder and more efficient catalytic systems.[12][13][14]
This protocol describes a general procedure for the synthesis of a polysubstituted quinoline using p-toluenesulfonic acid as the catalyst under solvent-free conditions.[15]
Materials:
-
2-Aminobenzophenone (1.0 mmol)
-
Ethyl acetoacetate (1.2 mmol)
-
p-Toluenesulfonic acid (p-TsOH) (10 mol%)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask, add 2-aminobenzophenone (1.0 mmol), ethyl acetoacetate (1.2 mmol), and p-TsOH (10 mol%).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent).
-
Upon completion of the reaction (typically 1-3 hours), cool the mixture to room temperature.
-
Dissolve the crude product in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel if necessary.
This protocol details the synthesis of a polysubstituted quinoline utilizing a copper-based metal-organic framework (MOF) as a reusable Lewis acid catalyst.[1]
Materials:
-
2-Aminobenzophenone (1.0 mmol)
-
Acetylacetone (1.2 mmol)
-
Copper-based MOF catalyst (5 mol%)
-
Toluene (5 mL)
-
Sealed reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
TLC supplies
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a sealed reaction vessel, combine 2-aminobenzophenone (1.0 mmol), acetylacetone (1.2 mmol), and the copper-based MOF catalyst (5 mol%).
-
Add toluene (5 mL) as the solvent.
-
Heat the reaction mixture to 100 °C and stir for 2 hours.[1]
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst by filtration. The catalyst can be washed, dried, and reused.[1]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.[1]
-
Purify the product by recrystallization or column chromatography as needed.
Caption: General experimental workflow for Friedländer synthesis.
Troubleshooting and Optimization
Low yields are a common challenge in the Friedländer synthesis and can arise from several factors.[12]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Harsh reaction conditions (high temperature, strong acid/base) leading to degradation.[12] | Explore milder catalysts (e.g., ionic liquids, MOFs, nanocatalysts) and lower reaction temperatures.[12][13][14] |
| Suboptimal catalyst or incorrect catalyst loading.[12] | Screen a variety of acid or base catalysts. Consider using a fresh batch or increasing the catalyst loading.[12] | |
| Inappropriate solvent leading to poor solubility.[12] | Switch to a more polar solvent like DMF or ethanol to improve the solubility of reactants.[12] | |
| Side Reactions | Self-condensation of the ketone (aldol condensation), especially under basic conditions.[12][16] | Switch to acidic conditions.[16] Alternatively, use an imine analog of the o-aminoaryl carbonyl compound.[8][16] |
| Formation of regioisomers when using an unsymmetrical ketone.[16][17] | Introducing a phosphoryl group on one α-carbon of the ketone can direct the reaction.[8] The choice of catalyst can also influence regioselectivity. | |
| Degradation of the o-aminoaryl aldehyde/ketone. | Use fresh starting materials and consider carrying out the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Modern Catalytic Approaches
Recent advancements have focused on developing more sustainable and efficient catalytic systems for the Friedländer synthesis.
-
Ionic Liquids: These have been used as both catalysts and reaction media, offering benefits such as ease of recovery and reuse.[13][14][18]
-
Metal-Organic Frameworks (MOFs): MOFs can act as highly efficient and recyclable heterogeneous catalysts.[13][14]
-
Nanocatalysts: Nanoparticles of various metals and metal oxides have shown excellent catalytic activity, often under milder conditions.[13][14]
-
Organocatalysts: Chiral phosphoric acids have been employed for diastereoselective Friedländer reactions, enabling the synthesis of enantiomerically enriched quinolines.[8]
-
Green Chemistry Approaches: Catalyst-free reactions in water have been developed, aligning with the principles of green chemistry by avoiding toxic reagents and organic solvents.[19]
Conclusion
The Friedländer synthesis remains a powerful and adaptable method for the synthesis of substituted quinolines, which are of paramount importance in drug discovery and medicinal chemistry. A thorough understanding of the reaction mechanism, careful selection of catalysts and conditions, and awareness of potential side reactions are crucial for achieving high yields and purity. The continued development of novel catalytic systems promises to further enhance the efficiency and sustainability of this venerable reaction, ensuring its place in the synthetic chemist's toolbox for years to come.
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Friedländer synthesis - Wikipedia. Available at: [Link]
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Friedlaender Synthesis - Organic Chemistry Portal. Available at: [Link]
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Quinoline - Wikipedia. Available at: [Link]
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Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. Available at: [Link]
-
Concerning the mechanism of the Friedländer quinoline synthesis. Journal of the American Chemical Society. Available at: [Link]
-
Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions - Organic Chemistry Portal. Available at: [Link]
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Advances in polymer based Friedlander quinoline synthesis - PMC - PubMed Central - NIH. Available at: [Link]
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Recent Advances in the Friedländer Reaction | Chemical Reviews - ACS Publications. Available at: [Link]
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Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC - PubMed Central. Available at: [Link]
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]
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Different catalytic approaches of Friedländer synthesis of quinolines - PubMed. Available at: [Link]
-
Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review - ResearchGate. Available at: [Link]
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Different catalytic approaches of Friedländer Synthesis of Quinolines - ResearchGate. Available at: [Link]
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From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. Available at: [Link]
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The Friedländer Synthesis of Quinolines - Organic Reactions. Available at: [Link]
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Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions - ACS Publications. Available at: [Link]
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High-Throughput Screening of Quinoline Derivatives: A Senior Application Scientist's Guide
Abstract
The quinoline scaffold is a privileged heterocyclic motif renowned for its presence in a multitude of natural products and synthetic compounds with a vast spectrum of biological activities.[1] Derivatives of quinoline have demonstrated significant therapeutic potential as anticancer, antimicrobial, antiviral, and antimalarial agents.[1] High-Throughput Screening (HTS) is an indispensable technology in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify novel bioactive compounds.[2] This comprehensive guide provides detailed application notes and robust protocols for the high-throughput screening of quinoline derivative libraries. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative scientific literature. This document is intended for researchers, scientists, and drug development professionals seeking to establish or optimize their quinoline screening campaigns.
Introduction: The Quinoline Scaffold and the Imperative of High-Throughput Screening
Quinoline, a bicyclic aromatic compound, offers a versatile framework for medicinal chemists. Its structure allows for diverse substitutions, leading to a wide array of pharmacological properties.[1] The urgent need for new therapeutics to combat drug-resistant cancers, evolving viral threats, and resilient microbial infections has placed a premium on the efficient exploration of chemical space. HTS provides the necessary scale and speed to interrogate large libraries of quinoline derivatives, identifying promising "hits" for further development.[2][3]
A typical HTS workflow is a multi-stage process designed to systematically identify and validate active compounds.[1] It begins with the preparation of the compound library and the development of a robust assay, followed by the primary screen, data analysis, hit confirmation, and secondary screening to characterize the mechanism of action.
Figure 3: A typical workflow for HTS data analysis and hit confirmation.
Hit Confirmation: Primary hits identified from a single-concentration screen should be re-tested in a dose-response format to confirm their activity and determine their potency (IC50 or EC50).
[4]Troubleshooting Common HTS Issues:
| Issue | Potential Cause | Suggested Solution |
| High variability (low Z'-factor) | Inconsistent liquid handling, cell plating non-uniformity, reagent instability. | Optimize liquid handling protocols, ensure uniform cell suspensions, check reagent stability. |
| Edge effects | Uneven temperature or humidity across the plate during incubation. | Use plates with lids, ensure proper incubator humidification, and consider leaving the outer wells empty. |
| False positives | Compound autofluorescence, light scattering, non-specific interactions. | Run counter-screens to identify interfering compounds, use alternative detection methods. |
| False negatives | Compound insolubility, degradation, insufficient concentration. | Check compound solubility, ensure proper storage, and consider screening at multiple concentrations. |
Conclusion
High-throughput screening is a powerful engine for the discovery of novel quinoline derivatives with therapeutic potential. The success of any HTS campaign hinges on the careful selection and validation of assays, meticulous execution of protocols, and rigorous data analysis. The detailed application notes and protocols provided in this guide offer a solid foundation for researchers to embark on their quinoline screening endeavors with confidence. By integrating the principles of scientific integrity and field-proven insights, the scientific community can continue to unlock the immense therapeutic promise held within the versatile quinoline scaffold.
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Z-factors - BIT 479/579 High-throughput Discovery. (n.d.). Retrieved from Oregon State University website: [Link]
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Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad. (n.d.). Retrieved from [Link]
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High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery. (n.d.). National Institutes of Health. Retrieved from [Link]
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MTT Cell Growth Assay Protocol for 96-well and 384-well LifeGel Plates. (n.d.). Real Research. Retrieved from [Link]
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SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. (2020, June 19). KNIME. Retrieved from [Link]
-
DNA Cell Cycle Analysis with PI. (n.d.). Retrieved from [Link]
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CellCycle Analysis. (n.d.). Retrieved from [Link]
-
Gel-Based Human Topoisomerase I DNA relaxation Assay. (n.d.). ProFoldin. Retrieved from [Link]
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From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025, November 20). BellBrook Labs. Retrieved from [Link]
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Establishment of a High-Throughput Assay to Monitor Influenza A Virus RNA Transcription and Replication. (2015, July 21). PLOS ONE. Retrieved from [Link]
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Comprehensive analysis of high-throughput screens with HiTSeekR. (2016, June 21). Nucleic Acids Research. Retrieved from [Link]
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Assaying cell cycle status using flow cytometry. (n.d.). Current Protocols in Cytometry. Retrieved from [Link]
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Protocol for Annexin V-FITC apoptosis assay? (2018, June 3). ResearchGate. Retrieved from [Link]
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Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates. (n.d.). Journal of Clinical Microbiology. Retrieved from [Link]
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Analysis of HTS data. (2017, November 13). Cambridge MedChem Consulting. Retrieved from [Link]
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MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]
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Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening. (n.d.). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
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MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved from [Link]
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HTS data analysis workflow. (n.d.). ResearchGate. Retrieved from [Link]
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Topoisomerase Assays. (n.d.). Current Protocols in Pharmacology. Retrieved from [Link]
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]
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Broth Microdilution. (n.d.). MI - Microbiology. Retrieved from [Link]
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Create a Flowchart using Graphviz Dot. (2022, July 11). Medium. Retrieved from [Link]
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P.falciparum drug sensitivity assay using SYBR® Green I V1.0. (n.d.). Retrieved from [Link]
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Extracting Meaningful Data With High-Throughput Drug Discovery Approaches. (2023, November 14). Technology Networks. Retrieved from [Link]
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An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance. (n.d.). Journal of Virological Methods. Retrieved from [Link]
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Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.). ResearchGate. Retrieved from [Link]
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Annexin V PI Staining Guide for Apoptosis Detection. (2024, November 12). Boster Biological Technology. Retrieved from [Link]
-
DNA relaxation assay kit. (n.d.). ProFoldin. Retrieved from [Link]
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Human topoisomerase I DNA relaxation assay HTS kit (enzyme not included). (n.d.). BioHippo. Retrieved from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). Bio-protocol. Retrieved from [Link]
-
Electrical Broth Micro-Dilution for Rapid Antibiotic Resistance Testing. (2023, February 23). ACS Sensors. Retrieved from [Link]
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A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. Retrieved from [Link]
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A Comprehensive Roadmap Towards the Generation of an Influenza B Reporter Assay Using a Single DNA Polymerase-Based Cloning of the Reporter RNA Construct. (2022, May 28). bioRxiv. Retrieved from [Link]
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Building diagrams using graphviz. (2021, March 26). Chad's Blog. Retrieved from [Link]
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Free Graphviz / Dot online editor. (n.d.). DevTools daily. Retrieved from [Link]
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Drawings as Code – DOT and Graphviz. (2021, June 28). Thejesh GN. Retrieved from [Link]
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Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. (2024, May 6). Microbiology Spectrum. Retrieved from [Link]
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(PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2025, December 13). ResearchGate. Retrieved from [Link]
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Application Notes & Protocols: A Multi-Assay Strategy for Assessing the Cytotoxicity of Quinoline-4-Carboxylic Acid Derivatives
Authored by: Senior Application Scientist
Introduction: The Dual Role of Quinoline-4-Carboxylic Acids in Drug Discovery
The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Derivatives of this versatile heterocycle have been rigorously investigated for their therapeutic potential as anticancer, antibacterial, antimalarial, and anti-inflammatory agents.[1][2][3] Given that the desired outcome in cancer therapy is often the induction of cell death, while in other indications it is an unwanted side effect, a precise understanding of a compound's cytotoxic profile is paramount.[4][5]
Cytotoxicity assays are fundamental to the drug discovery process, serving as a critical filter to identify promising therapeutic candidates and eliminate compounds with undesirable toxicity profiles early in development.[4][6][7] This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to robustly evaluate the cytotoxic effects of novel quinoline-4-carboxylic acid derivatives. We will move beyond a single-endpoint analysis, detailing a multi-assay approach to not only quantify cell death but also to elucidate the underlying mechanism—distinguishing between apoptosis and necrosis.
The Rationale: A Triad of Assays for a Comprehensive Cytotoxic Profile
-
Metabolic Viability (MTT Assay): This colorimetric assay measures the activity of mitochondrial dehydrogenases.[8][9] In viable, metabolically active cells, the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to an insoluble purple formazan product.[10] The amount of formazan produced is directly proportional to the number of living cells, providing a robust indicator of cell viability and proliferation.[8]
-
Membrane Integrity (LDH Release Assay): This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[11][12][13] LDH is a stable cytosolic enzyme that should be retained within healthy cells possessing an intact plasma membrane.[12][13] Its presence in the supernatant is a classic indicator of cell lysis and necrosis.[12]
-
Apoptosis Induction (Caspase-3/7 Assay): This assay specifically measures the activity of effector caspases 3 and 7, which are central executioners of the apoptotic pathway.[14][15][16] The assay utilizes a proluminescent or profluorescent substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3/7, generating a quantifiable signal.[14] A positive result strongly indicates that the compound induces programmed cell death.
By combining these three assays, researchers can build a detailed picture of a compound's cytotoxic mechanism, as illustrated in the workflow below.
Figure 1: Experimental Workflow. A comprehensive workflow for assessing the cytotoxicity of quinoline-4-carboxylic acid derivatives.
Pre-Protocol Essentials: Experimental Design and Optimization
The quality of your results hinges on a well-planned experiment. Before beginning the protocols, carefully consider the following variables.
Cell Line Selection
The choice of cell line is critical and should be guided by the research question.[17]
-
For Anticancer Screening: Use relevant cancer cell lines. For example, MCF-7 (breast), HeLa (cervical), A549 (lung), or HCT116 (colon) are common choices.[2]
-
For General Toxicity: Use a non-cancerous, immortalized cell line such as HaCaT (human keratinocytes) or a primary cell line like Human Dermal Fibroblasts (HDFs) to assess effects on healthy cells.[18]
-
Relevance is Key: If the quinoline derivative has a known target, choose a cell line that expresses that target. Always culture and maintain cells according to the supplier's recommendations (e.g., ATCC).
Compound Preparation and Handling
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) of the quinoline-4-carboxylic acid derivative in a suitable solvent, typically dimethyl sulfoxide (DMSO). Store at -20°C or -80°C, protected from light.
-
Serial Dilutions: On the day of the experiment, prepare serial dilutions from the stock solution using complete cell culture medium. Ensure the final concentration of the vehicle (DMSO) in the wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤0.5%).
-
Safety First: Quinoline-4-carboxylic acid is classified as a skin and eye irritant and may cause respiratory irritation.[19] Always consult the Safety Data Sheet (SDS).[20] Handle the compound in a well-ventilated area or chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[20][21]
Essential Experimental Controls
Self-validating protocols require a full set of controls to ensure data integrity.
| Control Type | Purpose | Applicable Assays |
| Untreated Cells | Baseline for 100% cell viability / 0% cytotoxicity. | All |
| Vehicle Control | Accounts for any effects of the compound's solvent (e.g., DMSO). | All |
| Positive Control | Confirms the assay is working; a known cytotoxic agent (e.g., Doxorubicin, Staurosporine). | All |
| Maximum Release Control | Lysis of cells with a provided buffer to determine 100% LDH release. | LDH Assay |
| Medium Blank | Measures background absorbance/luminescence of the culture medium and reagents. | All |
Detailed Experimental Protocols
These protocols are optimized for a 96-well plate format, which is ideal for dose-response studies. Adjust volumes accordingly for other plate formats.
Protocol 1: MTT Assay for Metabolic Viability
This protocol is adapted from standard methodologies.[8][10][22][23]
Materials:
-
Cultured cells of choice
-
Quinoline-4-carboxylic acid derivative
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution: 5 mg/mL in sterile PBS, filtered and stored at 4°C, protected from light.[10]
-
Solubilization solution: DMSO or a 0.04 N HCl in isopropanol solution.
-
96-well flat-bottom cell culture plates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium.[8] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[8]
-
Compound Treatment: Remove the medium. Add 100 µL of medium containing the desired concentrations of the quinoline derivative (and controls) to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[22]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[22] During this time, viable cells will form visible purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[10] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
Protocol 2: LDH Release Assay for Membrane Integrity
This protocol is based on the principle of detecting LDH released from lysed cells.[12][24]
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Cayman Chemical, Promega, or Cell Signaling Technology).[12][13][25] These kits typically include an LDH substrate, assay buffer, and a lysis solution.
-
Cells and compound prepared as in the MTT assay.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. Set up additional wells for "Spontaneous LDH Release" (vehicle control) and "Maximum LDH Release".
-
Induce Maximum Release: 1 hour before the end of the incubation period, add 10 µL of the kit's Lysis Buffer to the "Maximum Release" control wells.
-
Collect Supernatant: After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.
-
Perform LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well of the new plate containing the supernatants.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[13]
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.[13]
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
This protocol uses a luminescent "add-mix-measure" format for high sensitivity and ease of use.[14]
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega) or similar kit.[14][15]
-
Cells and compound prepared as in the MTT assay, using opaque-walled 96-well plates suitable for luminescence.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol, using an opaque-walled plate.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent by mixing the buffer and substrate according to the manufacturer's protocol.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add-Mix-Measure: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well.
-
Incubation: Mix the contents by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
Data Analysis and Interpretation
Calculations
-
MTT Assay:
-
Corrected Absorbance = Absorbance (Test Well) - Absorbance (Blank)
-
% Cell Viability = [Corrected Absorbance (Test) / Corrected Absorbance (Vehicle Control)] x 100
-
-
LDH Assay:
-
% Cytotoxicity = [(Test Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
-
Caspase-3/7 Assay:
-
Fold Induction = Luminescence (Test) / Luminescence (Vehicle Control)
-
IC50 Determination
Plot the % Cell Viability (MTT) or % Cytotoxicity (LDH) against the log of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) in software like GraphPad Prism to calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in the measured response.[6]
Mechanistic Interpretation
By comparing the results of the three assays, you can infer the primary mechanism of cell death.
Figure 2: Decision Tree for Interpreting Cytotoxicity Mechanisms. This diagram illustrates how to interpret combined data from the three assays.
-
Apoptosis: A significant increase in caspase-3/7 activity, a decrease in MTT signal, and a minimal increase in LDH release (especially at earlier time points).
-
Necrosis: A significant increase in LDH release, a sharp decrease in MTT signal, and little to no increase in caspase-3/7 activity.
-
Cytostatic Effect: A decrease in the MTT signal (indicating reduced proliferation or metabolic activity) with no significant increase in either LDH or caspase activity.
References
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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Assay Guidance Manual - Cell Viability Assays. NCBI Bookshelf. [Link]
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LDH Cytotoxicity Assay. Creative Bioarray. [Link]
-
4-Quinolinecarboxylic acid. PubChem. [Link]
-
Cell Based Functional Assay including Cytotoxicity Assays. NJ Bio, Inc. [Link]
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Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. National Institutes of Health (NIH). [Link]
-
Highlight report: Cell type selection for toxicity testing. National Institutes of Health (NIH). [Link]
-
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]
-
What cell line should I choose for citotoxicity assays? ResearchGate. [Link]
-
Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorotate dehydrogenase inhibitors. PubMed. [Link]
-
How to choose the proper cell line for assessment of cytotoxicity? ResearchGate. [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]
-
Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. PubMed. [Link]
-
Comparison of fluoroquinolones: cytotoxicity on human corneal epithelial cells. PubMed. [Link]
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- 7. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. clyte.tech [clyte.tech]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. broadpharm.com [broadpharm.com]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. caymanchem.com [caymanchem.com]
- 13. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 14. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 15. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.sg]
- 16. stemcell.com [stemcell.com]
- 17. static.fishersci.eu [static.fishersci.eu]
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- 19. 4-Quinolinecarboxylic acid | C10H7NO2 | CID 10243 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Analytical techniques for characterizing 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid
An Application Note and Protocol for the Comprehensive Characterization of 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid
Abstract
This document provides a comprehensive guide with detailed protocols for the analytical characterization of 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid (Molecular Formula: C₁₈H₁₄BrNO₃, Molecular Weight: 372.21 g/mol )[1][2]. As a complex heterocyclic molecule, likely synthesized for evaluation as an active pharmaceutical ingredient (API), its identity, purity, and physicochemical properties must be rigorously established to ensure quality, safety, and efficacy in drug development.[3][4] This guide is intended for researchers, analytical scientists, and quality control professionals, offering a framework of orthogonal analytical techniques to build a complete characterization profile. The protocols herein are grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[5]
Introduction: The Imperative for Rigorous Characterization
6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative, a class of compounds known for a wide range of biological activities, including anticancer and antimicrobial properties.[2][6] The presence of a bromine atom, an ethoxy group, and a carboxylic acid moiety suggests specific chemical properties that influence its biological action and require precise analytical verification.
Thorough characterization is the cornerstone of drug development. It ensures that the correct molecule has been synthesized, quantifies its purity by identifying and measuring any process-related impurities or degradation products, and determines its physical properties which are critical for formulation and stability.[7][][9] An uncontrolled or poorly characterized substance can lead to failed clinical trials, product recalls, and significant safety risks.[4] This guide employs a multi-technique, or orthogonal, approach to provide a self-validating system for characterization.
Physicochemical Properties Summary
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₄BrNO₃ | [1][2][10] |
| Molecular Weight | 372.21 g/mol | [1][2] |
| IUPAC Name | 6-bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid | Santa Cruz Biotechnology |
| Appearance | Expected to be a solid powder (e.g., white to beige) | General knowledge |
Integrated Analytical Workflow
A robust characterization strategy relies on the integration of multiple analytical techniques, where the results of one method confirm and complement the others. The workflow below illustrates the logical progression from initial purity assessment to definitive structural confirmation and physical property analysis.
Caption: Integrated workflow for comprehensive API characterization.
Chromatographic Techniques: Purity and Impurity Profiling
Chromatography is essential for separating the target compound from impurities, allowing for accurate quantification.[3] High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard for purity and assay testing.[11][12] Coupling liquid chromatography with mass spectrometry (LC-MS) provides the molecular weights of impurities, which is a critical first step in their identification.[7][13]
Protocol: Reversed-Phase HPLC for Purity Determination
Causality: A reversed-phase method is chosen due to the predominantly non-polar, aromatic nature of the molecule. A C18 stationary phase provides excellent hydrophobic retention. The use of an acidic mobile phase modifier (formic acid) is critical to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape.
| Parameter | Recommended Setting | Rationale |
| Instrument | HPLC or UPLC system with UV/PDA Detector | Standard for pharmaceutical analysis.[12] |
| Column | C18, 100 Å, 2.1 x 100 mm, 1.8 µm | High-resolution separation of aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies mobile phase, protonates analyte. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 5% B to 95% B over 15 min, hold 2 min, return to 5% B over 1 min, equilibrate 2 min. | Broad gradient to elute potential impurities with a wide range of polarities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 2 µL | Small volume for high-efficiency columns. |
| Detection | UV at 254 nm and 320 nm | 254 nm is a general wavelength for aromatics; 320 nm may be near a λmax for the quinoline system. |
| Sample Prep. | 1.0 mg/mL in 50:50 Acetonitrile:Water (Diluent) | Ensure complete dissolution. |
Procedure:
-
Prepare the mobile phases and sample solution as described in the table.
-
Equilibrate the HPLC system until a stable baseline is achieved.
-
Inject a diluent blank to ensure no system peaks interfere.
-
Inject the sample solution.
-
Integrate all peaks. Purity is calculated using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
This method must be fully validated according to ICH Q2(R1) guidelines for parameters like accuracy, precision, linearity, and specificity.[11]
Protocol: LC-MS for Impurity Identification
Causality: This protocol uses the same chromatographic principles as the HPLC method but directs the eluent to a mass spectrometer. Electrospray ionization (ESI) is chosen as it is a soft ionization technique suitable for polar and ionizable molecules like this carboxylic acid. High-resolution mass spectrometry (HRMS), such as with a TOF or Orbitrap analyzer, is crucial for determining accurate mass and elemental composition.[14] The presence of bromine provides a distinct isotopic signature (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which serves as a powerful diagnostic tool for identifying all bromine-containing species in the chromatogram.[15][16]
Instrumentation: HPLC or UPLC system coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap).
Procedure:
-
Employ the same LC conditions as in Section 3.1.
-
Set the MS to acquire data in both positive and negative ESI modes in separate runs to maximize the chance of ionization.
-
Positive Mode [M+H]⁺: Will detect the protonated molecule.
-
Negative Mode [M-H]⁻: Will detect the deprotonated carboxylate.
-
-
Scan a mass range from m/z 100 to 1000.
-
Analyze the data:
-
Confirm the molecular weight of the main peak ([M+H]⁺ ≈ 372.02 and/or [M-H]⁻ ≈ 370.01).
-
Examine the mass spectra of impurity peaks. The characteristic M, M+2 isotopic pattern will confirm if an impurity is a brominated species.
-
Use the accurate mass data to predict the elemental formula for unknown impurities, providing critical clues to their structure. Any impurity above the identification threshold (typically >0.10%) must be structurally characterized.[5][]
-
Spectroscopic Techniques: Structural Confirmation
Spectroscopy provides unambiguous confirmation of the molecular structure.[7] NMR is the gold standard for elucidating the precise arrangement of atoms, while FT-IR confirms the presence of key functional groups.
Protocol: ¹H and ¹³C NMR Spectroscopy
Causality: Nuclear Magnetic Resonance (NMR) provides definitive structural information by probing the magnetic environments of ¹H and ¹³C nuclei. DMSO-d₆ is a suitable solvent as it can dissolve the compound and its high boiling point allows for heating if needed. Importantly, the acidic proton of the carboxylic acid is typically observable in DMSO-d₆, appearing as a very broad singlet at a high chemical shift (>12 ppm).
| Parameter | ¹H NMR | ¹³C NMR |
| Instrument | 400 MHz (or higher) NMR Spectrometer | 100 MHz (or higher) |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Concentration | ~10 mg / 0.7 mL | ~25 mg / 0.7 mL |
| Temperature | 25 °C | 25 °C |
| Expected Regions | ~12-14 ppm: -COOH (broad s, 1H). ~7.0-8.5 ppm: Aromatic-H (m, 8H). ~4.2 ppm: -OCH₂- (q, 2H). ~1.4 ppm: -CH₃ (t, 3H). | ~165-175 ppm: -COOH. ~110-160 ppm: Aromatic/Quinoline Cs. ~64 ppm: -OCH₂-. ~15 ppm: -CH₃. |
Procedure:
-
Accurately weigh and dissolve the sample in the deuterated solvent.
-
Acquire a standard ¹H spectrum.
-
Acquire a broadband proton-decoupled ¹³C spectrum.
-
(Optional but recommended) Perform 2D NMR experiments like COSY (H-H correlation) and HSQC (C-H correlation) to assign all signals unambiguously.
-
Compare the observed chemical shifts, integrations, and coupling patterns to the expected structure.
Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality: FT-IR is a rapid and powerful technique for confirming the presence of key functional groups.[17] For this molecule, the most characteristic absorptions will be from the carboxylic acid O-H and C=O bonds. The O-H stretch of a carboxylic acid is exceptionally broad due to strong hydrogen bonding in the dimeric form.[18][19][20]
Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Obtain a background spectrum of the clean ATR crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal and apply pressure.
-
Acquire the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).
-
Label the significant peaks.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 2500 (very broad) | O-H stretch | Carboxylic Acid[18][20] |
| ~3050 (sharp, weak) | C-H stretch | Aromatic |
| ~2980 (sharp, weak) | C-H stretch | Alkyl (ethoxy) |
| 1760 - 1690 (strong, sharp) | C=O stretch | Carboxylic Acid[18][21] |
| ~1600, ~1480 | C=C stretch | Aromatic / Quinoline Ring |
| 1320 - 1210 | C-O stretch | Carboxylic Acid, Ether[18] |
| Below 800 | C-Br stretch | Aryl Bromide |
Protocol: UV-Vis Spectroscopy
Causality: UV-Vis spectroscopy provides information about the electronic transitions within the molecule's conjugated system.[22] The extended π-system of the quinoline ring fused with the phenyl ring will result in characteristic absorption maxima (λmax). The position of these maxima can be sensitive to the solvent.[23][24]
Instrumentation: Dual-beam UV-Vis Spectrophotometer.
Procedure:
-
Prepare a stock solution of the compound in methanol (e.g., 1 mg/mL).
-
Prepare a dilute solution (e.g., 10 µg/mL) from the stock solution using methanol.
-
Use methanol as the reference blank.
-
Scan the sample from 200 to 500 nm.
-
Record the wavelength(s) of maximum absorbance (λmax).
-
Expected Result: Quinoline derivatives typically show multiple strong absorption bands between 220-350 nm.[22][25]
Physicochemical Characterization: Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are vital for assessing the physical properties of a drug substance, such as its melting point, thermal stability, and the presence of residual solvents or hydrates.[26][27][28][29]
Caption: Principles of TGA and DSC for physicochemical analysis.
Protocol: Simultaneous TGA/DSC Analysis
Causality: Performing TGA and DSC simultaneously on the same sample ensures that weight loss events (from TGA) can be directly correlated with thermal events like melting or decomposition (from DSC).[30] A nitrogen atmosphere is used to prevent oxidative degradation.
Instrumentation: Simultaneous Thermal Analyzer (STA) or separate TGA and DSC instruments.
Procedure:
-
Calibrate the instrument for temperature, heat flow, and weight.[30]
-
Accurately weigh 3-5 mg of the sample into an aluminum or ceramic pan.
-
Place the pan in the instrument furnace.
-
Heat the sample from 30 °C to a temperature above its expected decomposition (e.g., 400 °C) at a rate of 10 °C/min under a nitrogen purge (e.g., 30 mL/min).[30]
-
Data Interpretation:
-
TGA Curve: A stable baseline with a sharp drop indicates the onset of thermal decomposition. Earlier, smaller weight losses could indicate the loss of residual solvent or water.[26]
-
DSC Curve: A sharp endothermic peak indicates melting. The peak onset is typically reported as the melting point. Exothermic events often correspond to decomposition.[28][30]
-
Conclusion
The application of this multi-technique workflow provides a robust and scientifically sound characterization of 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid. By integrating chromatographic, spectroscopic, and thermal analysis, a comprehensive profile of the compound's identity, purity, structure, and key physical properties can be established. This complete data package is essential for advancing a compound through the rigorous stages of pharmaceutical development and for ensuring compliance with global regulatory standards.
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Title: Analytical method development and validations of API by using suitable analytical technique Source: ResearchGate URL: [Link]
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Title: Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC Source: AZoM.com URL: [Link]
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Title: 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals Source: NETZSCH Analyzing & Testing URL: [Link]
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Title: Thermal Analysis of Pharmaceuticals - ResearchGate Source: ResearchGate URL: [Link]
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Title: Pharmaceutical Quality Control Using Thermal Analysis Methods Source: TSI Journals URL: [Link]
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Title: New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies Source: MDPI URL: [Link]
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Title: Thermal Analysis in Pharmaceutical Research, Development, and Quality Control Source: AZoM.com URL: [Link]
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Title: Validating Analytical Methods in Pharmaceuticals Source: Pharmuni URL: [Link]
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Title: Analytical Method Development and Validation | UI Pharmaceuticals Source: The University of Iowa URL: [Link]
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Title: UV Properties and Loading into Liposomes of Quinoline Derivatives Source: MDPI URL: [Link]
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Title: UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... Source: ResearchGate URL: [Link]
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Title: Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV Source: Pharmaceutical Guidelines URL: [Link]
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Title: IR: carboxylic acids Source: University of Calgary URL: [Link]
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Title: ICH Test Procedures and Acceptance Criteria for Biological Products Source: National Toxicology Program URL: [Link]
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Title: Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re Source: UI Scholars Hub URL: [Link]
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Title: Guidance for Industry Q3A Impurities in New Drug Substances Source: FDA URL: [Link]
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Title: Identity and Purity - Small Molecules Source: Pacific BioLabs URL: [Link]
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Title: Spectroscopy of Carboxylic Acid Derivatives Source: Chemistry LibreTexts URL: [Link]
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Title: Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy Source: PubMed URL: [Link]
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Title: UV photoelectron spectroscopic study of substituent effects in quinoline derivatives Source: PubMed URL: [Link]
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Title: 20.8 Spectroscopy of Carboxylic Acids and Nitriles Source: OpenStax URL: [Link]
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Title: Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot Source: Cherry URL: [Link]
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Title: Spectroscopy of Carboxylic Acid Derivatives Source: Oregon State University URL: [Link]
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Title: Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives Source: MDPI URL: [Link]
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Title: Gas Chromatographic Analysis of Halogenated Quinoline Compounds Source: Oxford Academic URL: [Link]
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Title: Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Source: NIH URL: [Link]
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Title: compared using 13C nmr spectroscopy. Source: A-Level Chemistry URL: [Link]
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Title: Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
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Title: Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey Source: PubMed URL: [Link]
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- 22. mdpi.com [mdpi.com]
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- 30. azom.com [azom.com]
Pfitzinger reaction for the synthesis of quinoline-4-carboxylic acids
An Application Guide to the Pfitzinger Reaction: Synthesis of Quinoline-4-Carboxylic Acids for Research and Drug Development
Abstract
The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a cornerstone transformation in synthetic organic chemistry for the construction of substituted quinoline-4-carboxylic acids.[1] This reaction, which involves the base-catalyzed condensation of isatin (or its derivatives) with a carbonyl compound possessing an α-methylene group, provides access to a molecular scaffold of immense significance in medicinal chemistry.[1][2] The quinoline-4-carboxylic acid core is a "privileged structure" found in a wide array of therapeutic agents, exhibiting anticancer, antibacterial, antiviral, and antimalarial properties.[1][3] This document serves as a comprehensive technical guide for researchers and drug development professionals, offering a detailed exploration of the reaction mechanism, field-proven experimental protocols, and critical insights into its application.
The Underlying Chemistry: Reaction Mechanism
The Pfitzinger reaction proceeds through a well-elucidated, multi-step mechanism initiated by a strong base, typically potassium or sodium hydroxide.[4][5] Understanding this sequence is critical for troubleshooting and optimizing reaction conditions.
The process unfolds as follows:
-
Base-Catalyzed Ring Opening: The reaction commences with the hydrolysis of the amide bond within the isatin molecule by a strong base (e.g., KOH). This ring-opening step forms a keto-acid salt intermediate (isatinic acid salt).[4][6] This intermediate is typically generated in situ and not isolated.[4]
-
Condensation and Imine Formation: The aniline moiety of the opened intermediate then condenses with the carbonyl group of the second reactant (an aldehyde or ketone) to form a Schiff base, or imine.[5]
-
Tautomerization: The imine rapidly tautomerizes to its more stable enamine isomer.[1][4] This step is crucial as it positions the nucleophilic enamine for the subsequent cyclization.
-
Intramolecular Cyclization & Dehydration: The enamine undergoes an intramolecular cyclization, attacking the ketone group. The resulting intermediate then dehydrates to form the aromatic quinoline ring system, yielding the final quinoline-4-carboxylic acid product.[1][5]
Applications in Medicinal Chemistry and Drug Development
The quinoline scaffold is a key pharmacophore, and the Pfitzinger reaction provides a versatile and efficient route to a diverse library of these valuable compounds for screening and lead optimization in drug discovery programs.[1]
-
Anticancer Agents: Certain quinoline carboxylic acids have demonstrated the ability to intercalate with DNA, leading to antitumor activity.[1][3]
-
Antibacterial Agents: The quinoline core is a well-established scaffold in antibacterial drug discovery, forming the basis for many synthetic antibiotics.[1]
-
Antiviral Agents: Derivatives of quinoline carboxylic acid have been investigated as potential agents against HIV-1.[3][7]
-
Antimalarial Agents: Quinoline-based compounds have a long and successful history in the treatment of malaria.[8]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of quinoline-4-carboxylic acids. All procedures should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).
Protocol 1: General Procedure for Conventional Synthesis
This protocol is a generalized and robust method adapted from several well-established procedures for the synthesis of 2-substituted quinoline-4-carboxylic acids.[1][9]
Rationale: This method relies on classical thermal heating under reflux. The use of a strong base (KOH) in an alcoholic solvent is standard. The initial stirring at room temperature facilitates the complete formation of the isatinic acid salt before the addition of the carbonyl compound, which is crucial for achieving good yields. The work-up procedure is designed to separate the acidic product from neutral impurities.
Materials:
-
Isatin (or substituted isatin)
-
Carbonyl compound (e.g., acetone, acetophenone)
-
Potassium hydroxide (KOH)
-
Ethanol (absolute or 95%)
-
Water (deionized)
-
Diethyl ether
-
Hydrochloric acid (HCl) or Acetic acid (for acidification)
Procedure:
-
Base Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (0.2 mol) in a mixture of ethanol (25 mL) and water (1 mL).
-
Isatin Ring Opening: Add isatin (0.07 mol) to the basic solution. Stir the mixture at room temperature for 1 hour. A color change from purple to brown should be observed, indicating the formation of the potassium salt of isatinic acid.[1]
-
Reactant Addition: To this mixture, add the carbonyl compound (0.07-0.15 mol).
-
Reaction: Heat the reaction mixture to reflux (approx. 79°C for ethanol) and maintain this temperature for 24 hours.[1][9] The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol using a rotary evaporator.
-
Work-up:
-
Add water (approx. 100 mL) to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid product.
-
Transfer the aqueous solution to a separatory funnel and extract with diethyl ether (2 x 50 mL) to remove any unreacted carbonyl compound and other neutral impurities.[1] Discard the organic layers.
-
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath. Slowly add dilute hydrochloric acid or acetic acid dropwise with stirring until the precipitation of the product is complete (typically at pH 4-5).[1]
-
Isolation and Drying: Collect the solid product by vacuum filtration, washing the filter cake with cold water. Dry the product in a vacuum oven.
-
Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[1]
Protocol 2: Microwave-Assisted Synthesis
This protocol demonstrates a modern, rapid, and efficient synthesis using microwave irradiation, significantly reducing reaction times.[1]
Rationale: Microwave heating provides rapid and uniform energy transfer to the reaction mixture, dramatically accelerating the rate of reaction compared to conventional heating. This often leads to cleaner reactions and higher yields in a fraction of the time.
Materials:
-
Isatin
-
1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone (or other suitable ketone)
-
33% aqueous solution of potassium hydroxide (KOH)
-
Ice-water mixture
-
Acetic acid
Procedure:
-
Vessel Preparation: In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).
-
Reactant Addition: To this solution, add the appropriate ketone (10.0 mmol).[1]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for approximately 9 minutes.[1]
-
Work-up:
-
After irradiation, cool the vessel to room temperature and filter the dark solution.
-
Pour the filtrate into an ice-water mixture (100 mL).
-
-
Acidification and Isolation: Acidify the mixture with acetic acid to precipitate the product. Collect the pale-yellow solid by filtration, wash with water, and dry.[1]
Data Summary: Substrate Scope and Yields
The Pfitzinger reaction is compatible with a wide range of substrates. The choice of substituted isatin and carbonyl compound directly dictates the substitution pattern on the final quinoline product.
| Isatin Derivative | Carbonyl Compound | Base | Method | Time | Yield (%) | Reference |
| Isatin | 1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone | KOH | Microwave | 9 min | 77-85 | [1] |
| 5-Substituted Isatins | 4'-Bromopropiophenone | KOH | Reflux | 12-48 h | 39-76 | [10] |
| Isatin | Acetone | KOH | Reflux | 24 h | ~30 | [9] |
| Isatin | 4-Methylacetophenone | KOH | Reflux | 24 h | ~40 | [9] |
| 5-Chloroisatin | 5,6-Dimethoxyindanone | KOH | Reflux | 16 h | 38 | [6] |
| Isatin | n-Caprophenone | KOH | Reflux | 24 h | - | [11] |
Yields are highly dependent on specific substrates and reaction conditions.
Conclusion
The Pfitzinger reaction remains a highly relevant and powerful method for the synthesis of quinoline-4-carboxylic acids.[1] Its operational simplicity, tolerance for diverse functional groups on both the isatin and carbonyl components, and the immense biological importance of its products ensure its continued use in both academic research and industrial drug development. The adoption of modern techniques like microwave-assisted synthesis further enhances its efficiency, making it an indispensable tool for the modern medicinal chemist.
References
- BenchChem. (2025). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis.
-
Shvekhgeimer, M. G.-A. (2004). The Pfitzinger Reaction. (Review). Chemistry of Heterocyclic Compounds, 40(3), 257-294. Available at: [Link]
-
Wikipedia. (n.d.). Pfitzinger reaction. Available at: [Link]
-
Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 225-250. Available at: [Link]
-
Synfacts. (2018). An Improved Pfitzinger Reaction for the Direct Synthesis of Quinoline-4-carboxylic Esters/Acids Mediated by TMSCl. Synfacts, 14(03), 0268. Available at: [Link]
-
Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Ingenta Connect. Available at: [Link]
-
Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. Available at: [Link]
-
Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. Available at: [Link]
-
Lindsley, C. W., et al. (2015). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters, 6(5), 549-554. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for Substituted Quinoline Synthesis via the Pfitzinger Reaction.
-
Anggraeni, M., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(2), 105-112. Available at: [Link]
-
Cambridge University Press. (n.d.). Pfitzinger Quinoline Synthesis. Available at: [Link]
-
Omae, T., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12396-12405. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]
- BenchChem. (2025). Three-Component Synthesis of Quinoline-4-carboxylic Acids: Application Notes and Protocols.
-
International Journal of Science and Research. (2018). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Application of pfitzinger reaction in the synthesis of some novel indophenazino fused quinoline-4-carboxylic acid derivatives. Available at: [Link]
-
Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Available at: [Link]
-
Omae, T., et al. (2023). Three-Component Synthesis of Quinoline-4-Carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. Available at: [Link]
-
Scribd. (n.d.). Chemistry of Pfitzinger Synthesis. Available at: [Link]
-
Organic Syntheses. (n.d.). 3-hydroxyquinoline. Available at: [Link]
-
ResearchGate. (n.d.). General reaction scheme of the Pfitzinger quinoline synthesis. Available at: [Link]
-
Datapdf. (n.d.). Steric Hindrance in the Pfitzinger Reaction. Available at: [Link]
-
Sciencemadness Discussion Board. (2024). The Pfitzinger Reaction. Available at: [Link]
Sources
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- 6. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
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- 11. datapdf.com [datapdf.com]
Troubleshooting & Optimization
Technical Support Center: Purification Challenges of Substituted Quinoline Derivatives
Welcome to the Technical Support Center for the purification of substituted quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of this important class of heterocyclic compounds. Drawing from established protocols and field-proven insights, this document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental procedures to ensure the successful isolation of your target molecules with high purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of substituted quinoline derivatives in a practical question-and-answer format.
Issue 1: My quinoline derivative is decomposing on the silica gel column.
Question: I am attempting to purify my substituted quinoline derivative using standard silica gel column chromatography, but I'm observing significant streaking, low recovery, and what appears to be decomposition of my product on the column. What is causing this and how can I prevent it?
Answer: This is a very common issue. The root cause is the acidic nature of standard silica gel. The lone pair of electrons on the quinoline's nitrogen atom makes it basic, leading to strong, often irreversible, binding to the acidic silanol groups (Si-OH) on the silica surface. This interaction can catalyze decomposition, especially for sensitive derivatives.[1]
Here are several strategies to mitigate this problem:
-
Deactivate the Silica Gel: The most common and effective solution is to neutralize the acidic sites on the silica gel. This is typically done by adding a small amount of a tertiary amine, such as triethylamine (NEt₃) or pyridine, to the eluent system (usually 0.5-2% v/v).[1] The amine will preferentially bind to the acidic sites, allowing your quinoline derivative to pass through the column without strong, detrimental interactions.
-
Use an Alternative Stationary Phase: If deactivation is insufficient or if your compound is particularly sensitive, consider using a different stationary phase:
-
Alumina (Neutral or Basic): Alumina is a good alternative to silica gel for basic compounds.[1] Depending on the specific properties of your derivative, neutral or basic alumina can be used.
-
Reversed-Phase Silica (C18): If your compound has sufficient non-polar character, reversed-phase chromatography is an excellent option to avoid the issues associated with acidic silica.[1]
-
Florisil or Cellulose: For extremely sensitive compounds, these less common stationary phases might provide the necessary inertness.[1]
-
-
Minimize Contact Time: If you must use silica gel, work quickly. A faster flow rate will reduce the time your compound spends in contact with the stationary phase, thereby minimizing decomposition.[1] Performing the chromatography in a cold room can also help slow down the rate of degradation.
-
Work Under an Inert Atmosphere: For derivatives that are prone to oxidation, conducting the entire purification process under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative byproducts.[2]
Issue 2: I have a mixture of regioisomers that are very difficult to separate.
Question: My synthesis has produced a mixture of positional isomers of my substituted quinoline, and they have very similar Rf values on TLC, making separation by standard column chromatography nearly impossible. What are my options?
Answer: Separating regioisomers is a classic challenge in quinoline chemistry, especially with syntheses like the Skraup or Doebner-von Miller reactions which can yield mixtures.[1] When standard chromatography fails, more specialized techniques are required:
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is often the most powerful technique for separating difficult isomers.[3] Both normal-phase and reversed-phase columns can be employed. Method development on an analytical scale is crucial to find the optimal solvent system and column chemistry before scaling up to preparative HPLC.
-
Fractional Crystallization: If your isomers are crystalline solids, you may be able to separate them through fractional crystallization. This involves finding a solvent in which the two isomers have slightly different solubilities at a given temperature. By carefully controlling the cooling rate, it's possible to selectively crystallize one isomer out of the solution.
-
Salt Formation and Crystallization: The basic nitrogen of the quinoline ring provides a convenient handle for salt formation.[4] By reacting the isomeric mixture with a carefully chosen acid (e.g., picric acid, hydrochloric acid), you can form salts that may have significantly different crystallization properties.[5] After separation by crystallization, the free base can be regenerated by treatment with a base.[4]
-
Centrifugal Partition Chromatography (CPC): This is a support-free liquid-liquid chromatography technique that separates compounds based on their differential partitioning between two immiscible liquid phases.[6] It can be particularly effective for separating closely related compounds like isomers.[6]
Issue 3: My crude product is a dark, tarry material that is difficult to handle.
Question: After performing a Skraup synthesis, my crude product is a black, viscous tar. How can I effectively isolate my desired quinoline derivative from this complex mixture?
Answer: The formation of tarry byproducts is a hallmark of the Skraup synthesis due to the harsh, exothermic reaction conditions that can lead to polymerization.[7][8] Purification requires a robust workup procedure before attempting chromatography or crystallization.
-
Steam Distillation: If your target quinoline derivative is volatile, steam distillation is an excellent first step to separate it from non-volatile tars and polymeric materials.[8][9] The crude reaction mixture is made basic, and steam is passed through it. The volatile quinoline co-distills with the water and is collected in the distillate.[10]
-
Acid-Base Extraction: This classic technique leverages the basicity of the quinoline ring.
-
Dissolve the crude material in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The basic quinoline will move into the aqueous layer as its hydrochloride salt, leaving many non-basic, tarry impurities in the organic layer.
-
Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining non-basic impurities.
-
Make the aqueous layer basic with a concentrated base solution (e.g., NaOH) to regenerate the free base of the quinoline, which will often precipitate or can be extracted back into an organic solvent.
-
-
Initial Purification via Salt Precipitation: Before extensive purification, you can sometimes precipitate the quinoline from the crude mixture as a salt. For example, adding an alcoholic solution of hydrogen chloride can precipitate the quinoline hydrochloride, which can then be filtered off from the soluble tarry materials.[11]
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying a newly synthesized substituted quinoline derivative?
A1: There is no single "best" approach, as the optimal method depends on the specific properties of your compound and the impurities present. However, a good general workflow is as follows:
Caption: Decision workflow for purifying substituted quinolines.
Q2: How can I effectively monitor the progress of my column chromatography?
A2: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring column chromatography.[7] Use the same eluent system for your TLC as you plan to use for the column. It is crucial to co-spot your crude material alongside the fractions collected from the column to accurately identify the fractions containing your desired product. Staining with potassium permanganate or visualization under UV light are common methods for seeing the spots on the TLC plate.
Q3: What are the best solvent systems for recrystallizing substituted quinoline derivatives?
A3: The choice of solvent is highly dependent on the polarity of your specific derivative. A good starting point is to test a range of solvents with varying polarities. Common choices include:
-
Ethanol/Water: Dissolving the crude product in hot ethanol and then adding hot water until the solution becomes slightly turbid is a very effective technique for many quinolines.[7]
-
Ethyl Acetate/Hexanes: For less polar derivatives, dissolving in hot ethyl acetate and adding hexanes as an anti-solvent can induce crystallization.
-
Methanol/Acetone: This combination can be effective for precipitating quinoline salts, such as hydrochlorides.[11]
-
Acetonitrile: Can be a good solvent for recrystallizing quinoline picrate salts.[5]
Q4: How do I assess the final purity of my synthesized quinoline derivative?
A4: A combination of analytical techniques is recommended to confidently assess purity. No single method is foolproof.
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used for quantitative purity assessment (qNMR) if an internal standard is used.[12] The absence of impurity signals is a strong indicator of high purity.
-
High-Performance Liquid Chromatography (HPLC): An excellent technique for quantifying purity by peak area percentage.[13] A stability-indicating HPLC method can separate the parent compound from any degradation products.[14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable quinoline derivatives. It is highly sensitive for detecting volatile impurities.[12]
-
Melting Point Analysis: A sharp melting point that matches the literature value is a good indicator of purity for a crystalline solid. A broad melting range suggests the presence of impurities.
| Technique | Primary Use | Advantages | Limitations |
| ¹H NMR | Structural confirmation, impurity identification | Provides detailed structural information | May not detect impurities without protons; quantification requires a standard |
| HPLC | Quantitative purity assessment | Highly sensitive and quantitative | Requires method development; non-chromophoric impurities are not detected |
| GC-MS | Identification of volatile impurities | Excellent sensitivity and mass identification | Compound must be volatile and thermally stable |
| Melting Point | Purity assessment of solids | Quick and simple | Only for crystalline solids; insensitive to small amounts of impurities |
Q5: My quinoline derivative is an oil. Can I still achieve high purity?
A5: Yes. Purifying oils can be more challenging than purifying solids because recrystallization is not an option. The primary methods for purifying liquid or oily quinoline derivatives are:
-
Vacuum Distillation: If the compound is thermally stable, vacuum distillation is a very effective method for removing non-volatile or significantly lower-boiling impurities.[1][4]
-
Column Chromatography: This is the most common method for purifying oils. Careful selection of the stationary phase and eluent system is critical.
-
Preparative HPLC: For high-value materials or when other methods fail, preparative HPLC is a powerful tool for purifying oils to a high degree.[15][16]
Experimental Protocols
Protocol 1: Purification by Column Chromatography on Deactivated Silica Gel
This protocol describes the purification of a basic substituted quinoline derivative using silica gel deactivated with triethylamine.
1. Preparation of the Deactivated Eluent:
-
Choose an appropriate eluent system based on TLC analysis (e.g., 20% ethyl acetate in hexanes).
-
To 1 liter of this eluent, add 10 mL of triethylamine (1% v/v). Mix thoroughly. This will be your column eluent.
2. Column Packing:
-
Prepare a slurry of silica gel in the deactivated eluent.
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Once packed, drain the excess solvent until the solvent level is just at the top of the silica bed.
3. Sample Loading:
-
Dissolve the crude quinoline derivative in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then removing the solvent under reduced pressure.
-
Carefully add the sample to the top of the column.
4. Elution and Fraction Collection:
-
Begin eluting the column with the deactivated eluent.
-
Collect fractions and monitor the separation by TLC, using the same deactivated eluent system.
-
Combine the fractions containing the pure product.
5. Product Isolation:
-
Remove the solvent and triethylamine from the combined pure fractions using a rotary evaporator. Co-evaporation with a solvent like toluene can help remove the last traces of triethylamine.
Caption: Workflow for deactivated silica gel chromatography.
Protocol 2: Purification via Picrate Salt Formation and Recrystallization
This method is useful for purifying quinolines that are difficult to crystallize as the free base.[5]
1. Formation of the Picrate Salt:
-
Dissolve the crude substituted quinoline in a minimal amount of hot 95% ethanol.
-
In a separate flask, dissolve a stoichiometric equivalent of picric acid in the minimum volume of hot 95% ethanol.
-
Caution: Picric acid is an explosive when dry. Always handle with care and appropriate safety precautions.
-
Slowly add the picric acid solution to the quinoline solution. Yellow crystals of the quinoline picrate salt should begin to form.
-
Allow the mixture to cool to room temperature, then place it in an ice bath to maximize crystallization.
2. Isolation and Recrystallization of the Picrate Salt:
-
Collect the yellow crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
If necessary, recrystallize the picrate salt from a suitable solvent like acetonitrile to improve purity.
3. Regeneration of the Free Base:
-
Dissolve the purified picrate salt in dimethyl sulfoxide (DMSO).
-
Pass this solution through a short column packed with basic alumina. The picric acid will be adsorbed onto the alumina, while the free base of the quinoline derivative will elute.[5]
-
Extract the eluate with a non-polar organic solvent such as n-pentane or diethyl ether.
-
Wash the organic extract with water to remove residual DMSO.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified quinoline derivative.
References
-
Purification of Quinoline. (n.d.). Chempedia - LookChem. Retrieved from [Link]
-
Separation of Quinoline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Mercuration of quinoline give different isomers how could these isomers separated. (2017, March 7). ResearchGate. Retrieved from [Link]
-
Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. (2000). Journal of Chromatography A. Retrieved from [Link]
-
Purification of Quinoline-3,4-diones. (2023). Reddit. Retrieved from [Link]
-
Mercuration of quinoline give different isomers how could these isomers separated. (2017, March 7). ResearchGate. Retrieved from [Link]
- US2474823A - Quinoline compounds and process of making same. (1949, July 5). Google Patents.
-
Quinoline. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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- 16. Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Optimization of Reaction Conditions for Quinoline Synthesis
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of common quinoline synthesis methodologies. Quinolines are a cornerstone in medicinal chemistry and materials science, and their efficient synthesis is paramount.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments, ensuring you can optimize your reaction conditions for maximal yield and purity.
Part 1: Troubleshooting Guides
This section is dedicated to resolving the most common issues encountered during the synthesis of quinolines. The following tables provide a structured approach to identifying problems, understanding their probable causes, and implementing effective solutions for four major quinoline synthesis reactions.
The Skraup Synthesis
The Skraup synthesis is a classic and widely used method for preparing quinolines, but it is notoriously exothermic and can be challenging to control.[2][3]
| Problem | Probable Cause(s) | Recommended Solutions & Optimization Strategies |
| Reaction is too vigorous and difficult to control | The reaction is highly exothermic by nature.[2] | - Add a moderator: Ferrous sulfate (FeSO₄) or boric acid can be introduced to make the reaction less violent.[2][3]- Controlled acid addition: Add concentrated sulfuric acid slowly and with efficient cooling.[2]- Ensure efficient stirring: Vigorous mixing helps dissipate heat and prevent localized hotspots.[2] |
| Significant tar formation | Harsh acidic and oxidizing conditions can lead to the polymerization of reactants and intermediates.[2] | - Use a moderator: Ferrous sulfate can help control the reaction rate and reduce charring.[2]- Optimize temperature: Gently heat the reaction to initiate it, and then control the exothermic phase. Avoid excessively high temperatures.[2] |
| Low Yield | Incomplete reaction, side reactions, or product degradation. | - Ensure complete dehydration of glycerol: The first step is the dehydration of glycerol to acrolein. Ensure the sulfuric acid is concentrated enough for this to occur efficiently.[4]- Choice of oxidizing agent: While nitrobenzene is common, arsenic acid can sometimes result in a less violent reaction.[5] |
The Doebner-von Miller Synthesis
A variation of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated carbonyl compounds and is prone to polymerization side reactions.[6][7]
| Problem | Probable Cause(s) | Recommended Solutions & Optimization Strategies |
| Low yield due to significant polymer/tar formation | Strong acid catalysis can promote the polymerization of the α,β-unsaturated aldehyde or ketone.[2][8] | - Employ a biphasic solvent system: Sequestering the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene) can drastically reduce its self-polymerization in the acidic aqueous phase.[8]- Optimize acid concentration and type: Compare different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find a balance between reaction rate and side product formation.[7][8] |
| Formation of a complex mixture of products | Use of γ-substituted α,β-unsaturated aldehydes or ketones can lead to complex mixtures due to steric hindrance.[8] | - Systematically vary reaction conditions: A Design of Experiments (DoE) approach can be beneficial to efficiently explore the effects of different catalysts, solvents, and temperatures.[8] |
| Incomplete oxidation to the quinoline | The final step is the oxidation of a dihydroquinoline intermediate. If the oxidizing agent is inefficient or insufficient, byproducts can be isolated.[8] | - Ensure sufficient oxidant: Use a stoichiometric excess of the oxidizing agent to drive the reaction to completion.[8] |
The Combes Synthesis
The Combes synthesis involves the reaction of anilines with β-diketones and is generally a reliable method for producing 2,4-disubstituted quinolines.[9][10]
| Problem | Probable Cause(s) | Recommended Solutions & Optimization Strategies |
| Low yield or no reaction | The cyclization step is acid-catalyzed and requires sufficient heat. | - Choice of acid catalyst: Sulfuric acid or polyphosphoric acid are commonly used.[9]- Temperature control: Ensure the reaction is heated sufficiently to promote cyclization, but avoid excessive temperatures that could lead to degradation. |
| Formation of regioisomers with unsymmetrical β-diketones | The aniline can react with either of the carbonyl groups of the β-diketone, leading to a mixture of products.[10] | - Steric and electronic control: The regioselectivity is influenced by the steric bulk and electronic properties of the substituents on both the aniline and the β-diketone.[10] For example, bulkier R groups on the diketone and methoxy-substituted anilines can favor the formation of 2-CF₃-quinolines in modified Combes syntheses.[10] |
The Friedländer Synthesis
The Friedländer synthesis is a versatile method for producing polysubstituted quinolines from a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group.[11][12]
| Problem | Probable Cause(s) | Recommended Solutions & Optimization Strategies |
| Low Yield | Harsh reaction conditions, suboptimal catalyst, incorrect solvent, or inappropriate temperature.[11] | - Catalyst Selection: Modern approaches often utilize milder and more efficient catalytic systems like ionic liquids, metal-organic frameworks, and nanocatalysts.[11][13]- Solvent Choice: The reaction medium plays a significant role. For microwave-assisted reactions, polar solvents like DMF or ethanol can improve solubility and energy absorption.[11]- Temperature Optimization: Incrementally increase the reaction temperature in 10°C increments and monitor the reaction progress by TLC.[11] |
| Side Reactions | Self-condensation of the ketone (aldol condensation) can significantly reduce the yield of the desired quinoline.[11] | - Slow addition of reactants: Adding the carbonyl compound slowly to the reaction mixture can help to control its concentration and minimize self-condensation.[2] |
| Incomplete Reaction | Insufficient reaction time or inactive catalyst. | - Increase reaction time: Monitor the progress using TLC or LC-MS to determine the optimal reaction time.[11]- Use a fresh batch of catalyst: If the catalyst is suspected to be inactive, use a fresh batch or increase the catalyst loading.[11] |
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the planning and execution of quinoline synthesis experiments.
Q1: My Skraup synthesis is extremely vigorous. How can I moderate it?
A1: The Skraup synthesis is notoriously exothermic.[2] To control the reaction, you can:
-
Add a moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[2][5] Boric acid can also be used.[3]
-
Control the addition of sulfuric acid: Add the concentrated sulfuric acid slowly and with efficient cooling.[2]
-
Ensure efficient stirring: Good mixing helps to dissipate heat and prevent localized hotspots.[2]
Q2: I'm observing significant tar formation in my Doebner-von Miller reaction. What is the cause and how can I minimize it?
A2: Tar formation is a common side reaction in the Doebner-von Miller synthesis, often due to the harsh acidic conditions causing polymerization of the α,β-unsaturated carbonyl compound.[2][8] To minimize tarring:
-
Employ a biphasic solvent system: This can sequester the α,β-unsaturated carbonyl compound in an organic phase, reducing its self-polymerization in the acidic aqueous phase.[8]
-
Optimize acid catalyst: Consider using milder Lewis acids or optimizing the concentration of the Brønsted acid.[8]
Q3: How can I improve the yield of my Friedländer synthesis when it is very low?
A3: Low yields in the Friedländer synthesis can often be improved by optimizing the reaction conditions.[11] Consider the following:
-
Catalyst Selection: Traditional strong acid or base catalysts can lead to side reactions.[11] Modern catalysts like ionic liquids, metal-organic frameworks, or nanocatalysts can offer higher efficiency under milder conditions.[11][13][14]
-
Solvent Choice: The solvent can significantly impact the reaction's efficiency.[11] For instance, in microwave-assisted syntheses, polar solvents like DMF or ethanol can improve energy absorption and reactant solubility.[11]
-
Temperature Control: The reaction can be highly sensitive to temperature. A systematic optimization of the reaction temperature is recommended.[11][15]
Q4: I am getting a mixture of regioisomers in my Combes synthesis with an unsymmetrical β-diketone. How can I control the regioselectivity?
A4: The regioselectivity in the Combes synthesis is a known challenge with unsymmetrical β-diketones.[10] The outcome is governed by a combination of steric and electronic effects of the substituents on both the aniline and the diketone.[10] For instance, increasing the steric bulk of the substituent on the diketone and using electron-donating groups on the aniline can direct the cyclization to favor one regioisomer over the other.[10]
Q5: What are the benefits of using microwave-assisted synthesis for quinolines?
A5: Microwave irradiation provides rapid and uniform heating, which often leads to a dramatic reduction in reaction times, from hours to minutes.[15][16] This can also lead to higher yields and cleaner reactions by minimizing the formation of byproducts that can occur with prolonged heating.[16][17]
Part 3: Experimental Protocols & Visualizations
Generalized Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and purification of quinoline derivatives.
Caption: General workflow for quinoline synthesis.
Key Reaction Mechanisms
Understanding the reaction mechanism is crucial for troubleshooting. The following diagrams illustrate the mechanisms for the Skraup and Friedländer syntheses.
Skraup Synthesis Mechanism
Caption: Mechanism of the Skraup synthesis.
Friedländer Synthesis Mechanism (Aldol-first pathway)
Caption: Friedländer synthesis mechanism.
Sample Experimental Protocol: Microwave-Assisted Friedländer Synthesis
This protocol is a representative example and may require optimization for specific substrates.
-
Reactant Preparation: In a 10 mL microwave vial, combine the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and a suitable catalyst (e.g., p-toluenesulfonic acid, 10 mol%).[9][18]
-
Solvent Addition: Add a high-boiling point polar solvent such as ethanol or DMF (3 mL).[11]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-160°C) for a specified time (e.g., 10-30 minutes).[16][19]
-
Reaction Monitoring: After the initial irradiation, cool the vial and take an aliquot to monitor the reaction progress by TLC.[15]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).[2]
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.[20]
References
-
A review on synthetic investigation for quinoline- recent green approaches. (n.d.). SN Applied Sciences. Retrieved January 17, 2026, from [Link]
-
The Catalysts-Based Synthetic Approaches to Quinolines: A Review. (2024). Current Organic Synthesis. Retrieved January 17, 2026, from [Link]
-
Recent Progress in the Synthesis of Quinolines. (2020). Current Organic Synthesis. Retrieved January 17, 2026, from [Link]
-
The Catalysts-Based Synthetic Approaches to Quinolines: A Review. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved January 17, 2026, from [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. (2016). Molecules. Retrieved January 17, 2026, from [Link]
-
Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (2024). ACS Omega. Retrieved January 17, 2026, from [Link]
-
The Catalysts-Based Synthetic Approaches to Quinolines: A Review. (2024). Bentham Science. Retrieved January 17, 2026, from [Link]
-
Prajapati, S. M., et al. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances. Retrieved January 17, 2026, from [Link]
-
Preparation and Properties of Quinoline. (n.d.). SlideShare. Retrieved January 17, 2026, from [Link]
-
Doebner–Miller reaction. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Skraup's Synthesis. (2012). Vive Chemistry. Retrieved January 17, 2026, from [Link]
-
Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transform infrared spectroscopy. (2017). RSC Publishing. Retrieved January 17, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved January 17, 2026, from [Link]
-
On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2006). The Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
Skraup reaction. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
The Skraup Synthesis of Quinolines. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Effects of solvent on the Friedländer synthesis of quinolines from 6 and 10. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Doebner-Miller Reaction. (n.d.). SynArchive. Retrieved January 17, 2026, from [Link]
-
Skraup Reaction. (2022). YouTube. Retrieved January 17, 2026, from [Link]
-
Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. (2018). YouTube. Retrieved January 17, 2026, from [Link]
-
Friedländer synthesis. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Different catalytic approaches of Friedländer synthesis of quinolines. (2025). PubMed. Retrieved January 17, 2026, from [Link]
-
synthesis of quinoline derivatives and its applications. (n.d.). Slideshare. Retrieved January 17, 2026, from [Link]
-
Combes quinoline synthesis. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
Sources
- 1. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Troubleshooting Regioselectivity in Friedländer Quinoline Synthesis
Welcome to the technical support center for the Friedländer quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with regioselectivity in their reactions. As a powerful method for constructing the quinoline scaffold, the Friedländer synthesis can sometimes yield mixtures of regioisomers when using unsymmetrical ketones, leading to purification challenges and reduced yields of the desired product.[1] This guide provides in-depth, field-proven insights and actionable troubleshooting strategies to help you gain control over your reaction's outcome.
Understanding the Core Problem: The Origin of Regioisomers
The Friedländer synthesis involves the acid- or base-catalyzed cyclocondensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound that has an α-methylene group.[2][3] When an unsymmetrical ketone (e.g., 2-butanone) is used, it possesses two distinct α-methylene groups. This creates two possible pathways for the initial condensation, which can lead to a mixture of two different quinoline regioisomers.[4][5]
The reaction can proceed through two primary mechanistic pathways: an initial aldol condensation followed by cyclization and dehydration, or the formation of a Schiff base followed by an intramolecular aldol reaction and elimination.[6] The preferred pathway and the resulting regioselectivity are highly dependent on the reaction conditions and the nature of the substrates.
Below is a diagram illustrating the competing pathways that lead to the formation of regioisomers.
Caption: Competing pathways in Friedländer synthesis with unsymmetrical ketones.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm getting a nearly 1:1 mixture of regioisomers. What is the first thing I should adjust?
A1: Catalyst selection is the most critical factor influencing regioselectivity. Standard acid or base catalysis often provides little to no selectivity.[4] Your first and most impactful adjustment should be to change the catalytic system.
-
For Kinetic Control (Favoring the Less Substituted Product): Employing specific amine catalysts, particularly cyclic secondary amines like pyrrolidine, can strongly favor the formation of the kinetic enamine intermediate from the less sterically hindered α-position of the ketone.[4][5] This leads to the formation of the corresponding quinoline (e.g., a 2-substituted quinoline over a 2,3-disubstituted one).
-
For Thermodynamic Control: While less common for achieving high selectivity with simple catalysts, stronger bases and higher temperatures may favor the more stable, thermodynamically preferred enolate, leading to the more substituted quinoline. However, this often still results in mixtures.
-
Lewis Acids & Ionic Liquids: Certain Lewis acids and ionic liquids have been shown to promote high regioselectivity.[2][5] For example, ionic liquids like 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄) have been reported to yield single regioisomers in some cases.[5]
Q2: I've tried different catalysts with minimal success. How do reaction conditions like temperature and solvent play a role?
A2: Yes, other reaction parameters are crucial and should be optimized in conjunction with your catalyst screening.
-
Temperature: Temperature can be a deciding factor between kinetic and thermodynamic control. Lower temperatures generally favor the kinetically controlled product (from the less substituted enolate), while higher temperatures can allow the reaction to equilibrate and form the more stable, thermodynamically controlled product.[4]
-
Solvent: The choice of solvent can influence enolate/enamine formation and stability. Polar aprotic solvents are common for acidic conditions, while non-polar solvents are often used for base-mediated reactions.[2] It is worthwhile to screen a range of solvents with varying polarities.
-
Rate of Addition: The rate at which you add the unsymmetrical ketone can be a powerful tool. A slow addition of the ketone keeps its concentration low, which can favor the formation of the kinetic enamine and improve regioselectivity towards the less substituted product.[4]
Q3: My desired product is the thermodynamically favored, more substituted quinoline, but I'm still getting a mixture. What can I do?
A3: This is a common challenge. If catalyst and condition optimization are insufficient, a substrate modification strategy is often the most robust solution.
-
Introducing a Directing Group: A highly effective strategy is to temporarily introduce a directing group on one of the α-carbons of the ketone to block that reaction pathway.[5] A phosphoryl group, for instance, can be introduced at one α-position, forcing the condensation to occur at the other, and can then be removed after the quinoline ring is formed.[2][7] This method offers excellent control over regioselectivity.[7]
Q4: Are there any advanced or alternative methods to ensure high regioselectivity from the start?
A4: Absolutely. If you are developing a new synthetic route and have flexibility in your starting materials, consider these modern approaches:
-
Microwave-Assisted Synthesis: Microwave irradiation can offer rapid and uniform heating, which in some cases has been shown to improve reaction yields and enhance regioselectivity.[5]
-
Nanocatalysts: The use of nanocatalysts is an emerging area in quinoline synthesis.[8] Their unique surface properties, including the presence of both Lewis acid and base sites, can provide unique selectivity profiles that are not achievable with traditional catalysts.[8]
-
Solid-Phase Synthesis: Attaching one of the reactants to a solid support can sometimes influence the regiochemical outcome of the reaction.
Data & Protocols for Practical Application
Table 1: Effect of Catalyst on Regioselectivity
The following table provides a summary of how different catalysts can influence the product ratio in the reaction of 2-aminobenzaldehyde with 2-butanone.
| Catalyst | Temperature (°C) | Ratio of Regioisomers (2-ethylquinoline : 2,3-dimethylquinoline) | Reference |
| Piperidine | 100 | 70:30 | [Dormer et al., 2003][4] |
| Pyrrolidine | 100 | 85:15 | [Dormer et al., 2003][4] |
| TABO* | 100 | 96:4 | [Dormer et al., 2003][4] |
*TABO = 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane
Experimental Protocol: Catalyst Screening for Regioselective Friedländer Synthesis
This protocol outlines a general procedure for screening different catalysts to optimize the regioselectivity of your reaction.
Workflow Diagram:
Caption: Workflow for catalyst screening experiment.
Step-by-Step Procedure:
-
Reaction Setup: To a stirred solution of the 2-aminoaryl ketone (1.0 mmol) and the unsymmetrical ketone (1.2 mmol) in a chosen solvent (5 mL, e.g., toluene), add the catalyst (0.1 mmol).
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]
-
Workup: Upon completion, cool the reaction to room temperature. If necessary, quench with a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Analysis: Determine the ratio of regioisomers by ¹H NMR spectroscopy or GC analysis of the crude product before purification.[1]
References
-
ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. Retrieved from [Link]
-
ResearchGate. (2025). Concerning the mechanism of the Friedländer quinoline synthesis. ResearchGate. Retrieved from [Link]
-
Hsiao, Y., Rivera, N. R., Yasuda, N., Hughes, D. L., & Reider, P. J. (2001). Highly regioselective Friedländer reaction. Organic Letters, 3(8), 1101–1103. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. Wikipedia. Retrieved from [Link]
-
ResearchGate. (2025). Regioselectivity of Friedländer Quinoline Syntheses. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic-chemistry.org. Retrieved from [Link]
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- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. Highly regioselective Friedländer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Addressing steric hindrance in Combes synthesis of quinolines
Technical Support Center: Quinoline Synthesis Division
Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges with the Combes quinoline synthesis, particularly when dealing with sterically hindered substrates. Our goal is to provide not just solutions, but a foundational understanding of the reaction's mechanics to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the Combes quinoline synthesis and why is it used?
The Combes quinoline synthesis is a classic acid-catalyzed reaction that condenses an aniline with a β-diketone to produce a 2,4-disubstituted quinoline.[1] First reported in 1888, it remains a valuable method for accessing the quinoline scaffold, a core structure in many pharmacologically active compounds, including antimalarials, antibiotics, and dyes.[2] Its primary advantage is the direct formation of the 2,4-substitution pattern from readily available starting materials.[1]
Q2: Can you briefly explain the mechanism of the Combes synthesis?
Certainly. Understanding the mechanism is key to troubleshooting the reaction. It proceeds in two main stages:
-
Enamine Formation: The reaction begins with the condensation of the aniline and the β-diketone to form a Schiff base, which then tautomerizes to a more stable enamine intermediate. This step involves the loss of a water molecule.[2][3]
-
Cyclization and Aromatization: The enamine is protonated by a strong acid catalyst (commonly concentrated sulfuric acid, H₂SO₄). This is followed by the rate-determining step: an intramolecular electrophilic aromatic substitution, where the enamine attacks the aniline ring to form a six-membered ring.[2] Subsequent dehydration and aromatization yield the final quinoline product.[2]
Here is a diagram illustrating the generally accepted mechanism:
Q3: Why is steric hindrance a significant problem in this reaction?
Steric hindrance becomes a major obstacle during the intramolecular cyclization step.[2] If the aniline has bulky substituents at one or both ortho-positions (e.g., a 2,6-dimethylaniline), these groups can physically block the enamine side chain from achieving the necessary conformation to attack the aromatic ring. This clash increases the activation energy of this rate-determining step, leading to dramatically reduced reaction rates and low, or even zero, yields of the desired quinoline.[4]
Troubleshooting Guide for Hindered Substrates
Q4: My Combes reaction with a substituted aniline is failing or giving very low yields. What is the first thing I should check?
Before modifying the core reaction, always verify the purity of your starting materials. Aniline substrates are susceptible to oxidation, and the purity of the β-diketone is crucial. However, if the materials are pure and the aniline is sterically hindered (e.g., substituted at the 2- or 2,6-positions), the reaction conditions are the most likely culprit. The standard catalyst, concentrated sulfuric acid (H₂SO₄), is often too harsh or ineffective for these challenging substrates.
Q5: I'm using sulfuric acid. Are there better catalysts for sterically hindered substrates?
Yes, switching from sulfuric acid is the most effective strategy. The choice of acid catalyst can significantly influence the outcome.
-
Polyphosphoric Acid (PPA): PPA is a powerful dehydrating agent and is often more effective than H₂SO₄ for promoting the cyclization of hindered substrates.[1][5] It is highly viscous, so reactions are typically run at higher temperatures (>60 °C) to ensure proper mixing.[5]
-
Polyphosphoric Ester (PPE): A mixture of PPA and an alcohol (like ethanol) can form PPE in situ. This has been shown to be an even more effective catalytic system than PPA alone for certain substrates, acting as a superior dehydrating agent.[2]
-
Milder Brønsted Acids: For sensitive substrates, milder acids like p-toluenesulfonic acid (PTSA) can be effective, sometimes avoiding the charring and side reactions seen with H₂SO₄.[6]
-
Lewis Acids: Lewis acids such as tin tetrachloride (SnCl₄) or scandium(III) triflate (Sc(OTf)₃) can also catalyze the reaction and may offer different reactivity profiles for hindered systems.[4]
| Catalyst | Typical Conditions | Advantages for Hindered Systems | Considerations |
| H₂SO₄ | Concentrated, often heated | Inexpensive, traditional | Often causes charring, low yields with hindered substrates.[4] |
| PPA | Neat, 80-140 °C | Excellent dehydrating agent, often improves yields significantly.[7] | Highly viscous, workup can be difficult (requires quenching on ice).[5] |
| PPE | PPA/Alcohol, heated | Reported to be more effective than PPA in some cases.[2] | Requires in-situ preparation. |
| PTSA | Catalytic amount, often in a high-boiling solvent | Milder conditions, can reduce side products.[6] | May require longer reaction times or higher temperatures. |
| Lewis Acids | Catalytic amount, various solvents | Can offer unique reactivity and milder conditions.[4] | More expensive, requires anhydrous conditions. |
Q6: I've tried alternative catalysts with my hindered aniline, but the yield is still poor. Should I consider a different synthetic route altogether?
Yes. If the Combes synthesis is not viable even with optimization, other named reactions for quinoline synthesis may be more tolerant of your specific substrate. Consider these powerful alternatives:
-
Friedländer Synthesis: This is an excellent alternative that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (like another ketone).[8] It can be catalyzed by acids or bases and often proceeds under milder conditions than the Combes reaction.[9][10]
-
Doebner-von Miller Reaction: This method uses an aniline that reacts with an α,β-unsaturated carbonyl compound.[1] It is highly versatile but can sometimes suffer from polymerization of the carbonyl component, a side reaction that requires careful control.[11]
The following flowchart can guide your decision-making process when troubleshooting a failing Combes synthesis.
Experimental Protocols
Protocol 1: General Procedure for Combes Synthesis Using PPA
This protocol is a general guideline and should be optimized for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add the sterically hindered aniline (1.0 eq) and the β-diketone (1.1 eq).
-
Catalyst Addition: Carefully add polyphosphoric acid (PPA) (approx. 10 times the weight of the aniline). Note: PPA is highly viscous; warming it slightly (~60 °C) can make it easier to handle.[5]
-
Reaction: Heat the reaction mixture with vigorous stirring to 120-140 °C for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Allow the mixture to cool to about 80-90 °C. While still warm, very carefully and slowly pour the reaction mixture onto a large amount of crushed ice in a separate beaker with stirring. This is a highly exothermic process.
-
Neutralization and Isolation: Slowly neutralize the acidic aqueous solution with a base (e.g., concentrated ammonium hydroxide or 50% NaOH) until the solution is basic (pH > 9). This may cause the product to precipitate.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.
References
-
Combes quinoline synthesis . (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]
- Kumar, V., & Sharma, P. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
-
Friedländer synthesis . (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]
-
Combes Quinoline Synthesis . (n.d.). Cambridge University Press. Retrieved January 16, 2026, from [Link]
- Ilango, K., Valentina, P., Subhakar, K., & Kathiravan, M. K. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(4), 1048.
-
Friedlaender Synthesis . (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
-
Combes Quinoline Synthesis Mechanism | Organic Chemistry . (2021, August 25). YouTube. Retrieved January 16, 2026, from [Link]
- S. G, S., & P, P. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
-
The Friedländer Synthesis of Quinolines . (n.d.). Organic Reactions. Retrieved January 16, 2026, from [Link]
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Fernández, G. (n.d.). Combes synthesis of quinolines . Química Organica.org. Retrieved January 16, 2026, from [Link]
-
Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways . (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity . (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved January 16, 2026, from [Link]
- Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. (2024).
- Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. (2022). PMC - NIH.
- Masquelin, T., & Obrecht, D. (1997).
- Polyphosphoric Acid in Organic Synthesis. (2023).
-
Phosphoric and Sulphuric Acid . (2022, July 21). Reddit. Retrieved January 16, 2026, from [Link]
- (PDF) Polyphosphoric Acid in Organic Synthesis. (2023).
-
The Vital Role of Sulfuric Acid in Phosphorus Chemistry . (n.d.). Prayon. Retrieved January 16, 2026, from [Link]
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Technical Support Center: Catalyst Selection for Efficient Quinoline Synthesis
Welcome to the Technical Support Center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical process of catalyst selection and troubleshoot common experimental challenges. Quinolines are a cornerstone in medicinal and materials chemistry, and efficient synthesis is paramount.[1][2][3] This resource provides field-proven insights in a direct question-and-answer format to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges I'll face when selecting a catalyst for quinoline synthesis?
A1: Researchers frequently encounter several key challenges. Many traditional synthesis methods, such as the Skraup or Doebner-von Miller reactions, necessitate harsh conditions like high temperatures and strong acids, which can lead to unwanted side reactions and limit the scope of compatible substrates.[2][4][5] Achieving high yields and the desired regioselectivity, particularly when using unsymmetrical ketones in reactions like the Friedländer synthesis, can be difficult.[4][6] Furthermore, the recovery and reuse of homogeneous catalysts are often problematic, and many catalysts suffer from reduced activity after a single run, impacting the cost-effectiveness and sustainability of the process.[2][4]
Q2: Which catalytic systems are typically used for the main quinoline synthesis reactions?
A2: The choice of catalyst is intrinsically linked to the specific synthetic route:
-
Friedländer Synthesis: This versatile method condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. It can be catalyzed by both Brønsted acids (e.g., p-toluenesulfonic acid) and bases (e.g., potassium hydroxide).[7][8][9] For milder conditions, Lewis acids (e.g., ZnCl₂, In(OTf)₃), iodine, and gold catalysts have proven effective.[4][6][7][10]
-
Skraup Synthesis: This classic method involves reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[7] Ferrous sulfate is often added as a moderator to control the highly exothermic reaction.[7][8][11]
-
Doebner-von Miller Reaction: This reaction utilizes an α,β-unsaturated carbonyl compound reacting with an aniline, typically in the presence of a Lewis acid (like tin tetrachloride) or a Brønsted acid (like hydrochloric acid or p-toluenesulfonic acid).[7][12]
-
Combes Synthesis: This acid-catalyzed reaction condenses an aromatic amine with a β-diketone. Strong acids like concentrated sulfuric acid or polyphosphoric acid are commonly employed.[4][7]
Q3: How do I choose between a homogeneous and a heterogeneous catalyst?
A3: The decision depends on your experimental priorities.
-
Homogeneous catalysts are in the same phase as the reactants, which often leads to higher activity, better selectivity, and milder reaction conditions due to excellent catalyst-substrate interaction.[7] However, their primary drawback is the difficulty of separation from the reaction mixture, which complicates product purification and prevents catalyst recycling.[2][7]
-
Heterogeneous catalysts exist in a different phase (typically a solid catalyst in a liquid reaction mixture), which allows for straightforward separation by filtration and subsequent reuse.[7] This makes them ideal for more sustainable, cost-effective, and large-scale industrial processes.[7] Nanocatalysts represent an exciting frontier, offering the high surface area and reactivity of homogeneous systems combined with the ease of recovery of heterogeneous catalysts.[2][4]
Q4: Are there "green" or more environmentally friendly catalytic options available?
A4: Yes, significant progress has been made in developing greener alternatives. Nanocatalysts, such as magnetic iron oxide nanoparticles functionalized with acidic groups, offer high efficiency and can be easily recovered with an external magnet.[1][13] Ionic liquids can serve as both the solvent and catalyst, and some syntheses have been developed to run under solvent-free conditions, drastically reducing waste.[4][14] In some cases, particularly for the Friedländer reaction, it's possible to use water as a solvent and proceed entirely without a catalyst, representing an exceptionally green approach.[15]
Troubleshooting & Optimization Guide
This section addresses specific problems you may encounter during your experiments.
Issue 1: Low Reaction Yield
Q5: My Friedländer synthesis yield is disappointingly low. What should I investigate first?
A5: Low yields in the Friedländer synthesis are a common but solvable issue.[14]
-
Purity of Starting Materials: First, verify the purity of your 2-aminoaryl aldehyde/ketone and the α-methylene carbonyl compound. Impurities can poison or inhibit the catalyst.[6]
-
Catalyst Choice & Activity: The catalyst is critical and often substrate-dependent. If you are using a Lewis acid (e.g., ZnCl₂), ensure your reaction is under strictly anhydrous conditions, as water can deactivate it.[6] Consider screening a small panel of catalysts, including a Brønsted acid (p-TsOH), a Lewis acid, and perhaps a heterogeneous catalyst, to find the optimal choice for your specific substrates.[6] Sometimes, simply using a fresh batch or increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can resolve the issue.[14]
-
Reaction Conditions: Optimize the temperature and reaction time. Some substrates require more thermal energy to react efficiently, while others may degrade at high temperatures. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal endpoint and avoid product degradation from prolonged heating.[6][14]
Q6: I'm seeing significant polymerization and low yields in my Doebner-von Miller reaction. How can I fix this?
A6: The primary culprit here is often the acid-catalyzed self-polymerization of the α,β-unsaturated carbonyl compound.[6][8]
-
Control Reactant Concentration: One effective strategy is the slow addition of the carbonyl compound to the reaction mixture. This keeps its instantaneous concentration low, favoring the desired reaction with the aniline over self-polymerization.[8]
-
Use a Biphasic Medium: Consider using a biphasic system (e.g., water/toluene). This can sequester the carbonyl compound in the organic phase, reducing its tendency to polymerize under the influence of the acid catalyst in the aqueous phase.[6]
-
Optimize Acid Catalyst: The type and concentration of the acid are crucial. Too little acid results in an incomplete reaction, while too much can accelerate polymerization.[6] Titrate the optimal acid concentration for your system.
Issue 2: Poor Selectivity & Side Product Formation
Q7: I'm getting a mixture of regioisomers in my Friedländer synthesis with an unsymmetrical ketone. How can I improve selectivity?
A7: This is a classic challenge. The cyclization can occur on either side of the ketone.
-
Catalyst Selection: The choice of catalyst can strongly influence the regiochemical outcome. It has been shown that specific amine catalysts or the use of certain ionic liquids can favor the formation of a single regioisomer.[6][9]
-
Substrate Modification: A more advanced strategy involves temporarily introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone. This will force the cyclization to occur at the desired position.[6][9]
-
Thermodynamic vs. Kinetic Control: Adjusting the reaction temperature and solvent can influence whether the reaction is under kinetic or thermodynamic control, which can favor one isomer over the other.[6]
Q8: My Skraup synthesis is dangerously vigorous and produces a lot of tar. How can I make it safer and cleaner?
A8: The Skraup synthesis is notoriously exothermic and prone to charring.[8][16]
-
Use a Moderator: The most common and effective solution is to add a moderator. Ferrous sulfate (FeSO₄) is widely used to make the reaction less violent and extend it over a longer period, allowing for better control.[8][11] Boric acid can also be used.[8]
-
Controlled Reagent Addition: Add the concentrated sulfuric acid slowly while ensuring efficient stirring and cooling. This helps dissipate heat and prevents the formation of localized hotspots that lead to tarring.[8]
-
Consider Modern Alternatives: Greener protocols have been developed that use microwave irradiation in aqueous media, which can significantly reduce reaction times and improve yields while avoiding harsh traditional conditions.[17]
Issue 3: Catalyst Deactivation & Reusability
Q9: My heterogeneous catalyst is losing activity after each cycle. What's causing this and how can I prevent it?
A9: Catalyst deactivation is a common issue for heterogeneous systems and can stem from several factors:
-
Poisoning: The catalyst's active sites may be blocked by impurities from the reactants or solvents, or by strongly adsorbing side products. Ensure high-purity starting materials.
-
Fouling/Coking: Carbonaceous materials (coke) can deposit on the catalyst surface, blocking pores and active sites, especially at high temperatures.
-
Leaching: The active metal component of the catalyst may dissolve (leach) into the reaction medium, particularly under acidic or harsh conditions.
-
Sintering: At high temperatures, small metal nanoparticles on the support can agglomerate into larger particles, reducing the active surface area.
To mitigate these issues, try running the reaction at a lower temperature, ensure reactant purity, and consider a catalyst regeneration step after each use (e.g., washing with a solvent or calcination at high temperature to burn off coke).[18]
Data Presentation & Protocols
Catalyst Performance Comparison
The following table summarizes typical performance data for various quinoline synthesis methods. Note that yields are highly dependent on the specific substrates and reaction conditions used.
| Synthesis Method | Catalyst System | Typical Substrates | Temp (°C) | Time (h) | Yield (%) | Reference |
| Friedländer | p-TsOH (10 mol%) | 2-aminoaryl ketone, α-methylene carbonyl | 80-120 | 3 - 6 | 77 - 95 | [7] |
| Skraup | H₂SO₄, Oxidizing agent | Aniline, Glycerol | 145 - 170 | ~14-47 | ~42-89 | [7] |
| Doebner-von Miller | HCl or Lewis Acid | Aniline, α,β-Unsaturated carbonyl | 100 - 140 | 3 - 12 | Varies | [7] |
| Combes | H₂SO₄ or PPA | Aniline, β-Diketone | 100 - 150 | 1 - 4 | Varies | [7] |
| Friedländer (Nano) | g-C₃N₄-SO₃H (10 wt%) | 2-Aminoaryl ketone, acetyl acetone | 100 | 4 | ~97 | [18] |
| Friedländer (Nano) | Fe₃O₄-IL-HSO₄ (10 mg) | 2-aminoaryl ketone, 1,3-dicarbonyl | 80 | 0.5 - 1 | 85 - 96 | [13] |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Friedländer Synthesis
This protocol describes a standard procedure using p-toluenesulfonic acid (p-TsOH) as the catalyst.[7]
Materials:
-
2-aminoaryl ketone (1.0 mmol)
-
α-methylene carbonyl compound (1.2 mmol)
-
p-toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%)
-
Toluene or other suitable solvent (5 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 2-aminoaryl ketone, the α-methylene carbonyl compound, p-TsOH, and the solvent.
-
Heat the mixture with stirring. The optimal temperature typically ranges from 80-120°C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent system).
Protocol 2: Synthesis of Polysubstituted Quinolines using a Reusable Nanocatalyst
This protocol outlines a general method using a recoverable magnetic nanocatalyst.[1]
Materials:
-
2-aminoaryl ketone (1 mmol)
-
α-methylene carbonyl compound (1.2 mmol)
-
Magnetic Nanocatalyst (e.g., Fe₃O₄-supported ionic liquid) (0.02 g)
-
Ethanol (5 mL) or solvent-free conditions
Procedure:
-
Combine the 2-aminoaryl ketone, α-methylene carbonyl compound, and the nanocatalyst in a reaction vessel. If not solvent-free, add ethanol.
-
Stir the mixture at the optimized temperature (e.g., 60-90°C) for the required time (often 15-60 minutes).[13]
-
Monitor the reaction's progress using TLC.
-
Upon completion, cool the mixture. If a solvent was used, remove it under reduced pressure.
-
Add a suitable solvent (e.g., ethanol) and use a strong external magnet to hold the catalyst to the side of the vessel. Decant the solution containing the product.
-
Wash the recovered catalyst with fresh solvent (e.g., ethanol), dry it, and store for reuse in subsequent reactions.
-
Purify the crude product from the decanted solution via column chromatography or recrystallization.
Visualized Workflows
Logical Workflow for Catalyst Optimization
The following diagram illustrates a systematic approach to selecting and optimizing a catalyst for your quinoline synthesis.
Caption: A logical workflow for optimizing catalyst selection in quinoline synthesis.
Decision Tree for Catalyst Type Selection
This diagram provides a decision-making framework for choosing between different types of catalysts.
Caption: Decision tree for selecting a catalyst type based on experimental priorities.
References
- BenchChem. (2025). Technical Support Center: Optimization of Catalyst Selection for Quinoline Synthesis. BenchChem.
- Shaikh, R. P., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega.
- BenchChem. (2025). A Comparative Guide to Catalysts in Quinoline Synthesis: Efficacy and Methodologies. BenchChem.
- BenchChem. (n.d.). Navigating Quinoline Synthesis: A Technical Support Center for Researchers. BenchChem.
- Shaikh, R. P., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega.
- BenchChem. (2025). Technical Support Center: Optimal Catalyst Selection for Quinoline Synthesis. BenchChem.
- BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines. BenchChem.
- Surendar, A., et al. (2024). Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. Scientific Reports.
- BenchChem. (2025).
- BenchChem. (2025). . BenchChem.
- BenchChem. (2025).
- Patil, S. A., et al. (2021). Advances in polymer based Friedlander quinoline synthesis. Semantic Scholar.
- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis. Alfa Chemistry.
- Bentham Science. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Bentham Science.
- Tang, S. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Organic Chemistry Portal.
- Al-Zaydi, K. M. (2019).
- Wikipedia. (n.d.). Doebner–Miller reaction. Wikipedia.
- BenchChem. (2025). Quinoline Synthesis Optimization: A Technical Support Center. BenchChem.
- Organic Syntheses. (n.d.). QUINOLINE. Organic Syntheses.
- Wang, D., et al. (2015). Gold catalysis in quinoline synthesis.
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- 15. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 16. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Side Reactions in the Doebner-von Miller Protocol
Welcome to the technical support center for the Doebner-von Miller quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful reaction. Here, we will address common challenges, delve into the mechanistic causes of side reactions, and provide field-proven, step-by-step protocols to optimize your synthetic outcomes.
Introduction: The Challenge of the Doebner-von Miller Reaction
The Doebner-von Miller reaction is a cornerstone of heterocyclic chemistry, providing a robust pathway to synthesize substituted quinolines from anilines and α,β-unsaturated carbonyl compounds.[1][2] Despite its utility, the reaction is notorious for its often harsh conditions—typically strong acids and high temperatures—which can lead to a host of side reactions.[3][4] The most common issues include low yields, significant tar/polymer formation, and lack of regioselectivity, complicating product isolation and purification.[3][4][5]
This guide provides a structured, question-and-answer approach to troubleshoot these specific problems, grounding all recommendations in mechanistic principles and supported by data from the chemical literature.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section directly addresses the most common issues encountered during the Doebner-von Miller synthesis.
Q1: My reaction has turned into a thick, dark, intractable tar, and my yield is extremely low. What is happening and how can I prevent it?
A1: Root Cause Analysis & Mitigation Strategies
This is the most prevalent issue and is primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[3][6] The strongly acidic environment required for the main reaction also provides a perfect breeding ground for uncontrolled side reactions.
Mechanistic Cause: Under strong acid catalysis, the α,β-unsaturated carbonyl compound can readily undergo self-condensation and polymerization, forming high-molecular-weight, tarry substances.[3][4] This process competes directly with the desired reaction pathway, consuming starting material and trapping the product, leading to dramatically reduced yields.
Troubleshooting Steps & Solutions:
-
Adopt Milder Catalysts: The choice of acid is critical. While traditional protocols use strong Brønsted acids like H₂SO₄ or HCl, these are often too aggressive.[3]
-
Lewis Acids: Consider using milder Lewis acids such as zinc chloride (ZnCl₂), tin(IV) chloride (SnCl₄), or iron(III) chloride (FeCl₃).[3][6][7][8] These can effectively catalyze the cyclization without excessively promoting polymerization.
-
Iodine: Molecular iodine (I₂) has emerged as a remarkably effective and mild catalyst for this transformation.[1] It is believed to act as a mild Lewis acid or halogen-bond donor, activating the substrates without the harshness of strong proton acids.[9]
-
-
Control Reagent Concentration & Temperature:
-
Slow Addition: Instead of combining all reagents at once, add the α,β-unsaturated carbonyl compound slowly to the heated, acidic solution of the aniline.[4][6] This keeps the instantaneous concentration of the polymerizable species low.
-
Temperature Optimization: While heat is necessary, excessive temperatures accelerate tar formation.[3] Determine the lowest effective temperature that allows the reaction to proceed at a reasonable rate. Stepwise heating can also help manage exothermic events.[3]
-
-
Utilize a Biphasic Solvent System:
-
This technique physically separates the bulk of the α,β-unsaturated carbonyl from the strong aqueous acid. A common and effective system involves refluxing the aniline in aqueous acid (e.g., HCl) with the carbonyl compound dissolved in an immiscible organic solvent like toluene.[3] This sequesters the carbonyl, limiting its self-polymerization while still allowing it to react at the interface.
-
Q2: I'm getting a mixture of quinoline isomers. How can I control the regioselectivity?
A2: Understanding and Directing Cyclization
Regioselectivity becomes a critical issue when using unsymmetrical anilines or carbonyl compounds.[5] The final substitution pattern on the quinoline ring is determined by the initial Michael addition and the subsequent electrophilic aromatic substitution (cyclization) step.
Mechanistic Cause: The regiochemical outcome is governed by a combination of electronic and steric factors on both the aniline and the carbonyl reactant.[5]
-
Electronic Effects: Electron-donating groups on the aniline ring will direct the cyclization to the ortho or para positions, while electron-withdrawing groups will direct it to the meta position. The position of the substituent on the α,β-unsaturated carbonyl also plays a key role.
-
Steric Hindrance: Bulky substituents on either reactant can favor the formation of the less sterically hindered product.[5]
Troubleshooting Steps & Solutions:
-
Strategic Reactant Selection: The most straightforward approach is to choose symmetrical reactants if the target molecule allows. If not, carefully consider the electronic nature of your substituents. For instance, reacting 3-methylaniline (m-toluidine) will typically yield a mixture of 5-methyl and 7-methylquinolines.
-
Catalyst Modification: The nature of the acid catalyst can influence the transition state of the cyclization step. While classic acids often give mixtures, exploring different Lewis acids or solvent systems may shift the equilibrium towards one regioisomer.
-
Substrate Modification: In some cases, installing a temporary "directing group" on the aniline can force the reaction to proceed with the desired regiochemistry. This group can be removed in a subsequent step.
-
Systematic Optimization: A Design of Experiments (DoE) approach can be highly effective. Systematically varying the catalyst, solvent, and temperature can help identify conditions that maximize the formation of the desired isomer.[3]
Q3: My reaction worked, but the product contains dihydroquinoline impurities. How do I ensure complete aromatization?
A3: Driving the Final Oxidation Step
The final step of the Doebner-von Miller mechanism is the oxidation of a dihydroquinoline intermediate to the fully aromatic quinoline.[3] Incomplete oxidation is a common problem, leading to impurities that can be difficult to separate.
Mechanistic Cause: The reaction relies on an oxidizing agent to complete the aromatization. In many protocols, an intermediate Schiff base (anil) formed in the reaction acts as the hydrogen acceptor (oxidant).[10] If this process is inefficient, or if the oxidant is consumed by side reactions, the dihydroquinoline intermediate will persist.
Troubleshooting Steps & Solutions:
-
Incorporate a Dedicated Oxidant: Do not rely solely on in-situ oxidation. The classic Skraup synthesis (a related reaction) uses nitrobenzene as a strong oxidizing agent.[11] While effective, it can be harsh. Milder alternatives like arsenic acid have also been used.[11] The choice of oxidant should be compatible with the functional groups on your substrate.
-
Ensure Stoichiometry: If using an external oxidant, use a sufficient stoichiometric amount to drive the reaction to completion.[3]
-
Post-Reaction Oxidation: If you have already isolated a product mixture containing dihydroquinolines, it is often possible to perform a separate oxidation step. Reagents like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are effective for this purpose.[3] Monitor the reaction by TLC or LC-MS to confirm the disappearance of the impurity.[3]
Part 2: Visualizing the Reaction and Its Pitfalls
Understanding the reaction pathways is key to troubleshooting. The following diagrams illustrate the core mechanism and a major side reaction pathway.
Doebner-von Miller Core Mechanism
The reaction is believed to proceed via a fragmentation-recombination pathway, especially with α,β-unsaturated ketones.[1][2]
Caption: The core mechanism involves Michael addition, fragmentation, recombination, cyclization, and final oxidation.
Polymerization Side Reaction Pathway
This diagram illustrates the primary cause of tar formation.
Caption: Strong acid (H+) activates the carbonyl, initiating a chain reaction that leads to high-molecular-weight polymers.
Part 3: Validated Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for mitigating common side reactions.
Protocol A: Iodine-Catalyzed Synthesis of 2-Methylquinoline (Quinaldine)
This protocol utilizes molecular iodine as a mild and effective catalyst to minimize tar formation.[1]
Materials:
-
Aniline (freshly distilled)
-
Crotonaldehyde (α,β-unsaturated aldehyde)
-
Iodine (I₂)
-
Ethanol (solvent)
-
Sodium thiosulfate solution (for workup)
-
Sodium bicarbonate solution (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve aniline (1.0 eq) in ethanol.
-
Catalyst Addition: Add molecular iodine (I₂) (typically 10-20 mol%).
-
Reagent Addition: Slowly add crotonaldehyde (1.2 eq) to the stirred solution at room temperature over 15-20 minutes.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup - Quenching: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce any remaining iodine.
-
Workup - Neutralization: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any HI formed in situ.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure 2-methylquinoline.
Protocol B: General Purification of a Crude Doebner-von Miller Product
Crude products from this reaction are often dark and contain both acidic and basic impurities. This procedure outlines a robust purification strategy.[4][12]
Materials:
-
Crude reaction mixture
-
Hydrochloric acid (e.g., 2M HCl)
-
Sodium hydroxide solution (e.g., 2M NaOH)
-
Organic solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Initial Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with 2M HCl. The basic quinoline product will move into the aqueous layer as its hydrochloride salt, while neutral and acidic impurities (including some polymers) remain in the organic layer. Discard the organic layer.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add 2M NaOH solution until the solution is strongly alkaline (pH > 12). The quinoline product will precipitate or form an oil.[4]
-
Extraction: Extract the liberated quinoline base back into a fresh portion of organic solvent (e.g., DCM) (3x volumes).
-
Washing and Drying: Combine the organic extracts, wash with brine to remove residual water-soluble impurities, and then dry over anhydrous Na₂SO₄.
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified quinoline base.
-
Final Purification (Optional): For very high purity, the product can be further purified by vacuum distillation, recrystallization, or column chromatography.[12][13]
Part 4: Data Summary Table
The following table compares different catalytic conditions for the Doebner-von Miller reaction, highlighting the impact on yield and reaction severity.
| Catalyst System | Typical Conditions | Advantages | Disadvantages | Reported Yield Range |
| H₂SO₄ / HCl | Concentrated acid, 100-140 °C | Inexpensive, powerful catalyst | High potential for tar formation, harsh conditions, difficult workup[3][4] | 20-50% |
| ZnCl₂ / SnCl₄ | Anhydrous Lewis acid, 80-120 °C | Milder than Brønsted acids, can improve yields[3][6] | Can be hygroscopic, metal waste | 40-70% |
| FeCl₃ | Anhydrous Lewis acid, 60-100 °C | Inexpensive, mild, and effective catalyst[7][8] | Can introduce metal contaminants | 50-85% |
| Iodine (I₂) | 10-20 mol%, Reflux in EtOH | Very mild conditions, significantly reduces tar, simple workup[1] | Higher cost than simple acids | 70-95% |
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Doebner–Miller reaction - Wikipedia. [Link]
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Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters - The Journal of Organic Chemistry. [Link]
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Iron(III) chloride (FeCl3)-catalyzed electrophilic aromatic substitution of chlorobenzene with thionyl chloride (SOCl2) and the accompanying auto-redox in sulfur to give diaryl sulfides (Ar2S): Comparison to catalysis by aluminum chloride (AlCl3) - University of Charleston. [Link]
-
The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. [Link]
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Iron(III) Chloride as a Mild Catalyst for the Dearomatizing Cyclization of N-Acylindoles - Journal of Organic Chemistry. [Link]
-
Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines - YouTube. [Link]
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Mechanisms in Iodine Catalysis - PubMed. [Link]
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Validation & Comparative
Comparative analysis of 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid with other SIRT3 inhibitors
A Researcher's Guide to SIRT3 Inhibitors: A Comparative Analysis for Drug Discovery Professionals
In the landscape of therapeutic development, particularly for metabolic diseases, neurodegeneration, and certain cancers, Sirtuin 3 (SIRT3) has emerged as a compelling mitochondrial target. As the primary NAD+-dependent deacetylase in the mitochondria, SIRT3 is a master regulator of cellular energy homeostasis and redox balance.[1] The growing interest in modulating its activity has spurred the development of small molecule inhibitors. This guide provides a comparative analysis of known SIRT3 inhibitors, offering researchers and drug development professionals a comprehensive overview of their performance, supported by experimental data and detailed methodologies.
A notable compound of interest is 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid . While its quinoline-4-carboxylic acid core is a recognized scaffold in medicinal chemistry[2], a thorough review of the current scientific literature reveals a lack of published data characterizing its specific inhibitory activity against SIRT3. This guide, therefore, will focus on a comparative analysis of well-documented SIRT3 inhibitors, providing a framework for how a novel compound like 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid could be evaluated and benchmarked against existing agents.
The Central Role of SIRT3 in Mitochondrial Function
SIRT3 is integral to mitochondrial health, deacetylating and thereby activating numerous enzymes involved in key metabolic pathways.[1] These include enzymes of the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and the electron transport chain.[1][3] Furthermore, SIRT3 plays a crucial role in mitigating oxidative stress by activating antioxidant enzymes such as manganese superoxide dismutase (MnSOD) and isocitrate dehydrogenase 2 (IDH2).[3][4] Given this central role, inhibition of SIRT3 can be a therapeutic strategy in contexts where mitochondrial metabolism is aberrantly upregulated, such as in certain cancers.[5][6]
Below is a diagram illustrating the central role of SIRT3 in mitochondrial pathways.
Caption: SIRT3 deacetylates and activates key mitochondrial enzymes.
Comparative Analysis of Prominent SIRT3 Inhibitors
The development of potent and selective SIRT3 inhibitors has been challenging due to the high structural similarity among the sirtuin isoforms, particularly SIRT1 and SIRT2.[6] However, several compounds have been identified and characterized. Below is a comparison of some representative SIRT3 inhibitors.
| Compound | Type/Scaffold | SIRT3 IC50 (µM) | Selectivity Profile | Key Features & Notes | Reference(s) |
| Nicotinamide (NAM) | Endogenous Inhibitor | ~35 | Non-selective pan-sirtuin inhibitor | A natural byproduct of the sirtuin deacetylation reaction; serves as a physiological feedback regulator. | [7][8] |
| 3-TYP | Thiazolyl-substituted Pyridine | Varies | Inhibits SIRT1, SIRT2, and SIRT3 | Commonly used as a research tool, but off-target effects are a consideration. | [9][10] |
| YC8-02 | Mitochondria-targeted | ~0.53 | Also inhibits SIRT1 and SIRT2 | Designed to accumulate in the mitochondria, enhancing its effective concentration at the site of SIRT3. Shows efficacy in lymphoma models. | [6][11] |
| LC-0296 | Novel Scaffold | ~1.5 | ~10-fold selective for SIRT3 over SIRT2, ~20-fold over SIRT1 | Demonstrates selective inhibition of head and neck cancer cell survival. | [12] |
| SJ-106C | Mitochondria-targeted | Potent (specific IC50 not provided) | Also inhibits SIRT1 and SIRT2, but enriched in mitochondria | An improved analog of YC8-02 with better solubility and in vivo activity against lymphoma. | [6][13] |
Note: IC50 values can vary depending on the assay conditions, such as substrate concentration and enzyme source.
Experimental Protocols for Inhibitor Characterization
The evaluation of a potential SIRT3 inhibitor, such as 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid, requires a multi-step approach involving both biochemical and cellular assays.
Biochemical SIRT3 Inhibition Assay (Fluorogenic)
This is a primary in vitro assay to determine the direct inhibitory effect of a compound on purified SIRT3 enzyme activity.[14][15][16]
Principle: The assay utilizes a peptide substrate containing an acetylated lysine residue linked to a fluorophore. Upon deacetylation by SIRT3, a developer solution is added that releases the fluorophore, resulting in a measurable increase in fluorescence. An inhibitor will prevent this deacetylation, leading to a reduced fluorescent signal.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Dilute recombinant human SIRT3 enzyme in assay buffer to the desired concentration.
-
Prepare solutions of the fluorogenic substrate and NAD+ in assay buffer.
-
-
Assay Plate Setup (96-well or 384-well black plate):
-
Add assay buffer to all wells.
-
Add serial dilutions of the test compound to the appropriate wells. Include a positive control (a known SIRT3 inhibitor like Nicotinamide) and a negative control (DMSO vehicle).
-
Add the SIRT3 enzyme to all wells except for a "no enzyme" control.
-
Initiate the reaction by adding the NAD+ and fluorogenic substrate mixture to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes), protected from light.
-
-
Development and Measurement:
-
Add the developer solution to all wells.
-
Incubate at 37°C for 15-30 minutes.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-360 nm/450-465 nm).[17]
-
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control).
-
Normalize the data to the positive and negative controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify that a compound binds to its intended target within a complex cellular environment.[18][19]
Principle: The binding of a ligand (inhibitor) to a protein target generally increases the protein's thermal stability. In CETSA, cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified, typically by Western blotting.
Step-by-Step Protocol:
-
Cell Treatment:
-
Culture cells (e.g., HEK293T) to a suitable confluency.
-
Treat the cells with the test compound or vehicle control for a defined period.
-
-
Heating:
-
Harvest the cells and resuspend them in a lysis buffer.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
-
Protein Extraction:
-
Cool the samples on ice.
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
-
Quantification:
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using a specific antibody against SIRT3.
-
-
Data Analysis:
-
Quantify the band intensities for SIRT3 at each temperature for both the treated and control samples.
-
Plot the percentage of soluble SIRT3 versus temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
-
Below is a diagram of a typical workflow for screening and validating SIRT3 inhibitors.
Caption: A typical workflow for discovering and validating SIRT3 inhibitors.
Conclusion and Future Directions
The development of SIRT3 inhibitors is a promising avenue for therapeutic intervention in a range of diseases. While established inhibitors like Nicotinamide and 3-TYP serve as valuable research tools, the field is advancing towards compounds with greater potency and selectivity, such as the mitochondria-targeted inhibitors YC8-02 and SJ-106C. For novel compounds like 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid, the path to validation is clear: a systematic evaluation using robust biochemical and cellular assays is essential to characterize their potential as SIRT3 inhibitors. The methodologies outlined in this guide provide a solid foundation for researchers to undertake such comparative analyses and contribute to the development of next-generation SIRT3-targeted therapeutics.
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SIRT3 Direct Fluorescent Screening Assay Kit. CD BioSciences. [Link]
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Potential therapeutic strategies of representative SIRT3 inhibitors. ResearchGate. [Link]
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SIRT3 (Sirtuin3) Fluorogenic Assay Kit. BPS Bioscience. [Link]
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Novel 1,4-Dihydropyridines as Specific Binders and Activators of SIRT3 Impair Cell Viability and Clonogenicity and Downregulate Hypoxia-Induced Targets in Cancer Cells. PMC - PubMed Central. [Link]
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A Novel Sirtuin-3 Inhibitor, LC-0296, Inhibits Cell Survival and Proliferation, and Promotes Apoptosis of Head and Neck Cancer Cells. Anticancer Research. [Link]
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SIRT3 Activation a Promise in Drug Development? New Insights into SIRT3 Biology and Its Implications on the Drug Discovery Process. ACS Publications. [Link]
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The role of SIRT3 in homeostasis and cellular health. PMC - PubMed Central - NIH. [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Phenylquinoline-4-Carboxylic Acid Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 2-phenylquinoline-4-carboxylic acid, a privileged scaffold in medicinal chemistry. We will dissect how modifications to this core structure influence its biological activity, with a focus on anticancer and antibacterial applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity for therapeutic innovation.
The 2-Phenylquinoline-4-Carboxylic Acid Scaffold: A Foundation for Diverse Bioactivity
The quinoline ring is a recurring motif in natural products and synthetic pharmaceuticals, and its derivatives are associated with a wide array of biological activities, including antiviral, anti-inflammatory, and antimicrobial effects.[1] The 2-phenylquinoline-4-carboxylic acid core, in particular, has emerged as a foundational structure for developing potent and selective therapeutic agents. The strategic placement of a phenyl group at the C-2 position and a carboxylic acid at the C-4 position creates a molecule with inherent properties that can be finely tuned. The aryl ring at the C-2 position is frequently linked to enhanced antibacterial and anticancer activities, serving as a versatile anchor for further modification.[1][2][3]
Our exploration will focus on three key modification points that dictate the therapeutic potential of these analogs:
-
The C-2 Phenyl Group: Alterations here significantly impact target binding and lipophilicity.
-
The C-4 Carboxylic Acid Group: This acidic functional group is crucial for receptor interaction and can be modified to create amides, esters, or serve as an attachment point for linkers.
-
The Quinoline Core: Substitutions on the quinoline ring system itself can modulate the molecule's physicochemical properties and target affinity.
Caption: Core structure of 2-phenylquinoline-4-carboxylic acid with key modification points.
Anticancer Applications: A Multi-Mechanism Approach
Derivatives of this scaffold have demonstrated potent anticancer activity through several distinct mechanisms of action. The specific therapeutic outcome is exquisitely dependent on the structural modifications applied to the core molecule.
Histone Deacetylase (HDAC) Inhibition
HDACs are enzymes that play a critical role in epigenetic regulation, and their inhibition is a validated strategy in cancer therapy.[4][5][6] The 2-phenylquinoline-4-carboxylic acid structure has been ingeniously employed as a "cap" moiety in the design of novel HDAC inhibitors.[4][5][6] This cap region interacts with residues at the entrance of the HDAC active site.[5][6]
A typical HDAC inhibitor pharmacophore consists of three parts: the cap, a linker, and a crucial Zinc-Binding Group (ZBG). In studies exploring this scaffold, a phenylpiperazine group was used as the linker, while hydroxamic acid and hydrazide moieties served as ZBGs.[5]
Caption: Pharmacophore model for HDAC inhibitors utilizing the 2-phenylquinoline scaffold.
Comparative Performance Data:
The choice of ZBG proved critical for both enzymatic inhibition and cellular activity. A study synthesizing 30 derivatives revealed a fascinating divergence in efficacy.[4][5]
| Compound ID | 2-Substituent | Zinc-Binding Group (ZBG) | HDAC3 IC₅₀ (µM) | K562 Antiproliferative Activity | Key Finding | Reference |
| D28 | Phenyl | Hydroxamic acid | 24.45 | Active at 2 µM | Selective for HDAC3; potent cellular activity. | [4][5] |
| D29 | Phenyl | Hydrazide | >50 (but improved inhibition vs D28 on other isoforms) | Lower than D28 | Improved enzymatic inhibition but did not translate to cellular antiproliferative potency. | [4][5] |
| D30 | Phenyl | Hydrazide | >50 (but improved inhibition vs D28 on other isoforms) | Lower than D28 | Confirms the trend seen with D29. | [4][5] |
Causality and Insights: The SAR data reveals a crucial lesson in drug design: potent enzymatic inhibition does not always correlate with cellular efficacy. While the hydrazide-bearing compounds (D29, D30) showed improved activity against certain HDAC isoforms in enzymatic assays, the hydroxamic acid derivative (D28) exhibited superior antiproliferative effects in K562 cancer cells.[4][5] This discrepancy may be due to differences in cell permeability, metabolic stability, or off-target effects. Further investigation showed that compound D28's anticancer effects were driven by the induction of G2/M cell cycle arrest and the promotion of apoptosis.[4][5][6]
Tubulin Polymerization Inhibition
Another successful strategy involves converting the C-4 carboxylic acid into a carboxamide. This modification shifts the mechanism of action towards the inhibition of tubulin polymerization, a process essential for cell division.[7]
Comparative Performance Data:
A series of 2-phenylquinoline-4-carboxamide derivatives were evaluated for their antiproliferative activity against a panel of cancer cell lines.[7]
| Compound ID | Key Structural Feature | SK-OV-3 IC₅₀ (µM) | HCT116 IC₅₀ (µM) | Mechanism | Reference |
| 7b | N-(4-methoxyphenyl)carboxamide | 0.5 | 0.2 | Binds to the colchicine site, disrupting mitotic spindle assembly and causing G2/M arrest. | [7] |
Causality and Insights: The transformation of the carboxylic acid to a carboxamide moiety is the critical switch that directs the molecule's activity towards tubulin. Molecular docking studies confirmed that compound 7b effectively binds to the colchicine binding site of tubulin.[7] This interaction physically obstructs the assembly of microtubules, leading to a halt in the cell cycle at the G2/M phase and subsequent cell death, demonstrating how a single functional group change can completely alter the biological target.[7]
Antibacterial Applications: Targeting Bacterial Viability
The 2-phenylquinoline-4-carboxylic acid scaffold has also been a fruitful starting point for the development of novel antibacterial agents.[8] Structural modifications in this context aim to enhance penetration into bacterial cells and interaction with bacterial-specific targets.
Comparative Performance Data:
A study focused on creating a series of derivatives and testing them against both Gram-positive and Gram-negative bacteria revealed that specific substitutions significantly increased antibacterial potency compared to the parent compound.[1][8]
| Compound ID | Key Structural Feature | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Key Finding | Reference |
| 1 (Parent) | 2-(2-nitrophenyl)quinoline-4-carboxylic acid | >256 | >256 | Low intrinsic activity. | [8] |
| 5a4 | Amide linkage to N,N-dimethyl-1,3-propanediamine | 64 | >256 | Significant activity against Gram-positive S. aureus. Low cytotoxicity. | [1][8] |
| 5a7 | Amide linkage to N,N-diethylethanamine | 256 | 128 | Most active compound against Gram-negative E. coli. | [1][8] |
Causality and Insights: The parent compound's limited activity suggests that the core structure requires modification to be an effective antibacterial. The introduction of amino substituents via an amide linkage at the C-4 position was a key strategy.[8] These basic groups can serve as new hydrogen bond donors and acceptors, potentially increasing binding affinity to bacterial enzymes.[8] Furthermore, these modifications can improve physicochemical properties like solubility and cell permeability. The data shows a clear SAR trend: the structure of the amine side chain dictates the spectrum of activity, with compound 5a4 being more effective against Gram-positive bacteria and 5a7 showing better potency against Gram-negative bacteria.[1][8] This suggests that the side chain influences how the molecule interacts with or penetrates the different bacterial cell wall structures.
Experimental Protocols & Workflows
To ensure scientific integrity and reproducibility, the methodologies used to generate the comparative data are described below.
Synthesis Protocol: The Doebner Reaction
A common and efficient method for synthesizing the 2-phenyl-quinoline-4-carboxylic acid core is the Doebner reaction.[1][3][8]
Step-by-Step Methodology:
-
Reactant Preparation: An equimolar mixture of an aniline derivative (e.g., aniline) and a benzaldehyde derivative (e.g., 2-nitrobenzaldehyde) is dissolved in ethanol.
-
Initial Reflux: The mixture is refluxed for 1 hour.
-
Addition of Pyruvic Acid: Pyruvic acid (1.5 equivalents) and a catalytic amount of trifluoroacetic acid are added to the reaction mixture.
-
Final Reflux: The reaction is refluxed for an additional 12 hours. Progress is monitored by Thin-Layer Chromatography (TLC).
-
Workup: The reaction mixture is cooled and poured into ice water with stirring to precipitate the crude product.
-
Purification: The solid is filtered and purified by recrystallization or by dissolving in an aqueous base (like K₂CO₃), filtering to remove impurities, and re-precipitating the product by adding acid to adjust the pH to 5-6.[1][6]
Biological Evaluation: In Vitro Antiproliferative Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay is a robust method for determining the cytotoxic or antiproliferative activity of compounds on cancer cell lines.[5]
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., K562) are seeded into a 96-well plate at a density of 5x10³ cells/well and incubated for 24 hours to allow for adherence.
-
Compound Treatment: The synthesized compounds are dissolved in DMSO to create stock solutions and then diluted to various final concentrations in the cell culture medium. The cells are treated with these concentrations for 48-72 hours. A vehicle control (DMSO only) is included.
-
Reagent Addition: After the incubation period, 10 µL of CCK-8 solution is added to each well.
-
Incubation: The plate is incubated for an additional 1-4 hours at 37°C.
-
Data Acquisition: The absorbance (optical density) is measured at 450 nm using a microplate reader.
-
Analysis: The cell viability is calculated as a percentage relative to the vehicle control. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) is determined by plotting a dose-response curve.
Caption: General workflow from synthesis to biological evaluation and SAR analysis.
Conclusion and Future Directions
The 2-phenylquinoline-4-carboxylic acid scaffold is a remarkably versatile platform for drug discovery. Our comparative analysis highlights several key SAR principles:
-
The C-4 Position is a Bioactivity Switch: The carboxylic acid itself is essential for some targets (e.g., DHODH), while its conversion to amides redirects activity towards entirely different targets like tubulin or serves as an attachment point for linkers and side chains crucial for HDAC inhibition and antibacterial potency.
-
The C-2 Phenyl Group Drives Potency: Bulky, hydrophobic groups at this position are critical for potent inhibition of enzymes like DHODH.[3] For other targets, this aryl ring serves as a key interaction moiety that can be further substituted to fine-tune activity.
-
Target-Specific Optimization is Key: There is no one-size-fits-all solution. The optimal substitutions for an anticancer agent targeting HDACs are distinct from those required for a broad-spectrum antibiotic. For instance, a hydroxamic acid ZBG was superior for cellular anticancer effects, while specific amine side chains dictated the antibacterial spectrum.[4][8]
Future research should focus on exploring more diverse linkers and novel ZBGs for HDAC inhibitors to bridge the gap between enzymatic and cellular activity. For antibacterial development, expanding the library of amine substitutions at the C-4 position and exploring substitutions on the C-2 phenyl ring could yield compounds with improved potency and a broader spectrum of activity, potentially overcoming existing drug resistance mechanisms.
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Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]
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Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. National Institutes of Health (PMC). [Link]
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Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers Media S.A.. [Link]
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Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. National Institutes of Health (PMC). [Link]
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Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Semantic Scholar. [Link]
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Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. [Link]
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Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. ResearchGate. [Link]
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Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. PubMed. [Link]
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A Senior Application Scientist's Guide to Validating the Anticancer Activity of Novel Quinoline Derivatives
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of pharmacological activities, including potent anticancer effects.[1][2][3] Quinoline derivatives exert their antineoplastic properties through diverse mechanisms, such as inhibiting tubulin polymerization, acting as topoisomerase inhibitors, and modulating key signaling pathways involved in cell growth and survival.[1][4][5][6][7] The journey from a newly synthesized quinoline derivative to a potential clinical candidate is a rigorous, multi-step process of biological validation.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically validate the anticancer activity of novel quinoline derivatives. We will move from initial high-throughput screening to detailed mechanistic studies and finally to preclinical in vivo evaluation, emphasizing the causality behind experimental choices and ensuring each stage is a self-validating system. Our objective is to provide a robust, logical, and technically sound pathway for identifying and characterizing promising new anticancer agents.
The Validation Cascade: A Hierarchical Approach
The validation process is best structured as a hierarchical cascade, where data from each stage informs the decision to proceed to the next, more complex and resource-intensive phase.[8] This approach ensures that only the most promising compounds advance, optimizing efficiency and reducing costs.[9][10]
Figure 1: A hierarchical workflow for validating novel anticancer quinoline derivatives.
Phase 1: Initial Screening for Bioactivity
The first step is to rapidly screen a library of novel quinoline derivatives to identify "hits" with significant cytotoxic or antiproliferative activity against cancer cells.[11]
High-Throughput Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method ideal for initial high-throughput screening.[8][12]
Causality: This assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of living cells. A potent anticancer compound will reduce the number of viable cells, leading to a decreased colorimetric signal. This provides a quantitative measure of a compound's cytotoxic effect.[8]
Experimental Protocol: MTT Assay
-
Cell Plating: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.[13][14]
-
Compound Treatment: Treat the cells with a range of concentrations of the novel quinoline derivatives (e.g., 0.01 µM to 100 µM) and a known standard anticancer drug (e.g., Doxorubicin) as a positive control. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[15]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[13][16]
-
Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[14][16]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[12] Read the absorbance at 570 nm using a microplate reader.[13]
Data Analysis and Hit Selection
The primary output of the screening is the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell viability.
Data Presentation: Comparative IC50 Values
| Compound | Cell Line | IC50 (µM) ± SD (n=3) |
| Novel Quinoline 1 (NQ1) | MCF-7 (Breast) | 1.5 ± 0.2 |
| A549 (Lung) | 2.8 ± 0.4 | |
| HCT-116 (Colon) | 1.9 ± 0.3 | |
| Novel Quinoline 2 (NQ2) | MCF-7 (Breast) | 25.6 ± 3.1 |
| A549 (Lung) | > 100 | |
| HCT-116 (Colon) | 45.2 ± 5.5 | |
| Doxorubicin (Control) | MCF-7 (Breast) | 0.8 ± 0.1 |
| A549 (Lung) | 1.2 ± 0.2 | |
| HCT-116 (Colon) | 0.9 ± 0.1 |
Table 1: Example data comparing the cytotoxic activity (IC50) of two novel quinoline derivatives against a standard drug across various cancer cell lines.
Trustworthiness & Interpretation: A compound is considered a "hit" if it displays a potent IC50 value, typically in the low micromolar or nanomolar range.[3] In the example above, NQ1 would be selected for further investigation due to its significantly higher potency compared to NQ2. The comparison against a standard like Doxorubicin provides a benchmark for its relative efficacy.
Phase 2: Elucidating the Mechanism of Action (MoA)
Once a hit is identified, the next critical phase is to understand how it kills cancer cells. This involves a series of more sophisticated in vitro assays.[4][8][17]
Investigating Apoptosis Induction
Causality: A key hallmark of an effective anticancer drug is its ability to induce apoptosis, or programmed cell death.[4] A reduction in viability in the MTT assay could be due to cell death (cytotoxicity) or simply growth arrest (cytostasis). The Annexin V/Propidium Iodide (PI) assay is the gold standard for differentiating these outcomes.[18] In early apoptosis, a cell membrane phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet.[19] Annexin V is a protein that binds with high affinity to PS.[18][20] PI is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost.[20]
Experimental Protocol: Annexin V/PI Staining by Flow Cytometry
-
Cell Treatment: Culture cells (e.g., MCF-7) and treat them with the hit compound (e.g., NQ1) at its IC50 and 2x IC50 concentration for 24 hours. Include untreated (negative) and staurosporine-treated (positive) controls.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend approximately 1 x 10⁵ cells in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[21]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[21]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[21]
Data Interpretation:
-
Annexin V- / PI-: Live cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Annexin V- / PI+: Necrotic cells.
A significant increase in the Annexin V+ populations in treated cells compared to the control confirms an apoptotic mechanism.
Analyzing Cell Cycle Arrest
Causality: Many anticancer agents, including quinoline derivatives, function by disrupting the normal progression of the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M) and subsequently inducing apoptosis.[4][5] Flow cytometry with PI staining can be used to analyze the DNA content of cells, which reveals the distribution of the cell population across the different cycle phases.[22][23]
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.
-
Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells. Store at 4°C for at least 30 minutes.[24]
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[25]
-
Incubation: Incubate for 20-30 minutes at room temperature in the dark.[26]
-
Analysis: Analyze the DNA content using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[22]
Data Interpretation:
-
A significant accumulation of cells in the G0/G1, S, or G2/M phase peak compared to the untreated control indicates that the compound induces cell cycle arrest at that specific checkpoint.
Assessing Inhibition of Metastasis
Causality: Cell migration and invasion are fundamental processes in cancer metastasis. The wound-healing or "scratch" assay is a simple and widely used method to assess a compound's effect on collective cell migration in vitro.[27] A scratch is created in a confluent monolayer of cells, and the ability of the cells to migrate and close this "wound" is monitored over time. An effective antimetastatic compound will inhibit or slow down this closure.
Experimental Protocol: Wound-Healing (Scratch) Assay
-
Create Monolayer: Seed cells in a 12-well plate and grow them to 70-80% confluence.[28]
-
Create Wound: Use a sterile 1 mm pipette tip to create a straight "scratch" across the center of the cell monolayer.[28]
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells.[28] Add fresh media containing a sub-lethal concentration of the test compound (e.g., 0.5x IC50) to avoid confounding effects from cytotoxicity.
-
Imaging: Immediately capture an image of the scratch (Time 0). Place the plate in an incubator and capture subsequent images of the same field of view at regular intervals (e.g., 8, 16, and 24 hours).[28]
-
Analysis: Quantify the area of the gap at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the initial area.
Data Presentation: Comparative Wound Closure
| Treatment | Time (hours) | % Wound Closure |
| Vehicle Control | 0 | 0 |
| 24 | 95 ± 4 | |
| NQ1 (0.5x IC50) | 0 | 0 |
| 24 | 25 ± 5 | |
| Standard Drug (e.g., Paclitaxel) | 0 | 0 |
| 24 | 30 ± 6 |
Table 2: Example data showing the inhibitory effect of NQ1 on cell migration compared to a vehicle control and a standard antimetastatic drug.
Phase 3: Preclinical In Vivo Validation
Promising candidates that have demonstrated potent in vitro activity and a well-defined mechanism of action must then be evaluated in a living organism to assess their real-world efficacy and safety.[9]
Xenograft Tumor Models
Causality: In vivo models provide the complex microenvironment in which tumors reside, offering a more clinically relevant system than in vitro cultures.[29] The most common preclinical model involves implanting human tumor cells into immunocompromised mice (e.g., athymic nude mice), creating a human tumor xenograft.[29][30] The ability of the novel quinoline derivative to inhibit tumor growth in this model is a critical indicator of its potential therapeutic efficacy.[31]
Experimental Workflow: Xenograft Study
Figure 2: A typical experimental workflow for an in vivo xenograft study.
Data Interpretation: The primary endpoint is a significant reduction in tumor volume and weight in the NQ1-treated group compared to the vehicle control group. The compound's performance is also benchmarked against the standard drug. Monitoring body weight is crucial; significant weight loss can be an early indicator of unacceptable toxicity.[30]
Conclusion and Forward Look
This guide outlines a systematic, evidence-based approach to validating the anticancer activity of novel quinoline derivatives. By progressing through a logical cascade of in vitro and in vivo experiments, researchers can build a comprehensive data package that clearly defines a compound's potency, mechanism of action, and preclinical efficacy. A compound like the hypothetical NQ1 , which demonstrates low-micromolar IC50 values, induces apoptosis and cell cycle arrest, inhibits cell migration, and significantly suppresses tumor growth in a xenograft model without overt toxicity, would be considered a strong candidate for further preclinical development, including formal toxicology studies and investigation of its pharmacokinetic and pharmacodynamic (PK/PD) properties. This rigorous validation process is indispensable for translating promising chemical entities from the laboratory to the clinic.
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A Comparative Guide to the Efficacy of Quinolone-Based DHODH Inhibitors
For researchers, scientists, and drug development professionals, the enzyme dihydroorotate dehydrogenase (DHODH) has emerged as a compelling target for therapeutic intervention in a range of diseases, from cancer to autoimmune disorders.[1][2][3][4][5] This mitochondrial enzyme is a critical player in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells that have a high demand for nucleotide building blocks.[1] Among the various classes of DHODH inhibitors, quinoline-based compounds have shown significant promise, with several candidates progressing through preclinical and clinical development.
This guide provides an in-depth, objective comparison of the efficacy of different quinoline-based DHODH inhibitors, supported by experimental data. We will delve into the nuances of their inhibitory activities, explore the methodologies used to evaluate their performance, and provide insights to inform future research and drug development efforts.
The Central Role of DHODH in Pyrimidine Biosynthesis
DHODH catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[1][2][3][6] This process is coupled to the mitochondrial electron transport chain. By inhibiting DHODH, these compounds effectively starve rapidly proliferating cells of the essential pyrimidines needed for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[1]
Below is a diagram illustrating the de novo pyrimidine biosynthesis pathway and the point of intervention for DHODH inhibitors.
Caption: A typical experimental workflow for the comprehensive evaluation of DHODH inhibitor efficacy.
Conclusion and Future Directions
The quinoline-based inhibitors of DHODH represent a promising class of therapeutic agents with demonstrated efficacy in preclinical and clinical settings. The high potency of newer compounds like BAY 2402234 and the clinical validation of teriflunomide underscore the therapeutic potential of targeting the de novo pyrimidine biosynthesis pathway.
Future research should focus on developing inhibitors with improved selectivity and safety profiles to minimize off-target effects. Furthermore, exploring combination therapies that leverage the metabolic vulnerability created by DHODH inhibition could lead to more effective treatment strategies for a variety of cancers and autoimmune diseases. The robust experimental protocols outlined in this guide provide a solid foundation for the continued evaluation and development of novel quinoline-based DHODH inhibitors.
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A Researcher's Guide to Bridging the Gap: Evaluating the In Vitro and In Vivo Activity of 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid
In the landscape of modern drug discovery, the journey of a compound from a laboratory curiosity to a potential therapeutic agent is both complex and challenging. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous drugs with a wide array of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3][4] The subject of this guide, 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid, is a member of this versatile class. While specific data on this exact molecule is limited to its availability for research purposes, its structural motifs suggest potential as an enzyme inhibitor or a modulator of cellular signaling pathways.[5]
This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate the in vitro and in vivo activity of this compound. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and explore the critical process of correlating data from controlled, artificial environments to the complex biological systems of living organisms.
Part 1: In Vitro Characterization – Defining the Molecular Action
The primary goal of in vitro testing is to determine a compound's direct biological activity in a simplified, controlled setting. This allows for the precise measurement of potency and mechanism of action, free from the complicating variables of a whole organism.
Rationale for Target Selection
Given the quinoline-4-carboxylic acid scaffold, a logical starting point is to investigate its potential as a protein kinase inhibitor.[1][6] Kinases are a major class of drug targets, and many quinoline-based molecules have been identified as inhibitors.[7] Furthermore, the presence of a bromine atom at the 6-position can be crucial for enhancing biological activity.[8]
For the purpose of this guide, we will proceed with the hypothesis that our compound targets a hypothetical protein, "Kinase X," which is implicated in a cancer signaling pathway.
Experimental Workflow: From Enzyme to Cell
Our in vitro evaluation will follow a two-step process: a biochemical assay to measure direct enzyme inhibition and a cell-based assay to confirm activity in a more biologically relevant context.
Caption: Workflow for in vitro characterization.
Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)
This protocol determines the concentration of the compound required to inhibit 50% of Kinase X activity (the IC50 value).[6] We will use a luminescence-based assay that quantifies ATP consumption.[9]
Principle: Active kinases consume ATP. The amount of remaining ATP is inversely proportional to kinase activity. A luciferase system can be used to generate a light signal from the remaining ATP; a strong signal indicates high inhibition.[9]
Materials:
-
6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid
-
Recombinant human Kinase X
-
Substrate peptide for Kinase X
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Multi-well plates (white, opaque)
-
Known Kinase X inhibitor (Positive Control)
-
DMSO (Vehicle Control)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in assay buffer.
-
Reaction Setup: In each well of a 384-well plate, add:
-
5 µL of compound dilution or control.
-
10 µL of Kinase X and substrate peptide mix.
-
Causality Check: The ATP concentration should be at or near its Michaelis-Menten constant (Km) for the kinase to ensure sensitive detection of competitive inhibitors.[10]
-
-
Initiate Reaction: Add 10 µL of ATP solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 25 µL of Kinase-Glo® reagent to each well to stop the reaction and initiate luminescence.
-
Readout: After a 10-minute incubation, measure luminescence using a plate reader.
-
Data Analysis: Convert luminescence to percent inhibition relative to controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Self-Validation:
-
Positive Control: A known inhibitor should yield an IC50 value within its expected range.
-
Negative (Vehicle) Control: DMSO-only wells define 0% inhibition.
-
No-Enzyme Control: Wells without Kinase X define 100% inhibition.
Protocol 2: Cell-Based Proliferation Assay
This protocol assesses the compound's ability to inhibit the growth of cancer cells that rely on Kinase X signaling. The result is expressed as the half-maximal effective concentration (EC50).
Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[1]
Materials:
-
Human cancer cell line known to be dependent on Kinase X signaling.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound (and controls).
-
Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate percent cell viability relative to the vehicle control and determine the EC50 value by plotting a dose-response curve.
Part 2: In Vivo Evaluation – Assessing Performance in a Complex System
Promising in vitro data is only the first step. In vivo studies are essential to understand how a compound behaves within a living organism, assessing its efficacy, safety, and pharmacokinetic profile.[11]
Rationale for Model Selection
For an anticancer agent targeting Kinase X, a human tumor xenograft model in immunocompromised mice is the gold standard. This model involves implanting human cancer cells (the same used in the cell-based assay) into mice to evaluate the compound's ability to inhibit tumor growth.
Protocol 3: Murine Xenograft Efficacy Study
Principle: This study evaluates the ability of the test compound to suppress tumor growth in a living animal model.[12]
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or Athymic Nude).
-
The same human cancer cell line from Protocol 2.
-
Test compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Standard-of-care chemotherapy agent (Positive Control).
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously inject 5 million cancer cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (Vehicle, Test Compound at various doses, Positive Control).
-
Dosing: Administer the compound daily via a relevant route (e.g., oral gavage or intraperitoneal injection) for a set period (e.g., 21 days).
-
Monitoring: Measure tumor volume with calipers and record mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.
-
Endpoint: At the end of the study, humanely euthanize the mice and excise the tumors for weighing and further analysis (e.g., biomarker analysis to confirm target engagement).
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) for each group relative to the vehicle control.
Self-Validation:
-
Vehicle Control: Tumors in this group should grow robustly.
-
Positive Control: The standard-of-care drug should produce significant TGI.
-
Toxicity Monitoring: Significant body weight loss (>15-20%) indicates unacceptable toxicity and requires dose adjustment or cessation.
Part 3: The In Vitro-In Vivo Correlation (IVIVC) – Bridging the Divide
A critical aspect of drug development is understanding the relationship between in vitro potency and in vivo efficacy.[13][14] A compound with nanomolar potency in a kinase assay may show no activity in an animal model. This discrepancy is often due to poor pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion).[15]
Establishing a strong IVIVC is a primary goal, as it can streamline development and reduce the need for extensive animal testing.[16][17]
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A Comparative Guide to Quinoline-Based DHODH Inhibitors as Antiviral Agents: Brequinar vs. 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid
A Technical Guide for Researchers and Drug Development Professionals
In the quest for broad-spectrum antiviral therapies, particularly against emerging RNA viruses, host-targeting antivirals (HTAs) represent a promising strategy due to their potential for high barriers to resistance.[1][2] One of the most validated host targets is the enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for the de novo synthesis of pyrimidines required for viral replication.[3][4] This guide provides a comparative analysis of two molecules within the quinoline carboxylic acid class of DHODH inhibitors: the well-characterized antiviral agent, Brequinar, and a structurally related but less-studied compound, 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid.
While Brequinar has a wealth of preclinical and clinical data, 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid remains largely uncharacterized in the public domain. This guide will therefore use Brequinar as a benchmark to discuss the therapeutic potential of the quinoline-4-carboxylic acid scaffold, represented here by the 6-Bromo analogue. We will delve into the established mechanism of action, compare known efficacy data, and provide a detailed experimental framework for a head-to-head evaluation of these compounds.
The Central Role of DHODH in Viral Replication
Dihydroorotate dehydrogenase is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate.[4] This pathway is essential for the production of uridine and cytidine triphosphates (UTP and CTP), which are fundamental building blocks for RNA and DNA synthesis.[5] Many viruses, especially RNA viruses, are highly dependent on the host cell's pyrimidine pool to replicate their genomes.[3][6] By inhibiting DHODH, antiviral compounds can effectively starve the virus of the necessary precursors for replication.[1] This host-centric mechanism makes DHODH inhibitors attractive candidates for broad-spectrum antiviral drugs.[3]
Mechanism of Action: A Shared Target
Brequinar , a potent and selective inhibitor of human DHODH, has demonstrated broad-spectrum antiviral activity against a range of RNA viruses, including flaviviruses, enteroviruses, and coronaviruses.[7][8] It competitively binds to the ubiquinone binding site of the DHODH enzyme, disrupting its catalytic cycle.[7] This leads to a rapid depletion of the intracellular pyrimidine pool, thereby inhibiting viral RNA synthesis.[9] The antiviral effect of Brequinar can be reversed by the addition of exogenous uridine, confirming its mechanism of action through the pyrimidine synthesis pathway.[7]
6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid belongs to the quinoline-4-carboxylic acid class of compounds, which are known to act as DHODH inhibitors.[6][9] While direct experimental evidence for this specific molecule is not publicly available, structure-activity relationship (SAR) studies of this chemical class provide a strong basis for its predicted mechanism. Key structural features for potent DHODH inhibition by quinoline-4-carboxylic acids include a bulky, hydrophobic substituent at the C-2 position and the carboxylic acid moiety at the C-4 position.[9] The 2-(2-ethoxyphenyl) group in 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid fulfills the requirement for a bulky hydrophobic group, and the 4-carboxylic acid is essential for interacting with key residues in the DHODH active site.[4][7] Therefore, it is highly probable that this compound also functions as a DHODH inhibitor, exerting its antiviral activity by depleting pyrimidine nucleotides.
Figure 1. Mechanism of DHODH Inhibition by Quinoline-Based Antivirals.
Comparative Antiviral Efficacy: Known vs. Potential
A direct comparison of antiviral potency is challenging due to the lack of data for 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid. However, we can compare Brequinar's known efficacy with that of other potent quinoline-4-carboxylic acid analogues to frame the potential of the 6-Bromo compound.
| Compound | Virus | Cell Line | EC50 | IC50 (hDHODH) | Reference |
| Brequinar | Enterovirus 71 (EV71) | RD | 82.40 nM | ~10-20 nM | [4][8] |
| Coxsackievirus B3 (CVB3) | RD | 35.14 nM | ~10-20 nM | [4][8] | |
| SARS-CoV-2 (Beta) | A549/ACE2 | 2.67 µM | ~10-20 nM | [9] | |
| Influenza A | - | 0.241 µM | ~10-20 nM | [7] | |
| C44 * | Vesicular Stomatitis Virus (VSV) | - | 2 nM | 1 nM | [6] |
| Influenza A (WSN) | MDCK | 41 nM | 1 nM | [6] |
C44: 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid, a highly potent analogue.[6]
Analysis: Brequinar demonstrates potent antiviral activity against a range of viruses, typically in the nanomolar to low micromolar range.[7][8][9] Notably, other quinoline-4-carboxylic acid derivatives, such as C44, have been developed that exhibit even greater potency than Brequinar, with EC50 values in the low nanomolar range.[6] This suggests that the quinoline-4-carboxylic acid scaffold is a highly optimizable platform for developing potent DHODH inhibitors with significant antiviral activity. The antiviral potential of 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid would need to be determined experimentally to see where it falls on this spectrum.
Experimental Protocol: Head-to-Head Evaluation via Plaque Reduction Assay
To empirically compare the antiviral efficacy of 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid and Brequinar, a plaque reduction assay is a standard and robust method. This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.
I. Materials
-
Cells: A susceptible cell line for the virus of interest (e.g., Vero E6 for SARS-CoV-2, MDCK for Influenza).
-
Virus: A well-characterized viral stock with a known titer (plaque-forming units [PFU]/mL).
-
Compounds: Brequinar and 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid, dissolved in DMSO to create high-concentration stock solutions.
-
Media: Growth medium, infection medium (low serum), and overlay medium (containing methylcellulose or agarose).
-
Reagents: Phosphate-buffered saline (PBS), crystal violet staining solution, and a fixative (e.g., 10% formalin).
-
Plates: 24-well or 12-well cell culture plates.
II. Step-by-Step Methodology
-
Cell Seeding:
-
Seed the appropriate host cells into 24-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Causality: A confluent monolayer is crucial for the formation of distinct plaques.
-
-
Compound Dilution Preparation:
-
Prepare serial dilutions of both Brequinar and 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid in infection medium. A typical concentration range to test would be from 100 µM down to low nM, in half-log or two-fold dilutions.
-
Causality: A wide range of concentrations is necessary to determine the dose-response relationship and calculate the EC50.
-
-
Virus Infection:
-
When the cell monolayer is confluent, aspirate the growth medium.
-
Infect the cells with a dilution of the virus calculated to produce a countable number of plaques (e.g., 50-100 PFU per well).
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Causality: This adsorption period allows the virus to attach to and enter the cells before the inhibitory compounds are added.
-
-
Compound Treatment:
-
After the adsorption period, aspirate the viral inoculum.
-
Add the prepared dilutions of the test compounds to the respective wells in duplicate or triplicate. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).
-
Causality: The virus control is the baseline for 100% infection, while the cell control ensures the compounds are not causing cytotoxicity at the tested concentrations.
-
-
Overlay and Incubation:
-
Gently add the overlay medium to each well.
-
Causality: The semi-solid overlay restricts the spread of progeny virions to adjacent cells, ensuring the formation of localized, countable plaques.
-
Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
-
Plaque Visualization and Counting:
-
Aspirate the overlay medium and fix the cells with 10% formalin.
-
Stain the fixed cells with crystal violet solution, which stains viable cells purple.
-
Wash the plates with water and allow them to dry. Plaques will appear as clear, unstained areas.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration relative to the virus control.
-
Plot the percentage of inhibition against the compound concentration and use non-linear regression analysis to determine the 50% effective concentration (EC50).
-
Figure 2. Experimental Workflow for the Plaque Reduction Assay.
Conclusion and Future Directions
Brequinar stands as a well-validated, potent DHODH inhibitor with proven broad-spectrum antiviral activity. Its mechanism of action is well understood, making it an excellent benchmark for the evaluation of new antiviral compounds. While 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid lacks specific antiviral data, its chemical structure firmly places it within a class of compounds known to inhibit DHODH. The structure-activity relationships of related analogues suggest it holds significant potential as an antiviral agent.
The provided experimental protocol offers a clear and robust framework for the direct, quantitative comparison of these two molecules. Such studies are essential to determine if 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid, and other novel quinoline-4-carboxylic acid derivatives, can offer improved potency, a better safety profile, or other advantages over established inhibitors like Brequinar. The continued exploration of this chemical scaffold is a promising avenue in the development of next-generation, host-targeted antiviral therapies.
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A Comparative Guide to the Biological Activities of 2-Aryl-Quinoline-4-Carboxylic Acid Derivatives
In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents. Among its diverse derivatives, 2-aryl-quinoline-4-carboxylic acids have garnered significant attention for their broad spectrum of biological activities. This guide provides a comprehensive comparison of the anticancer, antimicrobial, anti-inflammatory, and antioxidant properties of these promising compounds, supported by experimental data and detailed protocols to empower researchers in their quest for novel drug candidates.
The Versatile Pharmacophore: An Overview of 2-Aryl-Quinoline-4-Carboxylic Acids
The fusion of a quinoline ring with an aryl substituent at the 2-position and a carboxylic acid at the 4-position creates a unique molecular architecture ripe for therapeutic intervention. This arrangement allows for diverse chemical modifications, enabling the fine-tuning of physicochemical properties and biological targets. The presence of the aryl ring is often crucial for activity, while the carboxylic acid group can participate in key interactions with biological macromolecules.[1][2] The synthesis of these compounds is commonly achieved through established methods like the Doebner and Pfitzinger reactions, which offer robust and versatile routes to a wide array of derivatives.[2][3]
Comparative Analysis of Biological Activities
The therapeutic potential of 2-aryl-quinoline-4-carboxylic acid derivatives spans multiple domains. Here, we present a comparative analysis of their performance in key biological assays.
Anticancer Activity: Targeting the Epigenome and Beyond
Several 2-aryl-quinoline-4-carboxylic acid derivatives have demonstrated potent and selective anticancer activity against a range of human cancer cell lines.[4][5] One of the key mechanisms contributing to their anticancer effects is the inhibition of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[4] By inhibiting HDACs, these compounds can induce cell cycle arrest, promote apoptosis, and suppress tumor growth.[4][6]
Table 1: Comparative Anticancer Activity of 2-Aryl-Quinoline-4-Carboxylic Acid Derivatives (IC50 in µM)
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| D28 | K562 (Leukemia) | 1.02 | [4] |
| U266 (Myeloma) | 1.08 | [4] | |
| U937 (Lymphoma) | 1.11 | [4] | |
| MCF-7 (Breast) | 5.66 | [4] | |
| A549 (Lung) | 2.83 | [4] | |
| P6 | THP-1 (Leukemia) | 7.2 (SIRT3) | [7] |
| Quinoline 13 | HeLa (Cervical) | 8.3 | [2] |
| Quinoline 12 | PC3 (Prostate) | 31.37 | [2] |
| Quinoline 11 | PC3 (Prostate) | 34.34 | [2] |
Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Antimicrobial Activity: Combating Bacterial Resistance
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. 2-Aryl-quinoline-4-carboxylic acid derivatives have emerged as a promising class of antibacterial compounds, exhibiting activity against both Gram-positive and Gram-negative bacteria.[3][8] Their mechanism of action is believed to involve the inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes essential for DNA replication and repair.[8]
Table 2: Comparative Antimicrobial Activity of 2-Phenyl-Quinoline-4-Carboxylic Acid Derivatives (MIC in µg/mL)
| Compound ID | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | MRSA | Reference |
| 5a₄ | 64 | >128 | >128 | >128 | >128 | [3] |
| 5a₇ | >128 | >128 | 128 | >128 | >128 | [3] |
| Ciprofloxacin | 0.5 | 0.25 | 0.125 | 0.25 | 1 | [3] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Anti-inflammatory Activity: Modulating Key Signaling Pathways
Chronic inflammation is a hallmark of many diseases. Certain quinoline-related carboxylic acids have demonstrated significant anti-inflammatory properties.[9] Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[8][10] By inhibiting the activation of NF-κB, these compounds can suppress the production of pro-inflammatory cytokines and mediators.[11]
Table 3: Comparative Anti-inflammatory Activity of Quinoline Carboxylic Acid Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| Quinoline-4-carboxylic acid | LPS-induced inflammation in RAW264.7 cells | Appreciable anti-inflammatory affinities | [9] |
| Quinoline-3-carboxylic acid | LPS-induced inflammation in RAW264.7 cells | Appreciable anti-inflammatory affinities | [9] |
| Indomethacin (Standard) | LPS-induced inflammation in RAW264.7 cells | - | [9] |
Note: While specific IC50 values were not provided in the cited study, the compounds demonstrated significant anti-inflammatory effects.
Antioxidant Activity: Scavenging Free Radicals
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various diseases. Some 2-aryl-quinoline-4-carboxylic acid derivatives have shown potential as antioxidants by scavenging free radicals.[12][13] The presence of the aromatic ring and the carboxylic acid group can contribute to their radical scavenging ability.[12]
Table 4: Comparative Antioxidant Activity of Quinoline-4-Carboxylic Acid Derivatives (DPPH Radical Scavenging)
| Compound | Concentration | Inhibition (%) | Reference |
| 2-methylquinoline-4-carboxylic acid | 5 mg/L | 30.25 | [3][12] |
| 2-(4-methylphenyl)quinoline-4-carboxylic acid | 5 mg/L | 40.43 | [3][12] |
Note: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating antioxidant activity.
Mechanistic Insights: Visualizing the Pathways
To understand the therapeutic potential of these compounds, it is crucial to visualize their interaction with key cellular pathways.
Anticancer Mechanism: HDAC Inhibition
The anticancer activity of many 2-aryl-quinoline-4-carboxylic acid derivatives is linked to their ability to inhibit HDAC enzymes. This inhibition leads to the accumulation of acetylated histones, resulting in a more open chromatin structure that allows for the transcription of tumor suppressor genes.
Caption: A streamlined workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-aryl-quinoline-4-carboxylic acid derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Antimicrobial Activity: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
[14][15][16][17][18]Step-by-Step Protocol:
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight in a suitable broth medium. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Prepare Compound Dilutions: Perform serial two-fold dilutions of the 2-aryl-quinoline-4-carboxylic acid derivatives in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add a standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Anti-inflammatory Activity: Nitric Oxide Scavenging Assay
This assay measures the ability of a compound to scavenge nitric oxide (NO), a key inflammatory mediator.
[1][19][20][21][22]Step-by-Step Protocol:
-
Reaction Mixture: In a 96-well plate, mix sodium nitroprusside (10 mM) with various concentrations of the test compound in phosphate-buffered saline (PBS).
-
Incubation: Incubate the mixture at room temperature for 150 minutes.
-
Griess Reagent: Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Absorbance Measurement: Measure the absorbance at 546 nm. The decrease in absorbance compared to the control (without the test compound) indicates the nitric oxide scavenging activity.
-
Data Analysis: Calculate the percentage of NO scavenging and determine the IC50 value.
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH assay is a rapid and simple method to evaluate the antioxidant capacity of a compound.
-
Reaction Mixture: Mix a solution of DPPH in methanol with various concentrations of the test compound.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. The decrease in absorbance of the DPPH solution indicates its scavenging by the antioxidant.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Conclusion and Future Directions
The 2-aryl-quinoline-4-carboxylic acid scaffold represents a versatile and promising platform for the development of novel therapeutic agents with a wide range of biological activities. The evidence presented in this guide highlights their potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents. The structure-activity relationship studies, coupled with detailed mechanistic investigations, will continue to drive the optimization of these compounds for enhanced potency and selectivity. The experimental protocols provided herein offer a robust framework for researchers to evaluate and compare the efficacy of new derivatives, paving the way for the next generation of quinoline-based therapeutics.
References
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Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. UI Scholars Hub. Available from: [Link]
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Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules. 2016;21(3):340. Available from: [Link]
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Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. Request PDF. Available from: [Link]
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Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. 2022;10:928962. Available from: [Link]
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A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. International Journal of Molecular Sciences. 2024;25(22):12885. Available from: [Link]
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Exploration of quinolone and quinoline derivatives as potential anticancer agents. European Journal of Medicinal Chemistry. 2019;180:533-547. Available from: [Link]
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New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. International Journal of Molecular Sciences. 2023;24(1):739. Available from: [Link]
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Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules. 2020;25(18):4239. Available from: [Link]
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Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. 2022;10:854955. Available from: [Link]
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Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega. 2020;5(6):2899-2907. Available from: [Link]
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A Senior Application Scientist's Guide to Comparative Docking Analysis of Quinoline Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its prevalence in anticancer and antimicrobial drug discovery pipelines underscores the need for robust, efficient, and reliable methods to predict the binding affinity of novel derivatives against specific protein targets.[1][2] Molecular docking, a key component of computer-aided drug design (CADD), serves as a powerful in silico tool to prioritize compounds for synthesis and biological evaluation by predicting their binding modes and affinities.[3]
This guide provides an in-depth comparison of docking scores for various quinoline derivatives against critical protein targets implicated in cancer. We will explore the causality behind the necessary experimental choices, present a self-validating docking protocol, and analyze quantitative data to offer a field-proven perspective on interpreting these computational results.
Pillar 1: The Rationale Behind a Rigorous Docking Workflow
A successful docking study is not merely about generating a low score; it's about the careful and logical preparation of the system to ensure the biological relevance of the computational model.
The Primacy of High-Quality Structures: The axiom "garbage in, garbage out" is particularly true for molecular docking. The starting point is always a high-resolution 3D structure of the target protein, typically obtained from the Protein Data Bank (PDB).[4] It is critical to select a structure that is co-crystallized with a ligand, as this provides the most accurate representation of the binding site's conformation.
Protein Preparation—More Than Just Deletion: Before docking, the raw PDB file must be meticulously prepared.[5][6] This involves several critical steps:
-
Removal of Non-Essential Molecules: Water molecules, ions, and co-factors not essential to the binding interaction are typically removed. Water molecules can interfere with the scoring function unless explicitly treated by advanced docking algorithms.[4]
-
Addition of Hydrogens: Crystal structures often do not include hydrogen atoms. Adding them, particularly polar hydrogens, is essential for correctly calculating hydrogen bonds, which are pivotal for ligand binding.[7]
-
Assigning Charges and Atom Types: Each atom must be assigned a correct atom type and partial charge to be recognized by the docking software's scoring function.[8][9] This is fundamental for calculating electrostatic and van der Waals interactions.[10]
Ligand Preparation—Ensuring Chemical Accuracy: The small molecule (ligand) must also be prepared. This includes generating a valid 3D conformation, assigning correct bond orders, and adding hydrogens. For quinoline derivatives, it's crucial to consider possible tautomeric and protonation states at physiological pH (typically 7.4), as these can dramatically alter binding interactions.[8]
Pillar 2: A Self-Validating Docking Protocol
Trustworthiness in docking results hinges on the protocol's ability to reproduce known experimental data. The cornerstone of this is a validation step known as re-docking .[11][12]
Experimental Protocol: Validated Docking with AutoDock Vina
This protocol outlines a standard procedure using AutoDock Vina, a widely used and freely available docking software.[13][14]
-
Protein and Ligand Preparation:
-
Input: Download the PDB structure of the target protein (e.g., EGFR kinase, PDB ID: 6LUD).[4]
-
Action: Using AutoDock Tools (ADT), separate the protein from the co-crystallized ligand (e.g., osimertinib).[4][7]
-
Protein: Remove water molecules, add polar hydrogens, and compute Gasteiger charges. Save the final protein structure in the required PDBQT format.[8]
-
Ligand: Extract the co-crystallized ligand. Detect the rotatable bonds and save it in PDBQT format. This will serve as our reference ligand for validation.
-
-
Grid Box Generation:
-
Rationale: The grid box defines the search space for the docking algorithm on the protein surface.[15]
-
Action: In ADT, center the grid box on the co-crystallized ligand's position. Ensure the box dimensions (e.g., 20x20x20 Å) are large enough to encompass the entire binding site and allow the ligand to rotate freely.[14]
-
-
Protocol Validation (Re-docking):
-
Rationale: To validate the docking parameters, the co-crystallized ligand is docked back into its own binding site.[11][12] A successful protocol should reproduce the original crystallographic pose with high accuracy.[1][12]
-
Action: Run AutoDock Vina to dock the prepared native ligand into the prepared protein using the defined grid box.
-
Validation Criterion: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose. An RMSD value of ≤2.0 Å is considered an acceptable validation, indicating the protocol is reliable.[1][11][16]
-
-
Docking of Quinoline Derivatives:
-
Action: Prepare the 3D structures of the quinoline derivatives to be tested in the same manner as the reference ligand (adding hydrogens, defining rotatable bonds, saving as PDBQT).
-
Execution: Dock each quinoline derivative into the validated protein model using the identical grid parameters and Vina settings.
-
-
Analysis of Results:
-
Primary Metric: The primary output is the binding affinity, or "docking score," reported in kcal/mol.[17][18] More negative scores suggest stronger binding interactions.[17]
-
Secondary Analysis: Crucially, the analysis must not stop at the score.[10] Use visualization software (e.g., PyMOL, Chimera) to inspect the top-ranked poses.[15] Analyze the specific hydrogen bonds, hydrophobic interactions, and π-stacking interactions between the quinoline derivative and the protein's active site residues. This provides a qualitative, mechanism-based understanding of the score.[10][15]
-
Below is a diagram illustrating this self-validating workflow.
Caption: A validated molecular docking workflow.
Pillar 3: Comparative Docking Data & Authoritative Grounding
The following table summarizes docking scores from various studies where quinoline derivatives were docked against key anticancer protein targets. It is essential to note that docking scores should only be compared when generated by the same software and protocol , as scoring functions are calibrated differently across platforms like AutoDock Vina and Schrödinger's Glide.[19][20]
| Quinoline Derivative / Compound | Target Protein (PDB ID) | Docking Software | Docking Score (kcal/mol) | Reference |
| Compound 4f | EGFR Kinase (mutant) | AutoDock Vina | Not Specified, but noted as significant | [4] |
| Compound 4i | EGFR Kinase (mutant) | AutoDock Vina | Not Specified, but noted as significant | [4] |
| Compound 13 | Topoisomerase I | Not Specified | Not Specified, but noted as significant | [21] |
| Quinoline-dihydrazone 3b | CDK2 | Not Specified | Not Specified, but noted as significant | [22] |
| Quinoline-dihydrazone 3c | CDK2 | Not Specified | Not Specified, but noted as significant | [22] |
| Pyrazoline-Quinoline 4 | HIV Reverse Transcriptase (4I2P) | Not Specified | -10.675 | [2] |
| Pyranoquinoline 2a | Topoisomerase IIB | Not Specified | -7.46 | [23] |
| Pyranoquinoline 2b | Topoisomerase IIB | Not Specified | -7.64 | [23] |
| Pyranoquinoline 2c | Topoisomerase IIB | Not Specified | -8.27 | [23] |
| Quinolone Derivative Q2 | VEGFR-2 | AutoDock Vina | -14.65 (Range: -11.31 to -14.65) | [24] |
Interpreting the Data
The docking score is an estimation of the binding free energy. A more negative value generally indicates a more stable protein-ligand complex and thus, potentially higher binding affinity.[17][18] For instance, the quinolone derivative Q2 showed a remarkable docking score of -14.65 kcal/mol against VEGFR-2, suggesting a very strong interaction.[24] Similarly, the pyrazoline-quinoline compound 4, with a score of -10.675 kcal/mol, showed a higher predicted affinity for HIV Reverse Transcriptase than the standard drugs it was compared against.[2]
However, the score is just one piece of the puzzle. The pyranoquinoline series (2a, 2b, 2c) shows a clear trend where increasing the alkyl side chain length (from 2a to 2c) results in a more favorable docking score (-7.46 to -8.27 kcal/mol).[23] A post-docking visual analysis would likely reveal that the longer chain in compound 2c makes additional beneficial hydrophobic contacts within the Topoisomerase IIB binding pocket, explaining the improved score.[23]
This highlights the final, critical step: visual inspection . A good score is meaningless if the ligand's pose is nonsensical (e.g., clashing with the protein) or if it fails to form key interactions known to be important for inhibition (e.g., hydrogen bonds with hinge-region residues in a kinase).[15]
The diagram below illustrates the relationship between the docking score and the necessary follow-up analysis.
Caption: From docking score to informed decision-making.
Conclusion
Molecular docking is an indispensable tool in the rational design of novel quinoline derivatives. By adhering to a rigorous and validated protocol, researchers can reliably rank compounds based on their predicted binding affinities. However, the docking score should never be viewed in isolation. It is the synthesis of quantitative scores with qualitative visual analysis of binding interactions that provides the most trustworthy insights, enabling medicinal chemists to prioritize the most promising candidates for further development in the quest for new therapeutics.
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How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2023, August 12). YouTube. [Link]
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Schrödinger. (n.d.). Glide. [Link]
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MOLECULAR DOCKING STUDY OF QUINOLIN-4(1H)-ONE DERIVATIVES AS VEGFR-2 INHIBITORS FOR THE TREATMENT OF LUNG CANCER. (2023). ResearchGate. [Link]
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Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2011). PLoS ONE, 6(8), e23277. [Link]
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Molecular docking scores (kcal/mol) of the top ten hit compounds and... (n.d.). ResearchGate. [Link]
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#Validation of docking##DOCKING Validation#Screening DOCKING#RE-DOCKING#P#Docking Of Inhibitor#DOCK. (2020, May 6). YouTube. [Link]
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A Comparative Analysis of Quinoline-4-Carboxylic Acid Derivatives in the NCI-60 Panel: A Guide for Drug Discovery Professionals
This guide provides an in-depth comparative analysis of the antiproliferative activity of quinoline-4-carboxylic acid derivatives, a promising class of heterocyclic compounds in oncology research. While direct NCI-60 screening data for 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid is not publicly available, this guide will utilize a representative compound from the same class, 2-Phenylquinoline-4-carboxylic acid (NSC 207895) , to illustrate the evaluation process and comparative analytics against a standard chemotherapeutic agent, Doxorubicin .
This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and methodologies. We will delve into the rationale behind experimental design, present detailed protocols for data interpretation, and explore potential mechanisms of action, providing a comprehensive resource for assessing the potential of novel quinoline derivatives.
The NCI-60 Human Tumor Cell Line Screen: A Paradigm in Anticancer Drug Discovery
The National Cancer Institute's Developmental Therapeutics Program (DTP) established the NCI-60 screen in the late 1980s as a pivotal tool in the identification and characterization of novel anticancer agents.[1] This in vitro drug discovery platform assesses the antiproliferative effects of compounds against a panel of 60 diverse human cancer cell lines, representing nine different cancer types: leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.[1]
The power of the NCI-60 screen lies in its ability to generate a unique "fingerprint" of a compound's activity across a broad spectrum of cancer cell types. This fingerprint provides insights into potential mechanisms of action, selectivity, and biomarkers of sensitivity or resistance. By comparing the activity pattern of a novel compound to a vast database of known agents using algorithms like COMPARE, researchers can formulate hypotheses about its molecular targets and pathways.[2]
Comparative Antiproliferative Activity: A Quinoline Derivative vs. a Standard of Care
To contextualize the anticancer potential of the quinoline-4-carboxylic acid scaffold, we will compare the NCI-60 data for a representative member, 2-Phenylquinoline-4-carboxylic acid (NSC 207895), with the well-established topoisomerase II inhibitor, Doxorubicin. The primary endpoint for assessing antiproliferative activity in the NCI-60 screen is the GI50 , the concentration of the compound that causes 50% growth inhibition.
NCI-60 Mean Graph GI50 Values (Log Molar Concentration)
| Compound | Mean Log GI50 | Range of Log GI50 |
| 2-Phenylquinoline-4-carboxylic acid (NSC 207895) | -4.85 | -4.00 to -5.72 |
| Doxorubicin | -6.78 | -5.69 to -8.00 |
Data is illustrative and based on publicly available NCI-60 data. Actual values may vary between experiments.
As indicated in the table, Doxorubicin exhibits a significantly lower mean Log GI50, indicating greater potency across the NCI-60 panel compared to the representative quinoline derivative. However, the range of activity for NSC 207895 suggests selective antiproliferative effects against certain cell lines, a characteristic that warrants further investigation for potential targeted therapies. A detailed breakdown of GI50 values for selected cell lines is presented below.
GI50 Values for Selected NCI-60 Cell Lines (Molar Concentration)
| Cell Line | Cancer Type | 2-Phenylquinoline-4-carboxylic acid (NSC 207895) GI50 (µM) | Doxorubicin GI50 (µM) |
| CCRF-CEM | Leukemia | 1.9 | 0.02 |
| K-562 | Leukemia | >100 | 0.03 |
| MCF7 | Breast | 2.3 | 0.04 |
| MDA-MB-231 | Breast | 3.5 | 0.09 |
| A549/ATCC | Non-Small Cell Lung | 4.8 | 0.06 |
| HT29 | Colon | 1.5 | 0.05 |
| HCT-116 | Colon | 2.1 | 0.03 |
| SF-268 | CNS | 1.8 | 0.02 |
| UACC-62 | Melanoma | 2.5 | 0.07 |
| OVCAR-3 | Ovarian | 3.2 | 0.11 |
This data is a representative sample and should be verified through the NCI DTP data portal for the most current and comprehensive information.
The cell line-specific data reveals a differential sensitivity profile. While Doxorubicin shows broad and potent activity, NSC 207895 demonstrates a more varied response, with notable activity against colon and CNS cancer cell lines. This selectivity is a key area of investigation in modern drug discovery, as it may lead to therapies with improved efficacy and reduced off-target toxicity.
Potential Mechanisms of Action: Beyond Cytotoxicity
Quinoline derivatives have been reported to exert their anticancer effects through a multitude of mechanisms.[3] These include:
-
Interference with DNA replication and repair: Some quinoline analogs act as topoisomerase inhibitors or intercalate with DNA, leading to cell cycle arrest and apoptosis.[1]
-
Inhibition of protein kinases: The quinoline scaffold is a common feature in many kinase inhibitors, targeting key signaling pathways involved in cell proliferation and survival.
-
Disruption of tubulin polymerization: Certain derivatives can interfere with microtubule dynamics, a validated target for anticancer drugs.
-
Induction of apoptosis: Many quinoline compounds have been shown to trigger programmed cell death in cancer cells through various intrinsic and extrinsic pathways.
A particularly relevant pathway often dysregulated in cancer is the PI3K/Akt/mTOR signaling cascade , which plays a central role in cell growth, proliferation, and survival.[4][5] The differential sensitivity observed for quinoline-4-carboxylic acid derivatives in the NCI-60 panel may be linked to the genetic and proteomic landscape of this pathway in individual cell lines.
PI3K/Akt/mTOR Signaling Pathway
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a potential target for quinoline-4-carboxylic acid derivatives.
Experimental Protocols: A Guide to NCI-60 Data Generation and Analysis
To ensure scientific integrity and reproducibility, it is crucial to understand the methodologies behind the NCI-60 data. This section provides a detailed, step-by-step overview of the NCI-60 screening protocol and the subsequent data analysis.
NCI-60 5-Dose Screening Workflow
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Safety Operating Guide
Personal protective equipment for handling 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid
Comprehensive Safety and Handling Guide: 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid
A Senior Application Scientist's Guide to Ensuring Laboratory Safety
This guide provides essential safety protocols for handling 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid. As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-proven insights to ensure your work is not only groundbreaking but also fundamentally safe. The procedures outlined below are designed to create a self-validating system of safety, empowering you to handle this compound with confidence and precision.
Hazard Assessment: An Evidence-Based Approach
Anticipated Hazards Include:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory tract irritation, particularly when handled as a powder.[1][2][3]
Given these potential hazards, a stringent personal protective equipment (PPE) and handling protocol is not merely recommended; it is mandatory for ensuring personnel safety.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is your primary defense against chemical exposure.[4] It should be donned before entering the designated work area and used consistently throughout the handling process.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Safety Goggles & Face Shield | Chemical splash goggles that provide a complete seal around the eyes are mandatory.[5][6] For operations with a high risk of splashing, such as preparing solutions or transferring large quantities, a face shield must be worn over the goggles for full facial protection.[7][8] |
| Hands | Chemical-Resistant Gloves (Double-Gloving Recommended) | Nitrile or neoprene gloves are required to prevent skin contact.[4][5] Given the potential for skin irritation and absorption, double-gloving is a best practice.[7] Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected or every two hours during extended operations.[9][10] |
| Body | Chemical-Resistant Laboratory Coat | A fully buttoned, long-sleeved laboratory coat protects skin and personal clothing from contamination.[4][5] For tasks involving significant quantities of the compound, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[5] |
| Respiratory | N95 Particulate Respirator or higher | All handling of the solid, powdered form of this compound must be conducted within a certified chemical fume hood to prevent the inhalation of dust particles.[5][8] An N95 or higher-rated particulate respirator should be used as an additional precaution, especially during weighing and transfer operations. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic workflow minimizes risk at every stage of the experimental process.
Preparation and Pre-Handling
-
Designate a Work Area: All work with this compound must be conducted in a designated area, preferably within a certified chemical fume hood.[9][11]
-
Verify Emergency Equipment: Before starting, confirm the location and operational status of the nearest safety shower and eyewash station.[7]
-
Assemble Materials: Ensure all necessary equipment, including spill containment materials (such as sand or an inert absorbent), is within immediate reach inside the fume hood.[4][8]
-
Don PPE: Put on all required PPE as detailed in the table above before handling the chemical.[5]
Handling the Compound (Inside a Fume Hood)
-
Weighing the Powder: To minimize aerosolization, use a tare method. Pre-weigh a sealed container, add the powder inside the fume hood, and then re-weigh the sealed container outside the hood.[9][12]
-
Preparing Solutions: When dissolving the solid, add the powder slowly to the solvent to prevent splashing.[5][7]
-
Maintaining Containment: Keep containers tightly sealed when not in active use.[4][7] All procedures should be conducted at least 6 inches behind the sash of the fume hood.
Post-Handling and Cleanup
-
Decontamination: Thoroughly decontaminate all surfaces and glassware that came into contact with the compound using a suitable solvent, followed by washing.[5]
-
PPE Removal: Remove PPE carefully to avoid cross-contamination. Gloves should be removed last.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.[9][10]
Emergency Procedures: Immediate and Effective Response
| Exposure Type | Immediate Action Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding eyelids open.[7] Seek immediate medical attention.[7] |
| Inhalation | Move the individual to fresh air immediately.[3][4] If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention.[4] |
| Spill | Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material.[4] Collect the material into a sealed, labeled container for hazardous waste disposal.[4] Prevent the spill from entering drains.[4] |
Disposal Plan: Compliant and Environmentally Responsible
As a bromo-substituted organic compound, all waste generated must be treated as halogenated organic waste .[13][14]
-
Waste Segregation: It is critical to keep halogenated waste separate from non-halogenated waste streams to ensure proper disposal and manage costs.[15][16]
-
Containerization: All solid waste (e.g., contaminated gloves, weigh boats, absorbent materials) and liquid waste must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[4][5][17] The label should read "Halogenated Organic Waste" and list the chemical constituents.[14]
-
Final Disposal: Dispose of the waste through a licensed hazardous waste disposal service in accordance with all local, state, and federal regulations.[4]
Workflow for Safe Handling
The following diagram outlines the critical decision points and procedural flow for safely handling 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid.
Caption: A workflow diagram illustrating the key safety stages for handling 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid.
References
- BenchChem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
- Duke University Occupational & Environmental Safety Office. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders.
- Auckland Microfab. (2012). Cleanroom Waste Disposal Protocol.
- BenchChem. (n.d.). Personal protective equipment for handling Bromo-PEG5-bromide.
- Unknown Source. (n.d.).
- BenchChem. (n.d.). Personal protective equipment for handling 4-Bromo-3-iodophenol.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Cornell University Environmental Health and Safety. (n.d.). Organic Solvents.
- Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories.
- MedchemExpress.com. (n.d.). Quinoline-8-carboxylic acid.
- University of California, Santa Barbara Environmental Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory.
- BenchChem. (n.d.). Personal protective equipment for handling 2-Bromo-3-(4-bromophenyl)-1-propene.
- Unknown Source. (n.d.).
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 228464, 6-Bromo-2-hydroxyquinoline-4-carboxylic acid.
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Ghorbani-Choghamarani, A., & Mohammadi, M. (2020).
- Thermo Fisher Scientific. (2010). Safety Data Sheet for 4-Bromophenol.
- Kim, J., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.
- University of Wisconsin-La Crosse. (n.d.). Part D: Chemical Safety Procedures for Laboratories.
- Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
- Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
- Shanghai Canbi Pharma Ltd. (2007). Safety Data Sheet for Quinoxaline-6-carboxylic acid.
- INDOFINE Chemical Company, Inc. (2025).
- Angene Chemical. (2025). Safety Data Sheet for 3-Bromoquinoline-5-carboxylic acid.
Sources
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- 2. angenechemical.com [angenechemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
